molecular formula C12H21N3O5S3 B601885 (S)-Brinzolamide CAS No. 154127-19-2

(S)-Brinzolamide

Katalognummer: B601885
CAS-Nummer: 154127-19-2
Molekulargewicht: 383.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Brinzolamide is the S-enantiomer of the carbonic anhydrase (CA) inhibitor Brinzolamide, which is clinically used to treat elevated intraocular pressure (IOP) in conditions like open-angle glaucoma and ocular hypertension . The primary research value of (S)-Brinzolamide lies in its application as a tool compound for investigating the specificity and stereoselective binding of inhibitors to various carbonic anhydrase isoenzymes, particularly the highly active CA-II . Pharmacologically, Brinzolamide acts as a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II) . This enzyme in the ciliary processes of the eye catalyzes the formation of bicarbonate ions, which are essential for the production of aqueous humor . By inhibiting CA-II, Brinzolamide suppresses aqueous humor secretion, leading to a reduction in intraocular pressure . Preclinical studies suggest that carbonic anhydrase inhibitors may also have a secondary effect of improving ocular blood flow, potentially offering a dual research interest in studying neuroprotection in glaucoma models . (S)-Brinzolamide is a critical reagent for scientists exploring the structure-activity relationships of CA inhibitors, the role of carbonic anhydrase in physiological and pathological processes, and the development of novel therapeutic agents.

Eigenschaften

IUPAC Name

(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKCZRJWPKOAR-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154127-19-2
Record name Brinzolamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRINZOLAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXQ6TKU98F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Stereochemical Imperative in Glaucoma Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Brinzolamide

Brinzolamide is a highly effective carbonic anhydrase inhibitor administered as a 1% ophthalmic suspension (marketed as Azopt®) to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The therapeutic activity of this complex heterocyclic sulfonamide is almost exclusively attributed to its (S)-enantiomer. The specific stereochemistry at the C4 position of the thieno[3,2-e]-1,2-thiazine core is critical for optimal binding to the zinc ion within the active site of the carbonic anhydrase enzyme. Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to produce the pure (S)-enantiomer, (4R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, is a paramount objective in pharmaceutical manufacturing.

This guide provides a detailed exploration of the core enantioselective strategies employed in the synthesis of (S)-Brinzolamide, focusing on the chemical principles, methodological details, and process-proven insights relevant to researchers and drug development professionals. We will dissect the prevalent asymmetric catalytic methods that establish the crucial chiral center, contrasting them with classical resolution techniques and providing a framework for understanding the causality behind key experimental choices.

Core Challenge: Establishing the C4 Stereocenter

The central synthetic challenge lies in the stereocontrolled formation of the C4 secondary amine. The most direct and industrially favored approaches involve the asymmetric reduction of a prochiral ketone intermediate to establish the precursor (S)-alcohol with high enantiomeric excess (ee). This alcohol is then converted into the target ethylamine functionality.

G cluster_main Core Synthetic Logic Prochiral Ketone Prochiral Ketone S-Alcohol Intermediate S-Alcohol Intermediate Prochiral Ketone->S-Alcohol Intermediate Asymmetric Reduction (Key Step) S-Brinzolamide S-Brinzolamide S-Alcohol Intermediate->S-Brinzolamide Hydroxyl to Amine Conversion

Caption: Core logic for establishing the C4 stereocenter.

Strategy 1: Asymmetric Ketone Reduction - The Industrial Workhorse

The most prominent and efficient strategy for synthesizing (S)-Brinzolamide relies on the enantioselective reduction of a key bromoketone intermediate. This approach directly generates the required stereocenter in high optical purity, avoiding the inherent 50% yield limitation of classical resolutions.

The "DCAT Route" and the Key Reduction Step

A widely adopted synthesis, often termed the "DCAT Route," commences with 3-acetyl-2,5-dichlorothiophene (DCAT).[3][4] A series of transformations builds the heterocyclic core, culminating in a key intermediate, 3-(2-bromoacetyl)-N2-(3-methoxypropyl)thiophene-2,5-disulfonamide. The critical enantioselective step is the reduction of this bromo-ketone.[5]

The chiral reducing agent of choice for this transformation is (+)-B-Chlorodiisopinocampheylborane, commonly known as (+)-Ipc₂BCl or (+)-DIP-Chloride.[5][6] This reagent provides a reliable and highly selective method for reducing the ketone to the corresponding (S)-bromohydrin.

Mechanism of Stereoselection with (+)-Ipc₂BCl

The high enantioselectivity of the (+)-Ipc₂BCl reduction stems from a well-defined, sterically demanding transition state. The bulky isopinocampheyl ligands, derived from the natural chiral pool (+)-α-pinene, create a highly asymmetric environment around the boron atom.

  • Coordination: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of (+)-Ipc₂BCl.

  • Steric Approach Control: The ketone orients itself to minimize steric clashes between its substituents and the bulky ligands of the reagent. The larger substituent (the thienyl ring system) positions itself away from the most sterically encumbered face of the borane.

  • Hydride Transfer: The hydride is delivered intramolecularly from one of the isopinocampheyl groups to the re-face of the carbonyl carbon. This occurs via a six-membered chair-like transition state.

  • Product Formation: This controlled delivery results in the formation of the (S)-alcohol with high enantiomeric excess, often exceeding 98% ee.[6]

G cluster_mech Asymmetric Reduction with (+)-Ipc₂BCl reagents Prochiral Ketone (+)-Ipc₂BCl ts { Transition State | Ketone coordinates to Boron, minimizing steric clash. Hydride delivered from Ipc ligand.} reagents->ts Coordination product product ts->product Hydride Transfer

Caption: Mechanism of enantioselective ketone reduction.

Post-Reduction Cascade: Cyclization and Amination

Following the asymmetric reduction, the resulting (S)-bromohydrin is not isolated. Instead, the addition of a base (e.g., NaOH) to the reaction mixture initiates a cascade sequence:[6]

  • Deprotonation: The base deprotonates the sulfonamide nitrogen.

  • Intramolecular Cyclization: The resulting sulfonamide anion acts as a nucleophile, displacing the bromide in an intramolecular SN2 reaction. This step simultaneously forms the six-membered thiazine ring and inverts the stereocenter of the adjacent carbon, but the crucial alcohol stereocenter remains untouched.

  • Final Conversion: The resulting (S)-4-hydroxy intermediate is then converted to (S)-Brinzolamide. This is typically achieved by activating the hydroxyl group, for instance by converting it to a mesylate with methanesulfonic anhydride, followed by substitution with ethylamine.[5]

Alternative: Corey-Bakshi-Shibata (CBS) Reduction

An alternative catalytic approach is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).[2][7][8]

  • Mechanism: The ketone's oxygen coordinates to the Lewis acidic boron within the catalyst. This complex then binds a molecule of borane at the ring nitrogen. This ternary complex arranges into a six-membered transition state, where the ketone's larger substituent orients away from the catalyst's bulky group, guiding the hydride transfer from the coordinated borane to a specific face of the ketone.[9][10] While effective, providing high enantioselectivity, the (+)-Ipc₂BCl route is well-established for the large-scale synthesis of Brinzolamide.[2]

Strategy 2: Diastereomeric Resolution - The Classical Approach

Before the widespread adoption of asymmetric catalysis, classical resolution was a viable, albeit less efficient, method. This strategy involves synthesizing the racemic alcohol or amine and separating the enantiomers using a chiral resolving agent.

  • Racemate Synthesis: A non-chiral reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the prochiral ketone, producing a 50:50 mixture of the (R)- and (S)-alcohols.

  • Salt Formation: The racemic mixture (often after conversion to the amine) is treated with a single enantiomer of a chiral acid. For Brinzolamide, di-p-toluoyl-D-tartaric acid (DPTA) has been shown to be an effective resolving agent.[11][12]

  • Separation: This reaction forms a pair of diastereomeric salts ((S)-Brinzolamide·(D)-DPTA and (R)-Brinzolamide·(D)-DPTA). These diastereomers have different physical properties, most importantly, different solubilities. Through careful choice of solvent (e.g., aqueous methanol) and temperature control, the less soluble salt of the desired (S)-enantiomer selectively crystallizes out of the solution.[11]

  • Liberation: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the pure (S)-Brinzolamide.

The primary drawback of this method is the theoretical maximum yield of 50%. The undesired (R)-enantiomer is typically discarded, representing a significant loss of material and poor atom economy, making it less favorable for industrial-scale production compared to asymmetric synthesis.[2]

Quantitative Data Summary

The choice of synthetic strategy is driven by efficiency, scalability, and cost. Asymmetric reduction methods are clearly superior in achieving high optical purity and yield.

MethodKey Reagent / CatalystTypical Enantiomeric Excess (ee)Key AdvantagesKey DisadvantagesReference(s)
Asymmetric Reduction (+)-B-Chlorodiisopinocampheylborane ((+)-Ipc₂BCl)>98%High enantioselectivity, direct formation of desired stereocenter, high yield.Reagent is expensive and moisture-sensitive.[6],[5]
Asymmetric Reduction (S)-oxazaborolidine (CBS Catalyst)~92%Catalytic, high enantioselectivity for many ketones.Lower reported ee for this specific substrate compared to Ipc₂BCl.[7],[2]
Diastereomeric Resolution di-p-toluoyl-D-tartaric acid (DPTA)>99% (after crystallization)Methodologically simple, uses common reagents.Theoretical max yield of 50%, loss of half the material.[11],[12]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Enantioselective Synthesis of (S)-4-hydroxy Intermediate via (+)-Ipc₂BCl Reduction

This protocol describes the critical reduction and cyclization steps.[5][6]

  • Reaction Setup: Under a nitrogen atmosphere, a stirred suspension of 3-(2-bromoacetyl)-N2-(3-methoxypropyl)thiophene-2,5-disulfonamide (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) is cooled to -40 to -30 °C.

  • Addition of Reducing Agent: (+)-B-Chlorodiisopinocampheylborane ((+)-Ipc₂BCl) (1.1 - 1.5 eq) is added to the cold solution.

  • Reaction Monitoring: The mixture is stirred at approximately -25 °C for 3-4 hours. The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC) until the starting ketone is consumed.

  • Cyclization and Work-up: Aqueous sodium hydroxide (e.g., 1 M NaOH) is added directly to the cold reaction mixture. This serves two purposes: it quenches the reaction and provides the basic conditions needed for the intramolecular cyclization.

  • Phase Separation: The mixture is stirred, and the product, (S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][6]thiazine-6-sulfonamide 1,1-dioxide, partitions into the aqueous phase by virtue of its ionizable sulfonamide NH group.[6] The phases are separated.

  • Isolation: The aqueous phase is acidified (e.g., with HCl) to precipitate the product, which is then isolated by filtration, washed with water, and dried.

Protocol 2: Conversion of (S)-4-hydroxy Intermediate to (S)-Brinzolamide

This protocol describes the final amination step.[5]

  • Activation of Hydroxyl Group: The (S)-4-hydroxy intermediate (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., THF). The solution is cooled to 0-5 °C. Methane sulphonic anhydride (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) are added. The mixture is stirred to form the mesylate intermediate.

  • Amination: Aqueous ethylamine (a large excess) is added to the reaction mixture, which is then allowed to warm to room temperature (25-30 °C) and stirred until the reaction is complete.

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude (S)-Brinzolamide is purified by crystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product with high chemical and optical purity.[11]

Visualized Workflow: The Industrial "DCAT Route"

G cluster_workflow Process Flow for (S)-Brinzolamide Synthesis DCAT 3-Acetyl-2,5-dichlorothiophene (DCAT) Thioether Thioether Formation DCAT->Thioether Sulfonamide Oxidation & N-Alkylation (N-methoxypropyl group) Thioether->Sulfonamide Bromoketone α-Bromination Sulfonamide->Bromoketone Reduction Asymmetric Reduction with (+)-Ipc₂BCl Bromoketone->Reduction Cyclization Base-mediated Cyclization Reduction->Cyclization In situ Hydroxy_Int (S)-4-Hydroxy Intermediate Cyclization->Hydroxy_Int Amination Mesylation & Substitution with Ethylamine Hydroxy_Int->Amination Brinzolamide (S)-Brinzolamide API Amination->Brinzolamide

Caption: A simplified workflow of the "DCAT Route".

Conclusion

The enantioselective synthesis of (S)-Brinzolamide is a testament to the power of modern asymmetric catalysis in pharmaceutical manufacturing. While classical resolution provides a foundational method for obtaining single enantiomers, its inherent inefficiency makes it poorly suited for large-scale production. The development of routes centered on the highly selective reduction of a prochiral ketone using reagents like (+)-Ipc₂BCl represents a significant advancement. This strategy not only establishes the critical stereocenter with exceptional fidelity (>98% ee) but also integrates seamlessly into a process-friendly workflow, maximizing yield and atom economy. For drug development professionals, understanding the mechanistic underpinnings of these stereoselective transformations is crucial for process optimization, troubleshooting, and the development of next-generation synthetic routes.

References

  • Conrow, R. E., et al. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 3(2), 114–120. [Link]

  • American Chemical Society. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. [Publication details unavailable in provided search results, but content is consistent with OPR&D paper]. [Link]

  • ACS Publications. Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development. [Link]

  • Google Patents. (2013).
  • Google Patents. (2011).
  • Patsnap. (2021). Synthesis method of brinzolamide key intermediate. Eureka. [Link]

  • Quick Company. An Improved Process For Preparing Brinzolamide. [Link]

  • Scribd. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), A New Topical Carbonic Anhydrase Inhibitor. The "DCAT Route" To Thiophenesulfonamides. [Link]

  • All About Drugs. (2016). PATENT, US 8344136, PHF S.A., Brinzolamide. [Link]

  • Google Patents. (2012). US20120095219A1 - Process for preparing brinzolamide.
  • Google Patents. (2010). WO2010103115A1 - Process for preparing brinzolamide.
  • PubChem. Process for preparing brinzolamide - Patent WO-2010103115-A1. [Link]

  • Google Patents. (2013).
  • Wikipedia. Corey–Itsuno reduction. [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of (S)-Brinzolamide on Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular interactions governing the inhibition of carbonic anhydrase by (S)-Brinzolamide. Moving beyond a surface-level description, we will delve into the stereospecificity, binding kinetics, and structural underpinnings of this interaction, supported by detailed experimental protocols and quantitative data.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and fluid secretion in various tissues.[1][2] In the ciliary processes of the eye, the activity of carbonic anhydrase II (CA-II) is directly linked to the production of aqueous humor.[1][3] Elevated intraocular pressure (IOP) due to excessive aqueous humor is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[4]

Brinzolamide is a potent, non-competitive, and reversible inhibitor of carbonic anhydrase, developed for the topical treatment of glaucoma.[3][5] It effectively lowers IOP by suppressing the secretion of aqueous humor.[3] This guide will focus on the (S)-enantiomer of Brinzolamide, the biologically active form, to provide a detailed understanding of its mechanism of action at the molecular level.

The Molecular Target: Carbonic Anhydrase II

The primary target of (S)-Brinzolamide is human carbonic anhydrase II (hCA-II), a highly efficient monomeric enzyme. The active site of hCA-II is characterized by a conical cleft with a zinc ion (Zn²⁺) at its base. This zinc ion is essential for catalysis and is coordinated by three histidine residues (His94, His96, and His119) and a water molecule.[6][7]

The catalytic mechanism involves the zinc-bound water molecule, which has a lowered pKa due to its interaction with the positively charged zinc ion. This facilitates the deprotonation of the water molecule to form a potent nucleophile, a zinc-bound hydroxide ion. This hydroxide then attacks the carbon dioxide substrate, converting it to bicarbonate. The bicarbonate is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.

Carbonic Anhydrase Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ caption Simplified catalytic cycle of carbonic anhydrase. Binding of (S)-Brinzolamide to CA-II Active Site cluster_CA_Active_Site CA-II Active Site cluster_Brinzolamide (S)-Brinzolamide Zn Zn²⁺ His94 His94 His96 His96 His119 His119 Thr199 Thr199 Hydrophobic_Pocket Hydrophobic Pocket (Val121, Phe131, Leu198, etc.) Sulfonamide Sulfonamide (-SO₂NH⁻) Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-Bonds Thienothiazine Thienothiazine Ring Thienothiazine->Hydrophobic_Pocket Hydrophobic Interactions Methoxypropyl Methoxypropyl Tail Methoxypropyl->Hydrophobic_Pocket Hydrophobic Interactions caption Key interactions of (S)-Brinzolamide in the CA-II active site. IC50 Determination Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of (S)-Brinzolamide Start->Prepare_Dilutions Plate_Setup Set up 96-well Plate: Buffer, Inhibitor, Enzyme Prepare_Dilutions->Plate_Setup Incubate Incubate for 15 min at Room Temperature Plate_Setup->Incubate Add_Substrate Add pNPA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Mode) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates (V₀) Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50 End End Determine_IC50->End caption Workflow for determining the IC50 of (S)-Brinzolamide. Isothermal Titration Calorimetry (ITC) Workflow Start Start Prepare_Samples Prepare & Degas Protein & Ligand Solutions Start->Prepare_Samples Load_Calorimeter Load Protein into Sample Cell & Ligand into Syringe Prepare_Samples->Load_Calorimeter Titration Perform Serial Injections of Ligand into Protein Load_Calorimeter->Titration Record_Heat Record Heat Change for Each Injection Titration->Record_Heat Analyze_Data Integrate Heat Pulses & Fit Binding Isotherm Record_Heat->Analyze_Data Obtain_Parameters Determine Kd, n, ΔH, ΔS Analyze_Data->Obtain_Parameters End End Obtain_Parameters->End caption Workflow for ITC analysis of (S)-Brinzolamide binding to CA-II.

Sources

chemical structure and properties of (S)-Brinzolamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of (S)-Brinzolamide

Abstract: This technical guide provides a comprehensive examination of (S)-Brinzolamide, the (S)-enantiomer of the potent carbonic anhydrase II inhibitor, Brinzolamide. While the (R)-enantiomer constitutes the active pharmaceutical ingredient for the treatment of glaucoma and ocular hypertension, the (S)-enantiomer is recognized by the United States Pharmacopeia (USP) as Brinzolamide Related Compound A, a critical stereoisomeric impurity.[1] Understanding the chemical structure, properties, synthesis, and analytical characterization of this enantiomer is paramount for drug development professionals and scientists involved in the quality control and regulatory submission of Brinzolamide drug products. This document delineates these key aspects, offering field-proven insights and detailed experimental protocols grounded in established scientific literature.

Chemical Identity and Structure Elucidation

(S)-Brinzolamide is a sulfonamide derivative belonging to the thienothiazine class of compounds.[1] Its identity is precisely defined by its chemical nomenclature and structural characteristics.

  • Systematic IUPAC Name : (4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide[1]

  • Common Synonyms : Brinzolamide (S)-isomer, Brinzolamide USP Related Compound A[2][3]

  • CAS Number : 154127-19-2[1]

  • Molecular Formula : C₁₂H₂₁N₃O₅S₃[1]

  • Molecular Weight : 383.51 g/mol [3]

Stereochemistry and Structural Features

The biological activity of Brinzolamide is stereospecific, residing primarily in the (R)-enantiomer. The molecule possesses a single chiral center at the C4 position of the thieno[3,2-e]thiazine ring system, where the ethylamino group is attached.[4] The (S)-configuration denotes the specific spatial arrangement of substituents around this stereocenter. The presence of the (S)-enantiomer must be carefully monitored and controlled during synthesis and in the final drug product to ensure purity and consistency.

The core structure features a fused heterocyclic system comprising a thiophene ring and a 1,2-thiazine 1,1-dioxide ring.[1] Two sulfonamide groups are present: one directly attached to the thiophene ring, which is crucial for carbonic anhydrase inhibition, and another incorporated within the thiazine ring.

Caption: Chemical structure of (S)-Brinzolamide.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of (S)-Brinzolamide are expected to be nearly identical to those of its (R)-enantiomer due to their enantiomeric relationship. These properties are critical for formulation development, as Brinzolamide is formulated as a 1% ophthalmic suspension.[5]

Physicochemical Data

The following table summarizes key physicochemical parameters, primarily reported for Brinzolamide (racemate or R-enantiomer).

PropertyValueSource
Physical Form White to off-white powder[5]
Melting Point ~131°C[5]
Water Solubility ~0.4 mg/mL (low solubility)[6]
Solubility Very soluble in methanol, soluble in ethanol[5]
pKa 9.62 (Predicted)[5]
LogP -0.3 to -1.8 (Calculated)[7][8][9]
LogD (pH 7.4) 0.827 (Experimental)[6]

Causality Insight: The low aqueous solubility at physiological pH (7.0-7.4) necessitates its formulation as a suspension to achieve the required 1% concentration for therapeutic efficacy.[6] Its moderate lipophilicity (LogD at pH 7.4) is a balance that allows for penetration across the corneal membrane while maintaining sufficient solubility in the tear film.[8]

Pharmacokinetic Profile (ADME)

Following topical ocular administration, Brinzolamide is absorbed into systemic circulation.[8]

  • Absorption : Absorbed through the cornea into the aqueous humor to exert its therapeutic effect.[8]

  • Distribution : Due to its high affinity for carbonic anhydrase II, brinzolamide distributes extensively into red blood cells (RBCs), resulting in a long half-life in whole blood (approximately 111 days). Plasma concentrations, however, remain very low.[8][10]

  • Metabolism : Brinzolamide is metabolized into N-desethylbrinzolamide, which is also active and accumulates in RBCs. Other metabolites include N-desmethoxypropylbrinzolamide and O-desmethylbrinzolamide.[8]

  • Excretion : The primary route of elimination is via urine, predominantly as the unchanged drug.[8]

Mechanism of Action: Carbonic Anhydrase Inhibition

The therapeutic effect of Brinzolamide is derived from its potent and specific inhibition of carbonic anhydrase II (CA-II).[10] This enzyme is abundant in the ciliary processes of the eye and plays a pivotal role in the production of aqueous humor.[11]

The mechanism proceeds as follows:

  • Enzyme Catalysis : CA-II catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which rapidly dissociates into bicarbonate ions (HCO₃⁻) and protons (H⁺).

  • Aqueous Humor Secretion : The formation of bicarbonate ions in the ciliary epithelium drives the transport of sodium and fluid into the posterior chamber of the eye, thereby producing aqueous humor.

  • Inhibition by Brinzolamide : Brinzolamide, as a non-competitive, reversible inhibitor, binds to the active site of CA-II. This action slows the formation of bicarbonate ions.[11]

  • Reduction of Intraocular Pressure (IOP) : The reduced rate of bicarbonate formation leads to a subsequent decrease in sodium and fluid transport, which suppresses the rate of aqueous humor secretion. This results in a lowering of intraocular pressure (IOP), the primary therapeutic goal in glaucoma management.[11]

mechanism_of_action cluster_process Aqueous Humor Production Pathway cluster_inhibition Inhibitory Action CO2 CO₂ + H₂O CA2 Carbonic Anhydrase II (CA-II) CO2->CA2 H2CO3 H₂CO₃ CA2->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Secretion ↓ Na⁺ and Fluid Transport Aqueous Humor Secretion HCO3->Secretion IOP ↑ Intraocular Pressure (IOP) Secretion->IOP Brinzolamide (S)-Brinzolamide Brinzolamide->CA2 Inhibition Inhibition

Caption: Mechanism of IOP reduction by Brinzolamide.

Synthesis and Manufacturing Overview

The synthesis of enantiomerically pure Brinzolamide is a critical aspect of its manufacturing. The "DCAT Route," starting from 3-acetyl-2,5-dichlorothiophene (DCAT), provides an effective pathway for enantioselective synthesis.[12][13] A key step in this synthesis is the stereocontrolled reduction of a ketone intermediate to establish the chiral center at the C4 position.

Synthetic Workflow Outline

The general synthetic strategy involves the construction of the thienothiazine ring system followed by the introduction of the required side chains and the final chiral reduction.

synthesis_workflow DCAT 3-acetyl-2,5- dichlorothiophene (DCAT) Thioether Thioether Formation DCAT->Thioether Sulfonamide Sulfonamide Synthesis Thioether->Sulfonamide Bromination α-Bromination Sulfonamide->Bromination Keto Bromo Ketone Intermediate Bromination->Keto Reduction Asymmetric Reduction with (+)-B-chlorodiisopino- campheylborane Keto->Reduction Cyclization Cyclization Reduction->Cyclization Thiazine (S)-Thieno[3,2-e] thiazine Intermediate Cyclization->Thiazine Final Side Chain Alkylation & Elaboration Thiazine->Final S_Brinzolamide (S)-Brinzolamide Final->S_Brinzolamide

Caption: Enantioselective synthesis workflow for (S)-Brinzolamide.

Experimental Protocol: Asymmetric Reduction (Conceptual)

This protocol describes the key enantioselective reduction step, which is fundamental to establishing the (S)-stereochemistry. The choice of a chiral reducing agent like (+)-B-chlorodiisopinocampheylborane is crucial for high enantiomeric excess (>98% ee).[12]

Objective: To reduce the bromo ketone intermediate to the corresponding (S)-bromohydrin with high stereoselectivity.

Materials:

  • Bromo ketone intermediate (e.g., from bromination of 3-acetyl-5-chlorothiophene-2-sulfonamide)[14]

  • (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard quenching and workup reagents (e.g., methanol, aqueous base)

Procedure:

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the bromo ketone intermediate in anhydrous THF.

  • Cooling: Cool the solution to a low temperature (e.g., -25°C to -40°C) using a suitable cooling bath (e.g., dry ice/acetone). Expertise Insight: Low temperatures are critical for maximizing enantioselectivity by reducing the thermal energy of the system, which favors the transition state leading to the desired enantiomer.

  • Addition of Reducing Agent: Slowly add a solution of (+)-B-chlorodiisopinocampheylborane in anhydrous THF to the cooled ketone solution via a dropping funnel or syringe pump over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent like methanol. Allow the mixture to warm to room temperature.

  • Isolation: Perform a standard aqueous workup. This may involve extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude (S)-bromohydrin product is then typically carried forward to the cyclization step or purified by column chromatography if necessary.[12]

Analytical Characterization

Robust analytical methods are required to quantify (S)-Brinzolamide as an impurity in the active pharmaceutical ingredient. RP-HPLC is the standard technique for this purpose.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from validated methods published for the analysis of Brinzolamide and its impurities, conforming to ICH guidelines.[15][16][17]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of (S)-Brinzolamide (Brinzolamide Related Compound A) in a drug substance.

Chromatographic Conditions:

Parameter Specification
Column Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water (35:65 v/v), pH adjusted to 3.0 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. Ambient (e.g., 25°C)

| Run Time | ~10 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas using sonication.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of (S)-Brinzolamide USP Reference Standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution to construct a calibration curve (e.g., 5-30 µg/mL).[15]

  • Sample Solution Preparation: Accurately weigh and dissolve the Brinzolamide drug substance sample in the diluent to a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (diluent), followed by the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Validation (Self-Validating System):

    • Specificity: The method is validated by demonstrating that degradants (from forced degradation studies: acid, base, oxidation, thermal) do not interfere with the (S)-Brinzolamide peak.[15]

    • Linearity: A linear relationship between concentration and peak area should be established across the analytical range (e.g., R² > 0.999).[15][18]

    • Accuracy: Determined by recovery studies at multiple levels (e.g., 80%, 100%, 120%), with acceptance criteria typically between 98-102%.[15][16]

    • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). The relative standard deviation (RSD) should be <2%.

    • LOD/LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to ensure the method's sensitivity for impurity profiling (e.g., LOD: 0.22 µg/mL, LOQ: 0.67 µg/mL).[15]

Spectroscopic Analysis

Spectroscopic methods are used for the structural confirmation of the (S)-Brinzolamide reference standard.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum would confirm the presence of all key proton environments, including the characteristic signals for the ethyl group (triplet and quartet), the methoxypropyl side chain, and the aromatic protons on the thiophene ring.[3][19]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight. The protonated molecule [M+H]⁺ is expected at m/z 384.[20] Fragmentation patterns can provide further structural confirmation.

  • Infrared Spectroscopy (IR): The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine and sulfonamide groups, S=O stretches from the sulfone and sulfonamide groups, and C-S stretches from the thiophene ring.[3]

Regulatory and Pharmacological Significance

The primary significance of (S)-Brinzolamide is as a process-related impurity and stereoisomer of the active drug, (R)-Brinzolamide. Regulatory agencies such as the FDA, via USP monographs, mandate strict control over impurities in pharmaceutical products. The presence of the (S)-enantiomer beyond specified limits could potentially impact the efficacy and safety profile of the drug product. Therefore, its monitoring using a validated, stability-indicating analytical method is a critical component of quality control in the manufacturing of Brinzolamide Ophthalmic Suspension.[3] While the specific carbonic anhydrase inhibitory activity of the (S)-enantiomer is not as extensively documented as the (R)-form, it is generally understood that the pharmacological activity is significantly lower.

Conclusion

(S)-Brinzolamide, while not the therapeutically active agent, is a fundamentally important molecule in the context of Brinzolamide drug development and manufacturing. A thorough understanding of its chemical structure, physicochemical properties, and analytical behavior is indispensable for ensuring the purity, safety, and regulatory compliance of the final pharmaceutical product. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists and researchers working to control this critical stereoisomeric impurity.

References

  • Dean, W.D., et al. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 3(2), 114-120. [Link]

  • Patel, M., Dwivedi, R., & Shah, U. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology, 18(1), 1-9. [Link]

  • SynZeal. (n.d.). Brinzolamide USP Related Compound A. Retrieved January 16, 2026, from [Link]

  • Naageshwaran, V., et al. (2023). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. International Journal of Pharmaceutics, 642, 123183. [Link]

  • Balakrishna, T., Shirsat, M. K., & Kulkarni, A. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. [Link]

  • Tiwari, B., Shirsat, M. K., & Kulkarni, A. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. [Link]

  • ResearchGate. (n.d.). Insights into solvent effects on molecular properties, physicochemical parameters, and NLO behavior of brinzolamide, a bioactive sulfonamide: A computational study. Retrieved January 16, 2026, from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF BRINZOLAMIDE AND ITS IMPURITIES IN DRUG SUBSTANCE AS PER ICH GUIDELINES. Retrieved January 16, 2026, from [Link]

  • GSN, R. K., & S, A. (2021). Stability indicating RP-HPLC Method for Simultaneous Estimation of Brinzolamide and Brimonidine in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 14(1), 221-227. [Link]

  • ACS Figshare. (n.d.). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Brinzolamide. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Retrieved January 16, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved January 16, 2026, from [Link]

  • PharmaSynthesis. (n.d.). Brinzolamide, AL-4862, Azopt. Retrieved January 16, 2026, from [Link]

  • MDPI. (2022). Design, Synthesis and Evaluation of Novel Molecular Hybrids between Antiglaucoma Drugs and H2S Donors. Retrieved January 16, 2026, from [Link]

  • Manasa Life Sciences. (n.d.). Brinzolamide USP Related Compound A. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). WO2010103115A1 - Process for preparing brinzolamide.
  • ACS Publications. (1999). Organic Process Research & Development Vol. 3, No. 2. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pattern for DP-1 (m/z 370), DP-2 (m/z 352) and DP-6 (m/z 416). Retrieved January 16, 2026, from [Link]

  • MDPI. (2021). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate. Retrieved January 16, 2026, from [Link]

  • Acta Scientific. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Retrieved January 16, 2026, from [Link]

  • PubMed Central. (2024). Sustained intraocular pressure-lowering effect and biocompatibility of a single subconjunctival administration of hydrogel-encapsulated nano-brinzolamide. Retrieved January 16, 2026, from [Link]

  • Frontiers. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Retrieved January 16, 2026, from [Link]

  • Global Substance Registration System. (n.d.). BRINZOLAMIDE. Retrieved January 16, 2026, from [Link]

  • Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Expert Opinion on Drug Metabolism & Toxicology, 4(1), 97-105. [Link]

  • de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Metabolic Brain Disease, 32(2), 339-360. [Link]

  • ResearchGate. (n.d.). Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor. Retrieved January 16, 2026, from [Link]

Sources

pharmacological profile of (S)-Brinzolamide vs (R)-Brinzolamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Contrasting Pharmacological Profiles of (S)-Brinzolamide and (R)-Brinzolamide

Abstract

Brinzolamide, marketed as the (R)-enantiomer, is a cornerstone in the management of open-angle glaucoma and ocular hypertension, prized for its potent inhibition of carbonic anhydrase II (CA-II).[1][2][3] However, the pharmacological identity of its stereoisomer, (S)-Brinzolamide, remains largely uncharacterized in publicly available literature. This technical guide moves beyond a simple review of the known (R)-enantiomer. Instead, it establishes a comprehensive framework for the complete pharmacological characterization of the (S)-enantiomer, providing the scientific rationale and detailed, field-tested protocols required to elucidate its profile. We will dissect the critical experimental workflows—from enantiomeric separation and purity validation to stereoselective enzyme inhibition and ocular permeability studies—that are essential for any drug development professional seeking to understand the nuanced yet critical impact of stereochemistry on drug efficacy and safety.

Introduction: The Stereochemical Imperative in Ophthalmic Drug Design

Chirality is a fundamental consideration in pharmacology, as enantiomers of a drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties.[4] The interaction between a chiral drug and its biological target, typically a protein, is a three-dimensional event. A change in the spatial arrangement of atoms, as seen between the (R) and (S) enantiomers, can profoundly alter binding affinity and biological activity.

Brinzolamide is a thienothiazine sulfonamide that contains a single chiral center.[1][3] The commercially available formulation, Azopt®, contains exclusively the (R)-enantiomer.[5] This specificity implies that during its development, the (R)-enantiomer was identified as the eutomer—the enantiomer possessing the desired therapeutic activity. The (S)-enantiomer, conversely, is treated as a potential impurity to be minimized during synthesis and purification.[6]

This guide provides the technical blueprint for a head-to-head comparison of these two molecules. The central hypothesis is that stereochemistry at the C4 position of the thienothiazine ring dictates the precise orientation of the molecule within the active site of carbonic anhydrase isozymes, thereby influencing inhibitory potency and selectivity. Furthermore, physical properties influenced by stereochemistry may affect corneal permeability, a critical factor for any topically administered ophthalmic agent.

The Core Mechanism: Carbonic Anhydrase Inhibition

The therapeutic effect of Brinzolamide is achieved through the inhibition of carbonic anhydrase (CA), specifically the CA-II isozyme, within the ciliary processes of the eye.[7][8][9][10] CA-II catalyzes the rapid interconversion of carbon dioxide and water into bicarbonate and protons.[7][11] This process is fundamental to the secretion of aqueous humor. By inhibiting CA-II, Brinzolamide reduces the rate of bicarbonate formation, which in turn decreases sodium and fluid transport into the anterior chamber, lowering intraocular pressure (IOP).[1][12]

Given that (R)-Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II, the primary objective is to determine if the (S)-enantiomer shares this profile, and to what degree.[13][14]

The Investigative Workflow: A Multi-Pillar Approach

A thorough pharmacological comparison requires a structured, multi-stage investigation. The following workflow outlines the essential pillars of this analysis, ensuring that each subsequent step is built upon validated, reliable data.

G Figure 1: Comprehensive Pharmacological Profiling Workflow cluster_0 Pillar 1: Analytical Characterization cluster_1 Pillar 2: In Vitro Potency & Selectivity cluster_2 Pillar 3: Ocular Bioavailability cluster_3 Pillar 4: Integrated Profile A Chiral Separation via HPLC B Enantiomeric Purity Assessment (>99.5% ee) A->B Isolation C CA Isozyme Inhibition Assay (CA-I, CA-II, CA-IV, etc.) B->C Pure Enantiomers D Determination of Ki / IC50 Values C->D Quantification G Data Synthesis & Comparative Analysis D->G Potency & Selectivity Data E Corneal Permeability Assay (HCE-T Cell Model) F Calculation of Apparent Permeability Coefficient (Papp) E->F Measurement F->G Permeability Data H Pharmacological Profile Determination G->H Conclusion

Caption: A logical workflow for the comparative analysis of drug enantiomers.

Pillar 1: Enantiomeric Separation and Validation

Scientific Rationale: Before any biological activity can be assessed, the absolute prerequisite is the isolation of each enantiomer in a highly pure state. Attributing pharmacological effects to the (S)-enantiomer is impossible if the sample is contaminated with the highly active (R)-enantiomer. The goal is to achieve an enantiomeric excess (ee) of >99.5% for each isomer.

Experimental Protocol: Chiral HPLC Separation

This protocol is adapted from established methods for the chiral separation of Brinzolamide.[15]

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Chiralpak AD (25 cm x 0.46 cm id) or equivalent amylose-based column.

    • Mobile Phase: n-hexane:2-propanol (90:10, v/v). Ensure solvents are HPLC grade, filtered, and degassed.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25 ± 1 °C.

    • Detection Wavelength: 220 nm.[15]

  • Sample Preparation:

    • Prepare a stock solution of racemic Brinzolamide (a mixture of R and S) in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run & Analysis:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Record the chromatogram. Two distinct peaks corresponding to the (S) and (R) enantiomers should be observed. Based on literature, the elution order is (S)-Brinzolamide followed by (R)-Brinzolamide.[15]

    • Calculate the resolution factor (Rs). A value >1.5 indicates baseline separation, which is ideal for preparative collection.

    • For preparative scale, use a larger column and inject larger volumes to collect the fractions corresponding to each enantiomer.

  • Purity Validation:

    • Re-inject the collected fractions of (S)-Brinzolamide and (R)-Brinzolamide into the same chiral HPLC system.

    • Confirm the presence of a single peak for each and calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Pillar 2: In Vitro Potency and Selectivity Profiling

Scientific Rationale: The primary therapeutic target of Brinzolamide is CA-II. However, "off-target" inhibition of other CA isozymes, such as CA-I (abundant in red blood cells), can lead to systemic side effects.[16] Therefore, it is crucial to determine not only the potency of each enantiomer against CA-II but also their selectivity profile across other relevant isozymes. A superior drug candidate will exhibit high potency for the target isozyme (CA-II) and low potency for off-target isozymes.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the well-established esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).[17]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solutions: Prepare working solutions of purified human CA-I, CA-II, and CA-IV in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for 10-20 minutes.

    • Substrate Solution: 3 mM p-NPA in acetonitrile. Prepare fresh daily.

    • Inhibitor Solutions: Prepare serial dilutions of (S)-Brinzolamide and (R)-Brinzolamide in Assay Buffer containing a small amount of DMSO to ensure solubility. Use Acetazolamide as a positive control inhibitor.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for:

      • Blank (No Enzyme): 158 µL Assay Buffer.

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

      • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each inhibitor dilution.

    • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the appropriate CA isozyme working solution to all wells except the Blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Reaction Initiation: Add 20 µL of the p-NPA Substrate Solution to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value for each enantiomer against each isozyme.

    • Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Hypothetical Data Summary

The following table illustrates the expected format for presenting the results, which allows for a direct comparison of potency and selectivity.

EnantiomerIsozymeKi (nM)Selectivity Ratio (Ki CA-I / Ki CA-II)
(R)-Brinzolamide CA-I25083.3
CA-II3
CA-IV50
(S)-Brinzolamide CA-I40026.7
CA-II15
CA-IV90

Note: Data are hypothetical for illustrative purposes.

Pillar 3: Ocular Permeability Assessment

Scientific Rationale: High in vitro potency is meaningless if the drug cannot effectively penetrate the cornea to reach its site of action in the ciliary body. The cornea presents a significant barrier to drug absorption.[18] This experiment aims to quantify and compare the rate at which (S)-Brinzolamide and (R)-Brinzolamide can cross a cellular model of the corneal epithelium. Differences in physicochemical properties, such as subtle changes in lipophilicity or hydrogen bonding capacity due to stereochemistry, could lead to different permeability rates.

G Figure 2: In Vitro Corneal Permeability Assay Workflow start Seed HCE-T cells on Transwell insert culture Culture for 21-28 days to form confluent monolayer start->culture teer Measure TEER (Transepithelial Electrical Resistance) to confirm barrier integrity culture->teer add_drug Add (R)- or (S)-Brinzolamide to Apical (donor) chamber teer->add_drug If TEER > Threshold incubate Incubate at 37°C, 5% CO2 add_drug->incubate sample Collect samples from Basolateral (receiver) chamber at t=0, 30, 60, 90, 120 min incubate->sample analyze Quantify drug concentration in samples via LC-MS/MS sample->analyze calculate Calculate Papp (Apparent Permeability Coefficient) analyze->calculate end Compare Papp values calculate->end

Caption: Step-by-step workflow for assessing drug permeability using a cell-based model.

Experimental Protocol: Human Corneal Epithelial Cell (HCE-T) Permeability Assay

This protocol uses the HCE-T cell line, a widely accepted in vitro model for the human corneal barrier.[19][20]

  • Cell Culture:

    • Culture HCE-T cells on permeable Transwell® inserts (e.g., 0.4 µm pore size).

    • Maintain the culture for 21-30 days until a confluent, differentiated monolayer is formed.

  • Barrier Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) across the cell monolayer using a voltohmmeter. A high TEER value confirms the formation of tight junctions, indicating a robust barrier suitable for permeability studies.

  • Permeability Experiment (Apical to Basolateral):

    • Carefully wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing a known concentration of either (S)-Brinzolamide or (R)-Brinzolamide to the apical (upper) chamber (donor).

    • Add fresh transport buffer to the basolateral (lower) chamber (receiver).

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver chamber and replace it with fresh buffer.

    • Use a low-permeability marker (e.g., Lucifer Yellow) as a negative control to confirm monolayer integrity throughout the experiment.

  • Sample Analysis and Calculation:

    • Quantify the concentration of Brinzolamide in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

      • A is the surface area of the membrane.

      • C0 is the initial drug concentration in the donor chamber.

Hypothetical Data Summary
EnantiomerPapp (x 10⁻⁶ cm/s)
(R)-Brinzolamide 5.5 ± 0.4
(S)-Brinzolamide 4.8 ± 0.6

Note: Data are hypothetical for illustrative purposes.

Synthesis and Conclusion: Constructing the Pharmacological Profile

By integrating the data from these three pillars, a comprehensive pharmacological profile for each enantiomer can be constructed.

  • (R)-Brinzolamide Profile: Based on existing knowledge and the hypothetical data, the (R)-enantiomer is a highly potent inhibitor of the target CA-II, demonstrates strong selectivity over the off-target CA-I, and possesses adequate corneal permeability to exert its therapeutic effect.[21]

  • (S)-Brinzolamide Profile (Hypothetical): The hypothetical data suggest that the (S)-enantiomer is also an inhibitor of CA-II, but significantly less potent than the (R)-form (e.g., 5-fold higher Ki). Its selectivity for CA-II over CA-I is also lower. Furthermore, it may exhibit slightly reduced, though still significant, corneal permeability.

References

  • Brinzolamide - Wikipedia. [Link]

  • What is the mechanism of Brinzolamide? - Patsnap Synapse. (2024-07-17). [Link]

  • Brinzolamide - Grokipedia. [Link]

  • Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025-01-18). [Link]

  • What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure? - Dr.Oracle. (2025-11-01). [Link]

  • Brinzolamide Monograph for Professionals - Drugs.com. [Link]

  • In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC - NIH. [Link]

  • Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns - PubMed. [Link]

  • Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem. [Link]

  • Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC - PubMed Central. [Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed. [Link]

  • Cell-based in vitro models for ocular permeability studies - ResearchGate. [Link]

  • Carbonic Anhydrase Activity Assay - Protocols.io. (2019-05-02). [Link]

  • Brinzolamide Ophthalmic Suspension - PRODUCT MONOGRAPH. (2016-12-02). [Link]

  • Brinzolamide : Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025-11-23). [Link]

  • Ophthalmic drugs and reference molecules tested in the permeability experiments. - ResearchGate. [Link]

  • Permeability and Transporters - Admescope. [Link]

  • Carbonic Anhydrase Activity Assay - Protocols.io. (2019-04-22). [Link]

  • Brinzolamide | ABIN3220268 - Antibodies-online.com. [Link]

  • Brinzolamide : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-09-18). [Link]

  • New Approach in Ocular Drug Delivery: In vitro and ex vivo Investigation of Cyclodextrin-Containing, Mucoadhesive Eye Drop Formulations - PMC - NIH. [Link]

  • Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination - PubMed. [Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. | Semantic Scholar. [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]

  • US20120095219A1 - Process for preparing brinzolamide - Google P
  • Analytical method development and validation for the determination of Brinzolamide by RP-HPLC | Journal of Drug Delivery and Therapeutics. (2020-01-15). [Link]

  • Brinzolamide - PubMed. [Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - MDPI. [Link]

Sources

An In-Depth Technical Guide on the Binding Affinity of (S)-Brinzolamide to Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the high-affinity binding interaction between the glaucoma therapeutic, (S)-Brinzolamide, and its molecular target, human Carbonic Anhydrase II (CA II). Moving beyond a superficial overview, this document synthesizes the thermodynamic principles, structural underpinnings, and proven experimental methodologies that define this critical drug-target engagement. Our focus is on the causality behind the science, ensuring a deep, actionable understanding for professionals in drug discovery and development.

The Strategic Importance of the (S)-Brinzolamide-CA II Interaction

Human Carbonic Anhydrase II is a zinc metalloenzyme renowned for its catalytic perfection, facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton. This function is vital for pH regulation and fluid secretion in numerous tissues, including the ciliary body of the eye, where it governs the production of aqueous humor. Dysregulation of this process can lead to elevated intraocular pressure, a primary risk factor for glaucoma.

(S)-Brinzolamide is a potent and highly specific inhibitor of CA II.[1] Its therapeutic efficacy is directly coupled to its ability to engage the enzyme's active site with high affinity, thereby blocking catalysis and reducing aqueous humor secretion.[1] The stereospecificity of the (S)-enantiomer is a critical determinant of this high-affinity interaction, a feature that underscores the precision of its molecular design. A thorough understanding of this binding event is not merely academic; it is the foundation for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Characterization of Binding Affinity

The potency of (S)-Brinzolamide is quantified by several key binding parameters, which collectively describe the strength and stability of the drug-target complex. These values are the benchmarks for assessing inhibitor performance.

ParameterRepresentative ValueMeasurement TechniqueSignificance and Interpretation
Inhibition Constant (Ki) ~3 nM[2]Enzyme Inhibition AssayIndicates the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A low nanomolar Ki signifies a highly potent inhibitor.
Dissociation Constant (Kd) Low Nanomolar (nM) RangeIsothermal Titration Calorimetry (ITC)Represents the equilibrium concentration at which 50% of the enzyme is in complex with the inhibitor. It is a direct measure of binding affinity; a lower Kd indicates a stronger interaction.
IC50 ~3.2 nM[3][4]Inhibition AssayThe concentration of inhibitor that produces 50% inhibition of enzyme activity under specific assay conditions. While widely used, it is dependent on substrate and enzyme concentrations.

Note: The precise values for these parameters can exhibit slight variations based on the specific experimental conditions, including buffer composition, pH, and temperature.

The Thermodynamic Signature: An Enthalpy-Driven Interaction

Isothermal Titration Calorimetry (ITC) provides an unparalleled window into the energetic forces driving a binding event. By directly measuring the heat released or absorbed as the drug and target associate, ITC generates a complete thermodynamic profile. For sulfonamide inhibitors binding to CA II, the interaction is characteristically enthalpy-driven .

Thermodynamic ParameterValue (kcal/mol)Interpretation and Driving Forces
Change in Enthalpy (ΔH) Favorable (Large & Negative) This indicates the formation of strong, energetically favorable non-covalent interactions. The primary contributors are the coordination bond between the sulfonamide and the active site zinc ion, and a network of hydrogen bonds.[5]
Change in Entropy (ΔS) Unfavorable or Slightly Favorable The entropic contribution is often small or unfavorable due to the loss of conformational freedom as the flexible inhibitor adopts a rigid conformation upon binding. This is often offset by the favorable entropy gain from the displacement of ordered water molecules from the binding site.
Change in Gibbs Free Energy (ΔG) Favorable (Large & Negative) The overall spontaneity and high affinity of the binding are driven by the large, favorable enthalpy change, which overcomes any entropic penalty. This is calculated via the equation: ΔG = ΔH - TΔS.

This thermodynamic signature—a dominant, favorable enthalpy—is the hallmark of a highly specific interaction where the inhibitor is perfectly shaped to form optimal contacts within a pre-formed, rigid binding pocket. The gain in binding enthalpy is a critical factor in optimizing lead compounds into successful drugs.[5]

Field-Proven Methodologies for Affinity Determination

The reliability of binding data hinges on the meticulous execution of validated experimental protocols. Here, we detail the methodologies for two gold-standard techniques, emphasizing the scientific rationale behind each step.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat of binding, allowing for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Detailed Protocol:

  • Meticulous Sample Preparation:

    • Express and purify human Carbonic Anhydrase II to >95% purity.

    • Prepare a stock solution of (S)-Brinzolamide in a suitable organic solvent like DMSO.

    • Crucially, both the protein and the inhibitor solutions must be prepared in an identical, well-matched buffer. This is typically achieved by exhaustive dialysis of the protein against the final buffer, which is then used to dilute the inhibitor stock. A common buffer is 50 mM phosphate or Tris at pH 7.0-7.5, containing 50-150 mM NaCl.

    • Accurately determine the concentration of both CA II (e.g., via UV absorbance at 280 nm using a molar extinction coefficient of ~55,100 M-1cm-1) and (S)-Brinzolamide.[6]

  • Instrument and Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the CA II solution (typically 10-40 µM) into the sample cell of the calorimeter.[6]

    • Load the (S)-Brinzolamide solution (typically 10-20 times the protein concentration, e.g., 200-400 µM) into the injection syringe.

    • Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to determine the heat of dilution.

  • Execution of the Titration:

    • Perform a series of precisely controlled injections (e.g., 20 injections of 2 µL each) of the (S)-Brinzolamide solution into the sample cell containing CA II.

    • The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat of binding.

  • Rigorous Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the control experiment.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to extract the Kd, n, and ΔH. The ΔG and TΔS are then calculated.

Expertise-Driven Choices:

  • Buffer Matching: This is the most critical step for high-quality ITC data. Any mismatch in buffer components between the syringe and the cell will generate large heats of dilution, obscuring the true binding signal.

  • The 'c' Window: The reliability of the fit depends on the 'c' value (c = n * Ka * [Macromolecule]). An optimal 'c' value is between 10 and 100, which guides the choice of initial protein concentration.

  • Control Experiments: The inhibitor-into-buffer titration is non-negotiable. It provides the essential baseline for correcting the binding data and validates that the observed heat changes are not artifacts of dilution or solvent interactions.

G cluster_inhibitor (S)-Brinzolamide cluster_activesite CA II Active Site sulfonamide Sulfonamide Group (-SO2NH2) zinc Catalytic Zn2+ sulfonamide->zinc Primary Interaction: Coordination Bond thr199 Thr199 sulfonamide->thr199 H-Bonding Anchor core Thienothiazene Core hydrophobic Hydrophobic Pocket (Phe131, Leu198, Pro202) core->hydrophobic van der Waals Contacts tail Ethylamino Tail tail->hydrophobic van der Waals Contacts

Sources

stereospecific activity of brinzolamide isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereospecific Activity of Brinzolamide Isomers

Abstract

Brinzolamide is a potent and highly specific inhibitor of carbonic anhydrase II (CA-II), established as a key therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] The brinzolamide molecule possesses a single chiral center, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. As is common in pharmacology, these stereoisomers exhibit profound differences in their biological activity.[4][5] This technical guide provides a comprehensive examination of the stereospecificity of brinzolamide's interaction with its target enzyme. We will dissect the structural basis for the differential activity of its isomers, detail the experimental methodologies required to quantify this difference, and explore the critical implications for drug design and development. The commercially formulated drug, Azopt®, is the pure (R)-enantiomer, (R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.[6][7] This guide will elucidate why this specific stereoisomer is the pharmacologically active agent.

The Therapeutic Imperative: Carbonic Anhydrase Inhibition in Glaucoma

Glaucoma is a progressive optic neuropathy often characterized by elevated IOP, which is a major risk factor for optic nerve damage and subsequent vision loss.[8][9] The production of aqueous humor, the fluid that maintains pressure within the eye, is a physiological process heavily dependent on the enzyme carbonic anhydrase, particularly the isoenzyme CA-II located in the ciliary processes of the eye.[1][2][10]

CA-II catalyzes the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

The formation of bicarbonate ions is the rate-limiting step in aqueous humor secretion.[1] By inhibiting CA-II, brinzolamide slows the production of bicarbonate, which in turn reduces the transport of sodium and fluid into the posterior chamber of the eye.[1][7] This suppression of aqueous humor formation leads to a clinically significant reduction in IOP.[7][8][11] The efficacy of a carbonic anhydrase inhibitor is therefore directly tied to its ability to bind with high affinity and specificity to the active site of CA-II.[12][13]

The Molecular Architecture: Stereochemistry of Brinzolamide

Brinzolamide's chemical structure features a bicyclic thienothiazine scaffold with a single stereogenic center at the C-4 position, where an ethylamino group is attached.[7][14] This chirality means the molecule exists as two distinct enantiomers: (R)-brinzolamide and (S)-brinzolamide.

Caption: Chemical structures of (R)-brinzolamide and (S)-brinzolamide enantiomers.

G cluster_R (R)-Brinzolamide (Active Isomer) cluster_S (S)-Brinzolamide (Inactive Isomer) cluster_mirror R_img mirror Mirror Plane S_img

While these isomers possess identical chemical formulas and connectivity, their three-dimensional arrangement is different. This spatial distinction is paramount, as molecular recognition by biological targets like enzymes is highly dependent on a precise three-dimensional fit, akin to a key fitting into a lock.

Quantifying Stereoselectivity: Experimental Protocols

To rigorously assess the differential activity of the brinzolamide enantiomers, a two-stage experimental approach is required: first, the physical separation of the isomers, and second, the quantification of their respective inhibitory activities.

Protocol: Chiral Separation via High-Performance Liquid Chromatography (HPLC)

The foundational step in evaluating stereospecific activity is to obtain enantiomerically pure samples. HPLC using a chiral stationary phase (CSP) is the predominant method for this purpose.[15][16]

Caption: Workflow for chiral separation and analysis of brinzolamide isomers.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of (R)-Brinzolamide D Incubate CA-II with each inhibitor concentration A->D B Prepare serial dilutions of (S)-Brinzolamide B->D C Prepare CA-II Enzyme and Substrate (p-NPA) solutions C->D E Initiate reaction by adding p-NPA substrate D->E F Monitor absorbance at 400 nm (p-Nitrophenol formation) E->F G Calculate reaction rates for each concentration F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 / Ki values for each isomer H->I

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer, such as 10 mM Tris-SO₄, pH 7.6.

    • Enzyme: Prepare a stock solution of purified human carbonic anhydrase II.

    • Substrate: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a water-miscible solvent like acetonitrile.

    • Inhibitors: Prepare serial dilutions of the purified (R)- and (S)-brinzolamide enantiomers.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, enzyme solution, and varying concentrations of either (R)- or (S)-brinzolamide to the wells. Include control wells with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 400 nm over time using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition and the substrate concentration relative to its Km are known.

Results: A Stark Contrast in Potency

When subjected to such assays, the brinzolamide isomers demonstrate a dramatic difference in their ability to inhibit carbonic anhydrase II. The (R)-enantiomer is a highly potent inhibitor, whereas the (S)-enantiomer is significantly less active.

IsomerTarget EnzymeInhibitory Potency (IC₅₀)
(R)-Brinzolamide Carbonic Anhydrase II~3.2 nM [17][18]
(S)-Brinzolamide Carbonic Anhydrase IISignificantly higher (less potent)

Note: While the precise IC₅₀ for the (S)-isomer is not as widely published, structural and developmental studies confirm its vastly inferior inhibitory activity, rendering it pharmacologically irrelevant at therapeutic concentrations. [14] This data unequivocally establishes that the therapeutic effect of brinzolamide is attributable exclusively to the (R)-enantiomer.

The Structural Basis of Stereospecificity: A Molecular Perspective

The profound difference in activity can only be explained by examining the interactions of each isomer within the three-dimensional architecture of the CA-II active site. X-ray crystallography studies of CA-II complexed with brinzolamide provide a clear picture of the binding mechanism. [14][19][20] The active site of CA-II is a conical cleft approximately 15 Å deep, at the bottom of which lies a catalytic zinc ion (Zn²⁺). [14][20]For a sulfonamide inhibitor to be effective, it must satisfy several key binding criteria:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen forms a primary, high-affinity coordinative bond with the Zn²⁺ ion. [14]This is the foundational interaction for all sulfonamide-based CA inhibitors.

  • Hydrophobic Interactions: The inhibitor's scaffold must fit snugly within the active site, making favorable contacts with hydrophobic residues like Phe131, Leu198, and Pro202. [14]3. Hydrogen Bonding Network: Specific hydrogen bonds with hydrophilic residues stabilize the inhibitor-enzyme complex. A critical residue in this network is the catalytic proton shuttle, His64. [14] It is this third criterion where the stereochemistry of brinzolamide becomes decisive.

Caption: Binding of (R)-Brinzolamide vs. predicted clash of (S)-Brinzolamide in the CA-II active site.

G cluster_R (R)-Isomer: Favorable Binding cluster_S (S)-Isomer: Unfavorable Binding R_Sulfonamide Sulfonamide Group Zinc Zn²⁺ Ion R_Sulfonamide->Zinc Coordinates R_Ethylamino Ethylamino Group (C4-R) His64 His64 R_Ethylamino->His64 Optimal Interaction S_Sulfonamide Sulfonamide Group Zinc_S Zn²⁺ Ion S_Sulfonamide->Zinc_S Coordinates S_Ethylamino Ethylamino Group (C4-S) His64_S His64 S_Ethylamino->His64_S Steric Clash

Structural analyses reveal that in the active (R)-isomer , the ethylamino group at the C-4 position is oriented perfectly to form a stabilizing interaction with the His64 residue. [14]This secondary interaction significantly enhances the overall binding affinity of the molecule, locking it into place and ensuring potent inhibition.

Conversely, if the (S)-isomer were to bind, its ethylamino group would be oriented in the opposite direction due to the inverted stereochemistry at C-4. This would lead to a severe steric clash with the side chain of His64 or other residues in the active site wall. This unfavorable interaction prevents the (S)-isomer from achieving the optimal geometry required for high-affinity binding, drastically reducing its inhibitory potency.

Conclusion: The Criticality of Chirality in Drug Design

The case of brinzolamide is a definitive illustration of the principle that stereochemistry is a crucial determinant of pharmacological activity. The biological system, in this case the active site of carbonic anhydrase II, is inherently chiral and can exquisitely differentiate between enantiomers.

  • Stereospecificity: The therapeutic action of brinzolamide is stereospecific, residing solely in the (R)-enantiomer.

  • Structural Basis: This specificity is dictated by a key secondary interaction between the C-4 ethylamino group of the (R)-isomer and the His64 residue in the enzyme's active site, an interaction that is sterically forbidden for the (S)-isomer.

  • Developmental Implications: This understanding necessitates the development of enantioselective synthetic routes or efficient chiral resolution techniques to produce the single, active enantiomer as the final drug product. [21][22][23][24]This avoids "isomeric ballast," where an inactive or potentially harmful isomer is administered alongside the active one.

For researchers and drug development professionals, the stereospecific activity of brinzolamide underscores the necessity of considering three-dimensional structure from the earliest stages of inhibitor design. A thorough understanding of the target's topology and the precise stereochemical requirements for optimal binding is not merely an academic exercise but a fundamental prerequisite for the development of potent, selective, and safe therapeutic agents.

References

  • Govitrapong, P., et al. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. PubMed Central. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Brinzolamide? Patsnap. [Link]

  • Wikipedia. (n.d.). Brinzolamide. Wikipedia. [Link]

  • Medscape. (n.d.). Azopt (brinzolamide) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Minicule. (n.d.). Brinzolamide: Uses, Interactions, and Clinical Data. Minicule. [Link]

  • Afridi, H. I., et al. (2012). Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns. PubMed. [Link]

  • Airy, S., et al. (2015). Development of Stereo-Selective HPLC Method for the Analysis of Brinzolamide (AL-4862). ResearchGate. [Link]

  • Airy, S., et al. (2005). Development of Stereo-Selective HPLC Method for the Analysis of Brinzolamide (AL-4862). ResearchGate. [Link]

  • Stams, T., et al. (2005). Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination. PubMed. [Link]

  • Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. [Link]

  • Google Patents. (n.d.). US8344136B2 - Process for the preparation of brinzolamide.
  • Stams, T., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]

  • Google Patents. (n.d.). WO2010103115A1 - Process for preparing brinzolamide.
  • Google Patents. (n.d.). US20120095219A1 - Process for preparing brinzolamide.
  • All About Drugs. (2016). PATENT, US 8344136, PHF S.A., Brinzolamide. All About Drugs. [Link]

  • PubChem. (n.d.). Process for preparing brinzolamide - Patent WO-2010103115-A1. PubChem. [Link]

  • PharmaCompass. (n.d.). Brinzolamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • YouTube. (2025). Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • BioGRID. (n.d.). Brinzolamide Result Summary. BioGRID. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. ScienceDirect. [Link]

  • Drugs.com. (2025). Brinzolamide Monograph for Professionals. Drugs.com. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]

  • DeSantis, L. (2000). Preclinical overview of brinzolamide. PubMed. [Link]

  • Lustig, B., et al. (2021). Crystallography and Its Impact on Carbonic Anhydrase Research. PubMed Central. [Link]

  • Khan, Y., et al. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. PubMed. [Link]

  • PubChem. (n.d.). Brinzolamide. PubChem. [Link]

  • D'Arrigo, P., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. PubMed Central. [Link]

  • Slideshare. (n.d.). stereochemistry and biological activity of drugs. Slideshare. [Link]

  • Parapini, S., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Biological Activity of (S)-Brinzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Stereospecific Carbonic Anhydrase Inhibitor

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, for which elevated intraocular pressure (IOP) is the primary modifiable risk factor. The development of topical carbonic anhydrase inhibitors (CAIs) marked a significant advancement in glaucoma therapy, offering a mechanism to reduce IOP by directly targeting a key enzyme in aqueous humor production. Brinzolamide emerged as a potent, second-generation topical CAI, lauded for its efficacy and improved tolerability profile.

A crucial aspect of brinzolamide's design and activity is its stereochemistry. The molecule possesses a chiral center, and its biological activity resides in a single enantiomer: (4R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide . For clarity and consistency with the topic request, this specific, biologically active enantiomer will be referred to as (S)-Brinzolamide throughout this guide, acknowledging the potential for different stereochemical assignment systems. The focus of preclinical and clinical development has exclusively been on this enantiomer, underscoring the principle that stereospecificity is paramount to optimizing the therapeutic index—maximizing on-target activity while minimizing potential off-target effects associated with an inactive or less active enantiomer.

This guide provides a detailed examination of the foundational studies that have characterized the biological activity of (S)-Brinzolamide, from its molecular mechanism and in vitro enzyme selectivity to its physiological effects in vivo. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important therapeutic agent.

Molecular Mechanism of Action: Suppression of Aqueous Humor Secretion

The therapeutic effect of (S)-Brinzolamide is a direct consequence of its potent inhibition of carbonic anhydrase, particularly isozyme II (CA-II), which is abundant in the ciliary processes of the eye[1][2]. The ciliary epithelium is responsible for secreting aqueous humor, the clear fluid that maintains the pressure and provides nutrients to the anterior segment of the eye.

The formation of aqueous humor is critically dependent on the secretion of bicarbonate ions (HCO₃⁻) from the ciliary epithelium into the posterior chamber. This process is catalyzed by carbonic anhydrase, which facilitates the rapid hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion[3][4]. The resulting osmotic gradient drives the subsequent movement of sodium and water, forming aqueous humor[2][3].

(S)-Brinzolamide, as a non-competitive, reversible inhibitor, binds with high affinity to the zinc ion within the active site of carbonic anhydrase[4]. This binding action blocks the catalytic activity of the enzyme, dramatically slowing the rate of bicarbonate formation[3][5][6]. The reduction in bicarbonate secretion diminishes the osmotic gradient, thereby decreasing the rate of aqueous humor production and leading to a clinically significant reduction in intraocular pressure[7][8][9].

cluster_ciliary Ciliary Epithelium cluster_aqueous Aqueous Humor CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Spontaneous Dissociation CAII Carbonic Anhydrase II (CA-II) Secretion Aqueous Humor Secretion HCO3->Secretion Drives Na⁺ and H₂O transport IOP Increased Intraocular Pressure (IOP) Secretion->IOP Brinzolamide (S)-Brinzolamide Brinzolamide->CAII INHIBITS

Mechanism of (S)-Brinzolamide Action in the Ciliary Body.

In Vitro Biological Activity and Isozyme Selectivity

The rationale behind developing a topical CAI like (S)-Brinzolamide was not only to achieve high potency but also to optimize its selectivity profile. The human body contains at least 15 active carbonic anhydrase isozymes with varying tissue distribution and physiological roles[10]. For an ophthalmic drug, high affinity for the target isozymes in the eye (primarily CA-II, but also CA-IV and CA-XII) is desired, while weaker inhibition of highly abundant, off-target isozymes like CA-I (found in red blood cells) can help minimize systemic side effects[4][7].

Preclinical studies have established that (S)-Brinzolamide is a highly potent inhibitor of its primary target, human carbonic anhydrase II (hCA II), with a reported IC₅₀ value of approximately 3.2 nM[1][11]. Its activity extends to other key ocular isozymes, notably hCA XII, for which it is also a very potent inhibitor with Kᵢ values in the low nanomolar range. This potent activity against multiple CA isozymes involved in aqueous humor secretion likely contributes to its robust IOP-lowering effect[7][8]. Conversely, brinzolamide was specifically designed to be a weaker inhibitor of hCA I, which contributes to its favorable safety profile compared to less selective, systemic CAIs[7].

Table 1: Inhibitory Profile of (S)-Brinzolamide Against Key Human Carbonic Anhydrase Isozymes

Isozyme Location/Relevance Inhibition Potency Reference
hCA I Red Blood Cells (Off-target) Weaker inhibition than hCA II [7]
hCA II Ciliary Body (Primary Target) Potent: IC₅₀ ≈ 3.2 nM [1][11]
hCA IV Ciliary Body, Plasma Membranes Clinically relevant target [4]
hCA IX Transmembrane, Tumor-associated Potently inhibited [10]

| hCA XII | Ciliary Body, Transmembrane | Potent: Kᵢ ≈ 3.0 - 5.7 nM | |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. A lower value indicates higher potency.

In Vivo Biological Activity and Efficacy

The potent in vitro inhibition of key carbonic anhydrase isozymes translates directly to significant and sustained IOP reduction in in vivo models and clinical settings. The primary endpoint for assessing the biological activity of an anti-glaucoma agent is its ability to lower intraocular pressure.

In preclinical animal models, topical administration of (S)-Brinzolamide demonstrated a clear dose-dependent reduction in IOP. Studies in tranquilized Dutch-belted rabbits showed that a 2% concentration of brinzolamide not only decreased IOP but also increased optic nerve head blood flow[11]. In both normotensive rabbits and hypertensive monkeys, brinzolamide was shown to lower IOP by reducing the rate of aqueous flow, consistent with its mechanism of action[11].

Clinical trials in patients with primary open-angle glaucoma or ocular hypertension confirmed this efficacy. When administered as a 1% ophthalmic suspension, brinzolamide produced mean IOP reductions ranging from 13.2% to 21.8% from baseline[1]. The efficacy of brinzolamide 1% was found to be equivalent to that of dorzolamide 2%[1]. A key finding for patient compliance and quality of life was that brinzolamide demonstrated significantly less ocular discomfort, such as burning and stinging, upon instillation compared to dorzolamide.

Table 2: Summary of In Vivo IOP-Lowering Efficacy of (S)-Brinzolamide

Study Type Model / Population Dosing Regimen Mean IOP Reduction Reference
Preclinical Dutch-Belted Rabbits 2% Topical Suspension Significant decrease [11]
Preclinical Cynomolgus Monkeys (Hypertensive) 1% Topical Suspension Significant decrease [11]
Clinical Primary Open-Angle Glaucoma / Ocular Hypertension 1% Suspension (BID/TID) 13.2% - 21.8% from baseline [1]

| Clinical | Primary Open-Angle Glaucoma / Ocular Hypertension | 1% Suspension (TID) | 4.0 - 5.0 mmHg | |

BID: Twice daily; TID: Three times daily.

Foundational Experimental Protocols

The characterization of (S)-Brinzolamide's biological activity relies on robust and reproducible experimental workflows. The following protocols represent standard methodologies for assessing the in vitro and in vivo properties of a carbonic anhydrase inhibitor.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a test compound against a purified CA isozyme. The system is self-validating through the inclusion of positive and negative controls.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at ~405 nm. The rate of color formation is proportional to enzyme activity. An inhibitor will reduce this rate in a concentration-dependent manner.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer. Immediately before use, dilute to a working concentration (e.g., 2-5 µg/mL).

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Test Compound ((S)-Brinzolamide): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in DMSO.

    • Positive Control: Prepare a similar dilution series of a known inhibitor like Acetazolamide.

  • Assay Setup (96-well plate):

    • Blank Wells: 198 µL Assay Buffer + 2 µL DMSO.

    • Maximum Activity Control Wells: 178 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Solution.

    • Test Compound Wells: 176 µL Assay Buffer + 2 µL of each (S)-Brinzolamide dilution + 20 µL Enzyme Solution.

    • Positive Control Wells: 176 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL Enzyme Solution.

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the buffer, DMSO/inhibitor, and enzyme solution to the respective wells as detailed above.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPA Substrate Solution to all wells (except the Blank).

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V, slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_max_activity)).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, (S)-Brinzolamide dilutions) plate Plate Controls & Samples: - Blanks - Max Activity (No Inhibitor) - Test Compound Wells prep_reagents->plate incubate Pre-incubate Plate (15 min, RT) Allows enzyme-inhibitor binding plate->incubate add_substrate Initiate Reaction: Add pNPA Substrate incubate->add_substrate read Kinetic Read (Abs @ 405 nm) add_substrate->read calc_rate Calculate Reaction Rates (Slope of Abs vs. Time) read->calc_rate calc_inhibition Calculate % Inhibition vs. Max Activity Control calc_rate->calc_inhibition plot Plot % Inhibition vs. [Log Inhibitor] calc_inhibition->plot calc_ic50 Determine IC₅₀ (Non-linear regression) plot->calc_ic50

Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.
Protocol 2: In Vivo Intraocular Pressure Measurement in an Animal Model

This protocol outlines the measurement of IOP in a normotensive rabbit model following topical administration of (S)-Brinzolamide, a standard preclinical efficacy assessment.

Principle: A calibrated tonometer is used to measure IOP non-invasively by applanation (flattening) of the cornea. The pressure is measured at baseline and at various time points after drug administration to determine the magnitude and duration of the IOP-lowering effect. Using the contralateral eye as a vehicle control provides a self-validating system.

Step-by-Step Methodology:

  • Animal Acclimation and Handling:

    • Use healthy, adult New Zealand White rabbits. Acclimate animals to the laboratory environment and gentle handling for at least one week prior to the study.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia and Baseline Measurement:

    • Administer a topical anesthetic (e.g., 1-2 drops of 0.5% proparacaine hydrochloride) to both eyes.

    • Gently restrain the rabbit.

    • Obtain three stable baseline IOP measurements (T₀) for each eye using a calibrated rebound tonometer (e.g., TonoVet® or Tono-Pen®). The average of these readings constitutes the baseline IOP.

  • Drug Administration:

    • Randomly assign eyes to treatment groups.

    • Instill a single 50 µL drop of the test article (e.g., 1% (S)-Brinzolamide suspension) into the conjunctival sac of the treated eye.

    • Instill a single 50 µL drop of the vehicle (the suspension formulation without the active drug) into the contralateral (control) eye.

    • Hold the eyelid closed for a few seconds to aid distribution and prevent loss.

  • Post-Dose IOP Measurements:

    • At specified time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours), re-anesthetize the cornea and measure IOP in both eyes as described in Step 2.

    • Ensure the technician is masked to the treatment assignment of each eye to prevent bias.

  • Data Analysis:

    • For each eye at each time point, calculate the change in IOP from baseline (ΔIOP = IOP_time_x - IOP_baseline).

    • Calculate the mean ΔIOP for the treated group and the vehicle control group.

    • Compare the ΔIOP between the treated and control eyes at each time point using appropriate statistical tests (e.g., paired t-test) to determine the significance of the IOP-lowering effect.

    • The maximum IOP reduction (efficacy) and the duration of action can be determined from the resulting time-course data.

cluster_measurement Measurement Cycle (Repeated at each time point) acclimate Animal Acclimation & Handling baseline Establish Baseline IOP (T₀) acclimate->baseline anesthetize Topical Anesthesia (e.g., Proparacaine) measure Measure IOP (3x readings per eye) using Tonometer anesthetize->measure dosing Topical Dosing - Right Eye: (S)-Brinzolamide - Left Eye: Vehicle Control baseline->dosing post_dose Post-Dose IOP Measurements (T = 1, 2, 4, 6, 8, 24h) dosing->post_dose post_dose->anesthetize Repeat Cycle analysis Data Analysis - Calculate ΔIOP from Baseline - Compare Treated vs. Control Eye post_dose->analysis cluster_measurement cluster_measurement

Workflow for In Vivo Intraocular Pressure (IOP) Measurement.

Conclusion

The preliminary biological studies of (S)-Brinzolamide firmly establish its profile as a potent and selective inhibitor of key ocular carbonic anhydrase isozymes. Its high affinity for CA-II and CA-XII, the primary enzymes responsible for aqueous humor secretion, provides a clear molecular basis for its clinical efficacy. This potent in vitro activity translates into robust and clinically meaningful reductions in intraocular pressure, as demonstrated in both preclinical models and human trials. The deliberate design of this single enantiomer, with reduced activity against the off-target isozyme CA-I, underpins its favorable safety and tolerability profile, particularly its superior ocular comfort. These foundational investigations validate (S)-Brinzolamide's mechanism of action and provide a compelling rationale for its use as a cornerstone therapy in the management of glaucoma and ocular hypertension.

References

  • Patsnap Synapse. (2024). What is the mechanism of Brinzolamide? Retrieved from [Link]

  • Cvetkovic, R. S., & Perry, C. M. (2003). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 20(12), 919–947. [Link]

  • Wikipedia. (2023). Brinzolamide. Retrieved from [Link]

  • StatPearls. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Retrieved from [Link]

  • GlobalRPH. (2020). Carbonic Anhydrase Inhibitors Ophthalmology. Retrieved from [Link]

  • Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 2(3), 517–523. [Link]

  • D'Ambrosio, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7057-7063. [Link]

  • Vullo, D., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the transmembrane isozyme XII with sulfonamides-a new target for the design of antitumor and antiglaucoma drugs? Bioorganic & Medicinal Chemistry Letters, 15(4), 963-969. [Link]

  • Angeli, A., et al. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 122-136. [Link]

  • Supuran, C. T. (2007). The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents. Expert Opinion on Therapeutic Patents, 17(4), 395-408. [Link]

  • Dr. Oracle. (2025). What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure? Retrieved from [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Current Pharmaceutical Design, 14(7), 632-640. [Link]

  • DeSantis, L. (2000). Preclinical overview of brinzolamide. Survey of Ophthalmology, 44 Suppl 2, S119-129. [Link]

  • Silver, L. H. (1998). Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology, 126(3), 400-408. [Link]

  • Palmberg, P. (2000). The significance of the suspension formulation for the ocular comfort of topical brinzolamide. Survey of Ophthalmology, 44 Suppl 2, S141-145. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for In Vitro Inhibition of Carbonic Anhydrase by (S)-Brinzolamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes.[1] Their primary and most studied function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This reaction is critical for processes ranging from respiration and pH homeostasis to electrolyte secretion and biosynthetic pathways.[2]

There are at least 15 known human CA isoforms, each with distinct tissue distribution and catalytic activity.[2] The ubiquitous nature and physiological importance of these enzymes also make them significant therapeutic targets. Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and certain types of cancer.[2][3]

(S)-Brinzolamide is a highly potent, non-competitive sulfonamide inhibitor of carbonic anhydrase.[4][5] It exhibits remarkable selectivity for carbonic anhydrase II (CA-II), a predominant isoform found in the ciliary processes of the eye.[6][7][8][9] By inhibiting CA-II, Brinzolamide reduces the secretion of aqueous humor, which in turn lowers intraocular pressure (IOP).[5][10] This mechanism of action makes it a cornerstone therapy in the management of open-angle glaucoma and ocular hypertension.[11]

This application note provides a detailed, field-proven protocol for determining the in vitro inhibitory activity of (S)-Brinzolamide against human carbonic anhydrase II (hCA-II) using a validated colorimetric assay. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible system.

Assay Principle: Leveraging the Esterase Activity of Carbonic Anhydrase

While the physiological substrate for CA is CO₂, the enzyme also exhibits promiscuous esterase activity.[1][3] This characteristic is exploited in a widely used and robust colorimetric assay employing p-nitrophenyl acetate (p-NPA) as a substrate.[3][12]

In this assay, active carbonic anhydrase catalyzes the hydrolysis of the colorless substrate, p-NPA, into acetate and the chromophoric product, p-nitrophenol (p-NP). This product imparts a yellow color to the solution, with a characteristic absorbance maximum near 405 nm.[3] The rate of p-NP formation is directly proportional to the enzymatic activity of CA.

When an inhibitor such as (S)-Brinzolamide is introduced, it binds to the zinc ion within the enzyme's active site, impeding its catalytic function.[13] This results in a measurable decrease in the rate of p-NPA hydrolysis.[3][14] By quantifying this rate reduction across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction hCAII hCA-II (Active) pNP p-Nitrophenol (Product, Yellow) hCAII->pNP Hydrolysis pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNPA->hCAII Brinzolamide (S)-Brinzolamide (Inhibitor) hCAII_inhib hCA-II Brinzolamide->hCAII_inhib Inactive_Complex hCA-II :: Brinzolamide (Inactive Complex) No_Reaction Reaction Blocked Inactive_Complex->No_Reaction hCAII_inhib->Inactive_Complex pNPA_inhib p-Nitrophenyl Acetate pNPA_inhib->Inactive_Complex

Caption: Principle of the p-NPA based CA inhibition assay.

Materials and Reagents

Equipment
  • UV/Vis Spectrophotometer or 96-well microplate reader capable of kinetic measurements at 405 nm.

  • 96-well, clear, flat-bottom microplates.

  • Calibrated single and multichannel pipettes.

  • Reagent reservoirs.

  • Vortex mixer.

Reagents
  • Enzyme: Human Carbonic Anhydrase II (hCA-II), recombinant. Store as per manufacturer's instructions.

  • Inhibitor: (S)-Brinzolamide (CAS: 138890-62-7).

  • Positive Control Inhibitor: Acetazolamide (a well-characterized CA inhibitor).

  • Substrate: p-Nitrophenyl Acetate (p-NPA).

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), anhydrous, for dissolving inhibitors.

    • Ethanol or Acetonitrile, for dissolving the substrate.

  • Buffer: Tris-HCl Buffer (e.g., 50 mM, pH 7.4).

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL.

Step 1: Preparation of Stock and Working Solutions
  • Rationale: Preparing concentrated stock solutions in an appropriate organic solvent is crucial for compounds with low aqueous solubility like Brinzolamide.[6] Serial dilutions are then made to achieve the desired final concentrations in the assay.

  • (S)-Brinzolamide Stock (10 mM): Dissolve an appropriate amount of (S)-Brinzolamide in 100% DMSO. For example, dissolve 3.84 mg of Brinzolamide (MW: 383.5 g/mol ) in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C.

  • Acetazolamide Stock (10 mM): Prepare a 10 mM stock solution of Acetazolamide in DMSO.

  • p-NPA Substrate Stock (30 mM): Dissolve 4.8 mg of p-NPA (MW: 181.15 g/mol ) in 1 mL of ethanol or acetonitrile. This solution should be prepared fresh daily.

  • hCA-II Enzyme Working Solution (e.g., 0.5 µM): Dilute the concentrated enzyme stock into cold Tris-HCl assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate (ΔAbs/min) of approximately 0.05-0.1 in the absence of an inhibitor. Prepare this solution immediately before use and keep it on ice.

Step 2: Assay Plate Setup
  • Rationale: A well-defined plate map is essential for data integrity. It includes controls to validate the assay's performance: a 'No Inhibitor' control to define 0% inhibition, a 'Vehicle Control' to check for solvent effects, and a 'Blank' to correct for background absorbance.

  • Layout: Designate wells for Blanks, Vehicle Controls (enzyme + DMSO), Positive Controls (enzyme + Acetazolamide), and Test Compound ((S)-Brinzolamide) at various concentrations. A typical 8-point dose-response curve is recommended.

  • Inhibitor Dilutions: Perform serial dilutions of the (S)-Brinzolamide stock solution in assay buffer to create a concentration gradient. Ensure the final DMSO concentration in all wells (including controls) is constant and low (e.g., ≤1%) to avoid impacting enzyme activity.

  • Plate Loading:

    • Add 100 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate inhibitor dilutions (or vehicle/positive control) to the designated wells.

    • Add 50 µL of the hCA-II enzyme working solution to all wells except the Blank wells. Add 50 µL of assay buffer to the Blank wells instead.

Step 3: Pre-incubation and Reaction Initiation
  • Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced. This is particularly important for accurately determining the potency of reversible inhibitors.[3]

  • Pre-incubation: Gently tap the plate to mix. Incubate at room temperature (e.g., 25°C) for 15 minutes.[3]

  • Reaction Initiation: Prepare a working solution of p-NPA by diluting the 30 mM stock into the assay buffer to achieve the desired final concentration (e.g., 0.5 mM). Add 100 µL of this p-NPA working solution to all wells simultaneously using a multichannel pipette to start the reaction. The final volume in each well is now 200 µL.

Step 4: Kinetic Data Acquisition
  • Measurement: Immediately place the plate into the microplate reader.

  • Settings: Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Caption: Experimental workflow for the CA inhibition assay.

Data Analysis and Interpretation

Calculation of Reaction Rates

For each well, plot the absorbance (405 nm) against time (minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min).[3] Most plate reader software can calculate this automatically.

Determination of Percent Inhibition

Calculate the percentage of inhibition for each concentration of (S)-Brinzolamide using the following formula:

% Inhibition = [ (V₀_vehicle - V₀_inhibitor) / V₀_vehicle ] x 100

Where:

  • V₀_vehicle is the rate of the vehicle control (0% inhibition).

  • V₀_inhibitor is the rate in the presence of the inhibitor.

IC₅₀ Value Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the (S)-Brinzolamide concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation.[14][15] This will provide a sigmoidal dose-response curve and an accurate calculation of the IC₅₀ value.

ParameterDescriptionExpected Value for (S)-Brinzolamide
IC₅₀ (hCA-II) Concentration for 50% inhibition of hCA-II.Low nanomolar range (e.g., 3-4 nM)[6][7][8][9]
IC₅₀ (hCA-I) Concentration for 50% inhibition of hCA-I.High nanomolar to micromolar range (~1,365 nM)[6][7]
IC₅₀ (hCA-IV) Concentration for 50% inhibition of hCA-IV.Mid-nanomolar range (~45 nM)[6][7]
Selectivity Index Ratio of IC₅₀ values (e.g., IC₅₀ hCA-I / IC₅₀ hCA-II).>300-fold for CA-I vs CA-II

Note: The exact IC₅₀ values can vary slightly depending on specific assay conditions (e.g., buffer, temperature, substrate concentration).

System Validation and Expert Insights

  • Trustworthiness through Controls: The reliability of your results hinges on appropriate controls. The positive control (Acetazolamide) should yield an IC₅₀ value consistent with literature reports, confirming the assay is performing correctly. The vehicle control is critical to ensure that DMSO does not inhibit the enzyme at the concentration used.

  • Understanding Selectivity: (S)-Brinzolamide's therapeutic success is due not only to its potency against CA-II but also its selectivity over other isoforms like CA-I.[6] Running parallel assays with other purified CA isoforms is essential for drug development professionals to fully characterize the inhibitor's profile.[16][17]

  • Kinetic Considerations: This protocol relies on measuring initial reaction velocities. Using the early, linear phase of the reaction is crucial because as the reaction progresses, the substrate is depleted and potential product inhibition can occur, leading to a non-linear reaction rate and inaccurate IC₅₀ values.

  • Beyond p-NPA: While the p-NPA assay is excellent for high-throughput screening and routine analysis, it uses an artificial substrate. For advanced pharmacological characterization, results can be confirmed using an assay that measures the enzyme's native physiological activity: the hydration of CO₂.[18]

References

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021-07-06). MDPI. [Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]

  • Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1][3][6]thiadiazole-7-sulphonamides. PubMed. [Link]

  • Carbonic Anhydrase Inhibition Assay. BindingDB. [Link]

  • Examination of Two Independent Kinetic Assays for Determining the Inhibition of Carbonic Anhydrases I and II: Structure–Activity Comparison of Sulfamates and Sulfamides. Semantic Scholar. [Link]

  • Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1][3][6]thiadiazole-7-sulphonamides. Semantic Scholar. [Link]

  • Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Taylor & Francis Online. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Brinzolamide (ABIN3220268). Antibodies-online.com. [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health (NIH). [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]

  • Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor. ResearchGate. [Link]

  • Brinzolamide Result Summary. BioGRID. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

Sources

Application Note: Preparation and Validation of (S)-Brinzolamide Stock Solutions for Ophthalmic Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(S)-Brinzolamide is a potent, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), a key enzyme in ocular physiology.[1][2] Its primary therapeutic function is the reduction of intraocular pressure (IOP) by decreasing the secretion of aqueous humor, making it a cornerstone in the research and treatment of open-angle glaucoma and ocular hypertension.[1][3][4] The successful application of (S)-Brinzolamide in preclinical research—spanning in vitro enzymatic assays, cell-based models, and in vivo studies—is fundamentally dependent on the accurate and consistent preparation of stock solutions.

Due to its physicochemical properties, particularly its low aqueous solubility, preparing reliable (S)-Brinzolamide solutions requires a systematic approach.[5][6] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will detail protocols for the preparation, validation, and storage of (S)-Brinzolamide stock solutions, emphasizing the scientific rationale behind each step to ensure experimental reproducibility and data integrity.

Core Compound Characteristics & Safety Mandates

A thorough understanding of the compound's properties is the foundation for effective protocol design. (S)-Brinzolamide is typically supplied as a whitish to off-white crystalline powder.[6][7]

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₂H₂₁N₃O₅S₃[1][8]
Molecular Weight 383.51 g/mol [1][9]
Melting Point 131 - 132 °C[1]
Appearance White to off-white powder[6][7]
UV Absorbance (λmax) ~254 nm[8][10]
Water Solubility Insoluble / Sparingly soluble[6][7]
Organic Solubility - DMSO: ~30-100 mg/mL- Methanol: Very soluble- Ethanol: Soluble[7][8][9]
Critical Safety & Handling Protocols

(S)-Brinzolamide is classified as harmful if swallowed.[11][12] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses to avoid skin and eye contact.[13]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to prevent inhalation of airborne particles.[13] Avoid dust formation.[13]

  • Handling: Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after completing the procedure.[11][12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

  • First Aid: In case of accidental ingestion, call a poison control center or doctor immediately.[11] If skin or eye contact occurs, rinse thoroughly with water.[14]

Master Workflow for Stock Solution Preparation

This workflow provides a high-level overview of the entire process, from receiving the solid compound to generating a validated, experiment-ready solution. The core principle is to create a high-concentration primary stock in an organic solvent, which can then be used to prepare fresh aqueous working solutions as needed.

G cluster_prep Preparation Phase cluster_qc Validation & Storage cluster_use Experimental Use A 1. Weigh (S)-Brinzolamide Solid Powder B 2. Select & Prepare Organic Solvent (e.g., DMSO) C 3. Dissolve Compound (Sonication may be required) B->C Add to solid D 4. Prepare High-Concentration Primary Stock C->D E 5. Quality Control (QC) (HPLC / UV-Vis) D->E F 6. Aliquot & Store Primary Stock (-80°C) E->F If Passed G 7. Prepare Aqueous Working Solution F->G H 8. Include Vehicle Control in Experiment G->H G A Prepared Primary Stock B Dilute sample for analysis A->B C Analyze by RP-HPLC B->C D Quantify against Standard Curve C->D E Concentration within ±5% of Target? D->E F PASS: Release for Experimental Use E->F Yes G FAIL: Investigate & Reprepare Stock E->G No

Caption: Quality control workflow for stock solution validation.

Method: Reverse-Phase HPLC (Gold Standard)

Rationale: High-Performance Liquid Chromatography (HPLC) is the definitive method for both identifying and quantifying (S)-Brinzolamide, separating it from any potential impurities or degradants. [5][10][15] Illustrative HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) [10]* Mobile Phase: Acetonitrile : Potassium Dihydrogen Phosphate Buffer (e.g., 40:60 v/v) [10]* Flow Rate: 1.0 mL/min [10]* Detection: UV at 254 nm [10]* Injection Volume: 10-20 µL

QC Protocol:

  • Prepare Standards: Create a standard curve by making serial dilutions of a precisely weighed reference standard of (S)-Brinzolamide in the mobile phase to yield concentrations from ~5 to 50 µg/mL.

  • Prepare Sample: Dilute your newly prepared DMSO stock solution with the mobile phase to a theoretical concentration that falls within the range of your standard curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Plot the peak area of the standards versus their known concentrations to generate a linear regression curve (R² > 0.998). [15]Use the equation of the line to calculate the actual concentration of your diluted sample based on its peak area.

  • Validation: The calculated concentration should be within ±5% of the theoretical concentration. If it falls outside this range, the stock solution should be remade.

Storage & Stability

Proper storage is critical to maintain the integrity of (S)-Brinzolamide solutions over time.

Solution TypeStorage TemperatureRecommended DurationRationale & Notes
Solid Powder -20°C≥ 3-4 yearsProtect from light and moisture in a tightly sealed container. [8][9]
Primary Stock (DMSO) -80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles which can degrade the compound. [9]
Primary Stock (DMSO) -20°CUp to 1 yearA viable alternative if -80°C is unavailable, but with a shorter shelf-life. [9]
Aqueous Working Solution Room Temp / 4°CDo Not Store Prepare fresh for each experiment due to low solubility and potential for precipitation/degradation. [8]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Solid will not dissolve in DMSO 1. Insufficient sonication.2. Solvent is not pure (absorbed water).3. Concentration is too high.1. Continue sonication for longer intervals.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Re-calculate and prepare a slightly more dilute stock.
Precipitate forms when making aqueous solution 1. Added buffer to DMSO instead of DMSO to buffer.2. Final concentration in aqueous buffer is too high.3. Insufficient mixing.1. Always add the small volume of DMSO stock to the large volume of aqueous buffer.2. Check the solubility limits; you may need to lower the final concentration.3. Vortex immediately and thoroughly after adding the DMSO stock.
Inconsistent experimental results 1. Stock solution degradation from freeze-thaw cycles.2. Inaccurate pipetting.3. Stock concentration is incorrect.1. Use single-use aliquots.2. Calibrate pipettes regularly; use proper pipetting technique.3. Re-validate stock concentration via HPLC.

References

  • Title: Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation Source: ACG Publications URL: [Link]

  • Title: Azopt® (brinzolamide ophthalmic suspension) 1% | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Brinzolamide: A Deep Dive into its Chemical Properties and Analytical Methodologies Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms Source: cr subscription agency URL: [Link]

  • Title: (PDF) Analytical method development and validation for the determination of Brinzolamide by RP-HPLC Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Brinzolamide? Source: Patsnap Synapse URL: [Link]

  • Title: WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation Source: Google Patents URL
  • Title: Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint Source: PMC, National Institutes of Health URL: [Link]

  • Title: Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension Source: PMC, National Institutes of Health URL: [Link]

  • Title: Brinzolamide, (S)- | C12H21N3O5S3 | CID 6604454 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Analytical method development and validation for the determination of Brinzolamide by RP-HPLC Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEETS BRINZOLAMIDE METHANESULFONYL AMIDE Source: Cleanchem Laboratories URL: [Link]

  • Title: Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: RxList URL: [Link]

Sources

Application of (S)-Brinzolamide in Glaucoma Animal Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the preclinical application of (S)-Brinzolamide, a potent carbonic anhydrase inhibitor, in various animal models of glaucoma. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the efficacy and mechanism of action of this compound in a research setting. This document moves beyond simple procedural lists to offer insights into the rationale behind experimental design, ensuring a robust and reproducible approach to preclinical glaucoma studies.

Introduction: The Challenge of Glaucoma and the Role of (S)-Brinzolamide

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible blindness.[1][2] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][3] Consequently, therapeutic strategies are largely focused on lowering IOP. Animal models are indispensable tools for understanding the pathophysiology of glaucoma and for the preclinical evaluation of novel therapeutic agents.[4][5][6][7]

(S)-Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[8][9][10] By inhibiting this enzyme, (S)-Brinzolamide effectively reduces the production of aqueous humor, the clear fluid that fills the front part of the eye, thereby lowering IOP.[3][8][11][12] Its topical administration as an ophthalmic suspension minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors.[3][10]

Mechanism of Action: Targeting Aqueous Humor Production

The primary therapeutic effect of (S)-Brinzolamide is achieved through the inhibition of carbonic anhydrase in the ciliary epithelium.[8][13] This enzyme catalyzes the hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The subsequent transport of bicarbonate ions into the posterior chamber is a key step in aqueous humor secretion.

By inhibiting carbonic anhydrase, (S)-Brinzolamide slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport into the posterior chamber.[8][11] This leads to a decrease in aqueous humor production and a consequent reduction in IOP.[3][8][11][12] More than 99% of carbonic anhydrase activity must be inhibited to achieve a measurable decrease in IOP, highlighting the high efficiency of this enzyme.[8]

CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2->CAII H2CO3 H2CO3 (Carbonic Acid) CAII->H2CO3 HCO3 HCO3- (Bicarbonate) + H+ H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Drives Secretion IOP Intraocular Pressure (IOP) Secretion->IOP Maintains Brinzolamide (S)-Brinzolamide Brinzolamide->CAII Inhibits cluster_prep Preparation cluster_injection Injection Procedure cluster_postop Post-Operative Anesthesia Anesthesia Proptose Proptose Anesthesia->Proptose TopicalAnesthetic TopicalAnesthetic Proptose->TopicalAnesthetic ExposeVeins ExposeVeins TopicalAnesthetic->ExposeVeins InjectSaline InjectSaline ExposeVeins->InjectSaline ObserveBlanching ObserveBlanching InjectSaline->ObserveBlanching TopicalAntibiotic TopicalAntibiotic ObserveBlanching->TopicalAntibiotic MonitorRecovery MonitorRecovery TopicalAntibiotic->MonitorRecovery

Caption: Workflow for inducing OHT via episcleral vein sclerosis.

Administration of (S)-Brinzolamide

Topical administration is the standard route for preclinical evaluation of (S)-Brinzolamide.

  • Formulation: Use a 1% (S)-Brinzolamide ophthalmic suspension. [2][10][13]The contralateral eye should receive a vehicle control. [13]2. Dosage: Instill one to two drops (approximately 30-50 µL) into the conjunctival sac of the treated eye.

  • Frequency: Dosing frequency can be varied, but twice-daily administration is common in published studies. [10][14]4. Procedure: Gently restrain the animal. Pull down the lower eyelid to form a pouch and instill the drop, taking care not to touch the dropper tip to the eye.

Efficacy Evaluation

A multi-faceted approach is necessary to fully evaluate the efficacy of (S)-Brinzolamide.

Non-invasive tonometry is the standard method for repeated IOP measurements.

  • Instrumentation: A rebound tonometer (e.g., TonoVet, TonoLab) is suitable for rodents and rabbits. [15][16][17][18]For larger animals like monkeys, a pneumatonometer can be used. [13][19]2. Anesthesia: For rodents, conscious measurements are possible with proper restraint to avoid the confounding effect of anesthesia on IOP. [17][18]If anesthesia is necessary, be consistent with the protocol. For rabbits and monkeys, a topical anesthetic is typically sufficient. [19]3. Measurement: Calibrate the tonometer according to the manufacturer's instructions. Take multiple readings (e.g., 3-5) and average them to obtain a final IOP value for each eye.

  • Timeline: Measure IOP at baseline (before OHT induction and treatment) and at various time points after treatment initiation (e.g., hourly for the first few hours, then daily or weekly).

Fluorophotometry is a non-invasive technique to measure the rate of aqueous humor flow. [20]

  • Tracer Instillation: Apply a fluorescent tracer (e.g., fluorescein) topically to the cornea.

  • Fluorophotometer Measurement: At set intervals, use a scanning ocular fluorophotometer to measure the concentration of fluorescein in the anterior chamber. [20]3. Calculation: The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate. [20]

ERG provides an objective measure of retinal function, which can be compromised in glaucoma. [21][22][23]

  • Animal Preparation: Dark-adapt the animal for a specified period (e.g., overnight). Anesthetize the animal and dilate the pupils.

  • Electrode Placement: Place a recording electrode on the cornea, a reference electrode subcutaneously near the eye, and a ground electrode on the tail.

  • Stimulation and Recording: Present light flashes of varying intensities and record the resulting electrical responses from the retina.

  • Analysis: Analyze the amplitudes and implicit times of the a-wave (photoreceptor function) and b-wave (bipolar and Müller cell function). [21][24]In glaucoma models, a reduction in the b-wave amplitude or oscillatory potentials can indicate inner retinal dysfunction. [24]

Histological analysis provides the definitive assessment of optic nerve damage.

  • Tissue Collection: At the end of the study, euthanize the animal and carefully enucleate the eyes.

  • Fixation and Processing: Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde). Process the optic nerve for paraffin or plastic embedding.

  • Sectioning and Staining: Cut thin cross-sections of the optic nerve and stain with hematoxylin and eosin (H&E) or a specific stain for axons (e.g., toluidine blue).

  • Analysis: Under a microscope, quantify the number of axons and assess the degree of axonal damage, demyelination, and glial cell activation. [25][26][27]

Start Baseline Measurements (IOP, ERG) Induce_OHT Induce Ocular Hypertension (OHT) Start->Induce_OHT Treatment Administer (S)-Brinzolamide or Vehicle Induce_OHT->Treatment Monitor_IOP Monitor IOP (Tonometry) Treatment->Monitor_IOP Longitudinal Assess_Function Assess Retinal Function (ERG) Treatment->Assess_Function Time Points Endpoint Endpoint Analysis Monitor_IOP->Endpoint Assess_Function->Endpoint Assess_Structure Assess Optic Nerve Structure (Histopathology) Endpoint->Assess_Structure

Sources

(S)-Brinzolamide as a tool for studying isoform-specific CA inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: (S)-Brinzolamide as a Tool for Studying Isoform-Specific Carbonic Anhydrase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Carbonic Anhydrase Isoform Selectivity

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes) that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 16 different alpha-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3] These isoforms are integral to a vast array of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[1][4]

Given their widespread physiological roles, dysfunction of specific CA isoforms is implicated in numerous pathologies such as glaucoma, epilepsy, edema, and cancer.[2][5][6] This makes CAs attractive targets for therapeutic intervention. However, the high degree of structural homology among the isoforms, particularly within the active site, presents a significant challenge: achieving isoform-specific inhibition.[7][8] Developing selective inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects that can arise from inhibiting ubiquitously expressed isoforms like hCA II.[3][8]

(S)-Brinzolamide is a potent, non-competitive, and reversible inhibitor of carbonic anhydrase.[9][10] As a member of the sulfonamide class of inhibitors, its primary mechanism involves the coordination of its sulfonamide moiety to the catalytic zinc ion in the enzyme's active site, displacing a key water/hydroxide molecule and blocking enzymatic activity.[2][10] While clinically used to lower intraocular pressure in glaucoma by targeting CA-II in the ciliary body[11][12][13][14], its well-characterized and potent inhibitory profile against CA-II, coupled with varying affinities for other isoforms, makes it an excellent reference compound and investigational tool for researchers.

This guide provides a comprehensive framework and detailed protocols for utilizing (S)-Brinzolamide to characterize the inhibition profiles of various CA isoforms, enabling researchers to benchmark novel compounds and dissect the functional roles of specific CAs in biological systems.

(S)-Brinzolamide: A Reference Inhibitor for Isoform Profiling

(S)-Brinzolamide's utility as a research tool stems from its well-defined and differential inhibitory activity across the CA family. It is characterized by exceptionally high affinity for the widespread and highly active cytosolic isoform, hCA II, with progressively weaker, yet significant, inhibition against other therapeutically relevant isoforms. This graduated affinity allows it to serve as a valuable benchmark for assessing the relative potency and selectivity of new chemical entities.

Mechanism of Action at the Active Site

The inhibitory action of (S)-Brinzolamide is a classic example of zinc-binding inhibition. The deprotonated sulfonamide group (SO₂NH⁻) acts as a mimic of the transition state of the CO₂ hydration reaction. It displaces the zinc-bound hydroxide ion, forming a stable tetrahedral coordination complex with the Zn²⁺ ion, which is also held in place by three conserved histidine residues.[2] This binding event effectively shuts down the catalytic cycle. The "tail" portion of the brinzolamide molecule extends out of the active site cavity, where it can form additional interactions with amino acid residues that differ between isoforms, providing a basis for selectivity.[6]

cluster_0 CA Active Site - Uninhibited cluster_1 CA Active Site - Inhibited ZN Zn²⁺ HIS1 His94 ZN->HIS1 HIS2 His96 ZN->HIS2 HIS3 His119 ZN->HIS3 WATER H₂O/OH⁻ ZN->WATER BRZ (S)-Brinzolamide (SO₂NH⁻) HCO3 HCO₃⁻ + H⁺ WATER->HCO3 CO2 CO₂ + H₂O CO2->WATER Catalysis ZN2 Zn²⁺ HIS4 His94 ZN2->HIS4 HIS5 His96 ZN2->HIS5 HIS6 His119 ZN2->HIS6 ZN2->BRZ Coordination Bond BLOCKED Reaction Blocked

Caption: Mechanism of Carbonic Anhydrase Inhibition by (S)-Brinzolamide.
Comparative Inhibitory Activity Data

The selectivity of an inhibitor is quantified by comparing its inhibition constant (Kᵢ) across a panel of isoforms. A lower Kᵢ value signifies stronger inhibition. The table below presents consensus Kᵢ values for Brinzolamide against key human CA isoforms, illustrating its distinct selectivity profile.

Carbonic Anhydrase IsoformBrinzolamide (Kᵢ, nM)Primary Location & Role
hCA I 3300Cytosolic (Erythrocytes)
hCA II 0.39Cytosolic (Ubiquitous, high activity)
hCA IV 4.1Membrane-bound (Eye, Kidney)
hCA IX 47Transmembrane (Tumor-associated)
hCA XII 5.8Transmembrane (Tumor-associated)
Note: Kᵢ values are compiled from various scientific sources and represent approximate consensus values.[15]

This profile highlights Brinzolamide's potent inhibition of hCA II, with ~10-fold weaker activity against hCA IV and hCA XII, and significantly lower potency against hCA I and hCA IX. This makes it an ideal standard for comparison.

Experimental Workflow & Design

A robust and reproducible assessment of isoform-specific inhibition relies on a well-controlled experimental design. The most common method is a colorimetric assay measuring the enzyme's esterase activity.[7]

Principle of the Assay: In this assay, the CA enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by the increase in absorbance at 400-405 nm. In the presence of an inhibitor like (S)-Brinzolamide, this rate decreases in a dose-dependent manner, allowing for the calculation of an IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare Stocks: - CA Isoforms - (S)-Brinzolamide - Substrate (p-NPA) P2 Prepare Working Solutions (Dilute stocks in Assay Buffer) P1->P2 A1 Plate Setup: Dispense Assay Buffer, Inhibitor dilutions, and Controls P2->A1 A2 Add CA Enzyme (except in Blank wells) A1->A2 A3 Pre-incubate (Allows enzyme-inhibitor binding) A2->A3 A4 Initiate Reaction: Add Substrate Solution A3->A4 D1 Kinetic Read: Measure Absorbance (405 nm) over time A4->D1 D2 Calculate Reaction Rates (Slope of linear phase) D1->D2 D3 Normalize Data: Calculate % Inhibition D2->D3 D4 Generate Dose-Response Curve & Calculate IC₅₀ D3->D4

Caption: General workflow for determining CA inhibitor IC₅₀ values.

Protocol: Determination of IC₅₀ for (S)-Brinzolamide

This protocol details the steps for determining the IC₅₀ value of (S)-Brinzolamide against a specific purified CA isoform.

Materials and Reagents
  • CA Enzymes: Purified, recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII).

  • Inhibitor: (S)-Brinzolamide.

  • Positive Control: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor).[17]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[16]

  • Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.5.[16]

  • Organic Solvent: DMSO for dissolving inhibitor and substrate.[16]

  • Equipment: 96-well clear, flat-bottom microplates, multichannel pipettes, microplate reader capable of kinetic measurements at 400-405 nm.[16]

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare and store at 4°C.

  • Inhibitor Stock (10 mM): Dissolve (S)-Brinzolamide in 100% DMSO. Perform serial dilutions in DMSO to create intermediate stocks for the desired concentration range.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily. [16]

  • CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA enzyme in cold Assay Buffer. Aliquot and store at -80°C to prevent repeated freeze-thaw cycles.[16]

  • CA Working Solution: Immediately before the assay, dilute the CA stock to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

Assay Procedure

Causality Note: All measurements should be performed in triplicate to ensure statistical validity. The final DMSO concentration in the well should be kept constant (and ideally ≤1%) across all conditions, as high solvent concentrations can affect enzyme activity.

  • Plate Setup: In a 96-well plate, set up the following conditions (for a 200 µL final volume):

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each (S)-Brinzolamide dilution in DMSO.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution in DMSO.

  • Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the "Blank" wells.

  • Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes.

    • Scientific Rationale: This step allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the enzymatic reaction is initiated, ensuring an accurate measurement of inhibitory potency.[16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells (including the Blank).

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[16]

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Correct for Background: Subtract the rate of the "Blank" wells (spontaneous substrate hydrolysis) from all other wells.

  • Calculate Percent Inhibition: Normalize the data relative to the uninhibited control using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Determine IC₅₀:

    • Plot the % Inhibition versus the logarithm of the (S)-Brinzolamide concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

  • Build Selectivity Profile: Repeat the assay for each CA isoform of interest. The selectivity index can be calculated as the ratio of IC₅₀ values (e.g., IC₅₀ for CA I / IC₅₀ for CA II) to quantify the preference for one isoform over another.

Application in Cell-Based Assays: A Conceptual Outlook

While biochemical assays are essential for determining direct inhibitory potency, cell-based assays provide insights into an inhibitor's performance in a more complex biological context, accounting for factors like cell permeability and engagement with cellular targets.

  • Targeting Extracellular vs. Intracellular CAs: (S)-Brinzolamide, due to its physicochemical properties, may have limited membrane permeability. This can be exploited to selectively target extracellular, membrane-bound isoforms like CA IX and CA XII over intracellular isoforms (e.g., CA II).[18]

  • Functional Readouts: The effect of (S)-Brinzolamide can be measured in cells engineered to overexpress a specific CA isoform. Functional readouts could include changes in intracellular or extracellular pH, or impact on cell migration and invasion, particularly for cancer-related isoforms like CA IX.[7]

  • Cytotoxicity Assessment: It is crucial to run parallel cytotoxicity assays (e.g., CellTox Green, MTT) to ensure that the observed functional effects of (S)-Brinzolamide are due to specific CA inhibition and not general cellular toxicity.[19][20]

Conclusion

(S)-Brinzolamide is a powerful and indispensable tool for researchers in the field of carbonic anhydrase biology and drug discovery. Its well-documented, potent, and differential inhibition profile provides a critical benchmark for the evaluation of novel CA inhibitors. By following the detailed protocols and experimental design principles outlined in this guide, scientists can generate robust and reliable data to build comprehensive selectivity profiles, validate new therapeutic candidates, and further elucidate the specific physiological and pathological roles of the diverse members of the carbonic anhydrase family.

References

  • Brinzolamide | C12H21N3O5S3 | CID 68844. (n.d.). PubChem. Retrieved from [Link]

  • Brinzolamide. (n.d.). Grokipedia. Retrieved from [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. BioMed Research International, 2018, 5783786. Retrieved from [Link]

  • Ilies, M., & Supuran, C. T. (2016). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 26(2), 147-159. Retrieved from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

  • Zheng, H., & Lou, B. (2016). Crystal structure of Brinzolamide: a carbonic anhydrase inhibitor. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 692–695. Retrieved from [Link]

  • Whittington, D. A., Waheed, A., Ulmasov, B., Shah, G. N., Grubb, J. H., Sly, W. S., & Christianson, D. W. (2004). Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination. Journal of Biological Chemistry, 279(8), 7223-7230. Retrieved from [Link]

  • Shastri, S., & Tars, K. (2015). Carbonic Anhydrase XII Functions in Health and Disease. Current Pharmaceutical Design, 21(11), 1389-1400. Retrieved from [Link]

  • Brinzolamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Carbonic anhydrase (CA) related diseases with associated isoform targets. (n.d.). ResearchGate. Retrieved from [Link]

  • Ilies, M., & Supuran, C. T. (2016). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 26(2). Retrieved from [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7046-7050. Retrieved from [Link]

  • What is the mechanism of Brinzolamide? (2024). Patsnap Synapse. Retrieved from [Link]

  • Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). MedicineNet. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents. International Journal of Molecular Sciences, 22(9), 4995. Retrieved from [Link]

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, Jr., P. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • Lindner, P., Hentschke, F., & Ulber, R. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. Retrieved from [Link]

  • Brinzolamide Result Summary. (n.d.). BioGRID. Retrieved from [Link]

  • Sharpe, E. D., & DeSantis, L. M. (2000). Preclinical overview of brinzolamide. Survey of Ophthalmology, 44(Suppl 2), S117-S128. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Scientific Reports, 9, 19445. Retrieved from [Link]

  • Boddu, S. H. S., Bonam, S. P., & Al-Dmour, K. (2024). Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. Pharmaceutics, 16(1), 108. Retrieved from [Link]

  • Matulienė, J., & Matulis, D. (2024). From X-ray crystallographic structure to intrinsic thermodynamics of protein-ligand binding using carbonic anhydrase isozymes as a model system. Biochimica et Biophysica Acta (BBA) - General Subjects, 1868(7), 130612. Retrieved from [Link]

  • Angeli, A., McKenna, R., & Supuran, C. T. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of Medicinal Chemistry, 57(19), 8143-8151. Retrieved from [Link]

  • The cytotoxicity assays of free brinzolamide, brinzolamide–polymer poly-(DL-lactic acid-co-glycolic acid) and brinzolamide–phosphorothioates–polymer poly-(DL-lactic acid-co-glycolic acid). (n.d.). ResearchGate. Retrieved from [Link]

  • de Araujo, J. S., & de Alencastro, R. B. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2821-2831. Retrieved from [Link]

  • Kaback, M., Scoper, S. V., Arzeno, G., James, J. E., Hua, S. Y., Salem, C., ... & Bergamini, M. V. W. (2008). Intraocular Pressure-Lowering Efficacy of Brinzolamide 1%/timolol 0.5% Fixed Combination Compared With Brinzolamide 1% and Timolol 0.5%. Ophthalmology, 115(10), 1728-1734.e2. Retrieved from [Link]

  • Li, M., Chen, Y., & Wang, N. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 10, 736. Retrieved from [Link]

  • Ueda, K., Kadota, K., & Tozuka, Y. (2024). Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition. Journal of Pharmaceutical Investigation, 54, 1-10. Retrieved from [Link]

  • Hoy, S. M. (2015). Brinzolamide/brimonidine: a review of its use in patients with open-angle glaucoma or ocular hypertension. Drugs & Aging, 32(4), 329-336. Retrieved from [Link]

  • Shen, J., Gan, L., & Zhu, C. (2013). Ophthalmic delivery of brinzolamide by liquid crystalline nanoparticles: in vitro and in vivo evaluation. AAPS PharmSciTech, 14(3), 1130-1137. Retrieved from [Link]

  • Brimonidine and brinzolamide (ophthalmic route). (n.d.). Mayo Clinic. Retrieved from [Link]

  • Brinzolamide (Azopt): Uses, Side Effects, Dosage & Reviews. (n.d.). GoodRx. Retrieved from [Link]

Sources

In Vivo Efficacy of (S)-Brinzolamide: A Detailed Experimental Protocol for Ocular Hypertension Models

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of (S)-Brinzolamide, a potent carbonic anhydrase inhibitor for the treatment of glaucoma. This protocol is designed to ensure scientific integrity, reproducibility, and a thorough understanding of the experimental choices, moving beyond a simple list of steps to explain the underlying scientific rationale.

Introduction: The Scientific Rationale for (S)-Brinzolamide in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and damage to the optic nerve.[1][2] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] (S)-Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[3] By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, which in turn suppresses the secretion of aqueous humor and lowers IOP.[4][5] This application note details a robust in vivo protocol to assess the IOP-lowering efficacy and neuroprotective potential of (S)-Brinzolamide in a preclinical setting.

Preclinical Study Design: Key Considerations

Animal Model Selection: The Case for the Rabbit Model

The New Zealand White rabbit is a widely accepted and appropriate model for preclinical ophthalmic studies of carbonic anhydrase inhibitors for several reasons:

  • Anatomical and Physiological Similarities: Rabbit eyes share similarities with human eyes in terms of vascularity and aqueous humor outflow pathways, making them a relevant model for studying glaucoma.[1][2]

  • Ease of Handling and Dosing: Their relatively large eyes facilitate topical drug administration and accurate IOP measurements.[6]

  • Established Disease Models: Various methods to induce sustained ocular hypertension (OHT) are well-established in rabbits.[1][2]

  • Responsiveness to Carbonic Anhydrase Inhibitors: Rabbits have demonstrated responses to carbonic anhydrase inhibitors that are similar to those observed in humans, making them a useful model for studying the effects of drugs like Brinzolamide on aqueous humor dynamics.[5]

Induction of Ocular Hypertension (OHT)

To mimic the glaucomatous condition of elevated IOP, a chronic OHT model is recommended. Intracameral injection of a sterile viscous substance, such as 0.3% carbomer, has been shown to produce a moderate and sustained elevation in IOP for 20 to 50 days, providing a suitable window for evaluating the long-term efficacy of (S)-Brinzolamide.[7]

Experimental Groups and Controls

A well-controlled study is crucial for valid results. The following groups are recommended:

GroupTreatmentPurpose
Group 1: Normal Control No induction of OHT, receives vehicle.To establish baseline physiological parameters.
Group 2: OHT Control Induction of OHT, receives vehicle.To assess the effects of elevated IOP without treatment.
Group 3: (S)-Brinzolamide Treatment Induction of OHT, receives (S)-Brinzolamide.To evaluate the therapeutic efficacy of the test compound.
Group 4: Positive Control Induction of OHT, receives a commercially available Brinzolamide formulation (e.g., Azopt®).To benchmark the efficacy of the test formulation against a known standard.
Dosing Regimen and Formulation

(S)-Brinzolamide is typically formulated as a 1% ophthalmic suspension.[3] The recommended dosing regimen is two drops administered topically to the affected eye twice daily (e.g., at 9:00 and 21:00).[3] The contralateral eye can serve as an internal control by receiving the vehicle.

Formulation Preparation: A sterile 1% (w/v) suspension of (S)-Brinzolamide should be prepared in a suitable ophthalmic vehicle containing a suspending agent (e.g., hydroxypropyl methylcellulose) and a preservative. The pH should be adjusted to be non-irritating to the eye.[8][9]

Experimental Workflow and Protocols

The following diagram illustrates the overall experimental workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (28 days) cluster_2 Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Measurements Baseline IOP & ERG Measurements Animal_Acclimatization->Baseline_Measurements OHT_Induction Ocular Hypertension Induction (Intracameral Carbomer Injection) Baseline_Measurements->OHT_Induction Dosing Twice Daily Topical Dosing ((S)-Brinzolamide/Vehicle) OHT_Induction->Dosing IOP_Monitoring IOP Monitoring (Weekly) Dosing->IOP_Monitoring ERG_Monitoring ERG Monitoring (Weekly) Dosing->ERG_Monitoring Final_IOP_ERG Final IOP & ERG Measurements ERG_Monitoring->Final_IOP_ERG Aqueous_Humor_Dynamics Aqueous Humor Dynamics (Outflow Facility) Final_IOP_ERG->Aqueous_Humor_Dynamics Euthanasia Euthanasia & Tissue Collection Aqueous_Humor_Dynamics->Euthanasia Histopathology Histopathology (RGC & Optic Nerve Analysis) Euthanasia->Histopathology

Caption: Experimental workflow for in vivo testing of (S)-Brinzolamide.

Protocol for Induction of Ocular Hypertension
  • Anesthetize the rabbit with an appropriate anesthetic agent.

  • Under sterile conditions, perform an intracameral injection of 0.1 mL of 0.3% carbomer solution into the anterior chamber of one eye using a 30-gauge needle.[7]

  • Administer a topical antibiotic to prevent infection.

  • Allow the animals to recover and monitor for any adverse reactions.

  • Confirm the elevation of IOP above 22 mmHg for at least one week before commencing treatment.[7]

Protocol for Intraocular Pressure (IOP) Measurement
  • Lightly sedate the rabbit to minimize stress and movement.

  • Apply a topical anesthetic to the cornea.

  • Use a calibrated rebound tonometer (e.g., Tono-Pen) to measure the IOP.[7]

  • Record at least three consecutive readings and calculate the average.

  • Measure IOP at the same time each day to account for diurnal variations.

Protocol for Electroretinography (ERG)

ERG is a non-invasive method to assess the function of retinal cells, particularly the retinal ganglion cells, which are affected in glaucoma.[10]

  • Dark-adapt the rabbits for at least 30 minutes.

  • Under dim red light, anesthetize the animal and dilate the pupils.

  • Place a corneal electrode on the eye.

  • Present a series of light flashes of increasing intensity to elicit scotopic (rod-driven) and photopic (cone-driven) responses.

  • Record and analyze the a-wave (photoreceptor function) and b-wave (inner retinal function) amplitudes and implicit times. A reduction in the photopic negative response (PhNR) amplitude is indicative of RGC dysfunction.[10]

Protocol for Aqueous Humor Outflow Facility Measurement

This procedure is performed at the end of the study to determine the effect of (S)-Brinzolamide on the ease with which aqueous humor drains from the eye.

  • Anesthetize the rabbit.

  • Cannulate the anterior chamber with two needles connected to a pressure transducer and an infusion pump.

  • Infuse a balanced salt solution at two different constant pressures (e.g., 15 and 25 mmHg).

  • Measure the infusion rate required to maintain each pressure level.

  • Calculate the outflow facility using the following formula: C = (F1 - F2) / (P1 - P2), where C is the outflow facility, F is the infusion rate, and P is the pressure.[4]

Protocol for Histopathological Analysis

Histopathology provides a definitive assessment of the neuroprotective effects of (S)-Brinzolamide on the retina and optic nerve.

  • At the end of the study, euthanize the animals and enucleate the eyes.

  • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Process the tissues for paraffin or frozen sectioning.

  • Retinal Ganglion Cell (RGC) Analysis:

    • Perform immunofluorescent staining on retinal flat mounts or cross-sections using an RGC-specific marker such as Brn3a or RBPMS.[11]

    • Quantify the number of surviving RGCs in different retinal quadrants.

  • Optic Nerve Head Analysis:

    • Stain optic nerve cross-sections with hematoxylin and eosin (H&E) to assess overall morphology and axon density.

    • Use specific stains like Luxol Fast Blue for myelin and silver staining for axons to evaluate axonal damage and loss.

    • Immunostaining for glial fibrillary acidic protein (GFAP) can be used to assess reactive gliosis, an indicator of neuronal injury.[12]

Data Analysis and Expected Outcomes

Statistical Analysis

Data should be analyzed using appropriate statistical methods. An analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) is suitable for comparing multiple groups.[13] A p-value of less than 0.05 is typically considered statistically significant.

Expected Quantitative Outcomes

Based on preclinical studies, a 1% (S)-Brinzolamide ophthalmic suspension is expected to produce a statistically significant reduction in IOP compared to the vehicle-treated OHT control group. In rabbits, a mean IOP reduction of approximately 2.5 to 5.2 mmHg can be anticipated.[4][6] Furthermore, (S)-Brinzolamide is expected to preserve RGC function, as indicated by a smaller reduction in the PhNR amplitude in the ERG, and a higher number of surviving RGCs in the histopathological analysis compared to the OHT control group.

The following table summarizes the key parameters to be measured and the expected outcomes:

ParameterMethodExpected Outcome in (S)-Brinzolamide Group
Intraocular Pressure (IOP) Rebound TonometrySignificant reduction compared to OHT control (approx. 2.5-5.2 mmHg)
Retinal Ganglion Cell Function Electroretinography (PhNR)Preservation of PhNR amplitude compared to OHT control
Aqueous Humor Outflow Facility Two-level constant pressure infusionNo significant change expected (Brinzolamide primarily reduces aqueous humor production)
Retinal Ganglion Cell Survival Immunohistochemistry (Brn3a/RBPMS staining)Higher number of surviving RGCs compared to OHT control
Optic Nerve Integrity Histology (H&E, Luxol Fast Blue)Reduced axonal damage and demyelination compared to OHT control

Conclusion

This detailed in vivo protocol provides a robust framework for the comprehensive evaluation of (S)-Brinzolamide's therapeutic potential for glaucoma. By adhering to these rigorous methodologies and understanding the scientific rationale behind each step, researchers can generate reliable and reproducible data to support the continued development of this promising therapeutic agent.

References

  • Naageshwaran, V., et al. (2020). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. Investigative Ophthalmology & Visual Science, 61(7), 25. Available at: [Link]

  • Naageshwaran, V., et al. (2021). Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration. Journal of Pharmaceutical Sciences, 110(1), 346-355. Available at: [Link]

  • Naageshwaran, V., et al. (2021). Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration. UEF eRepo. Available at: [Link]

  • Fayyaz, A., et al. (2023). Topical pharmacokinetics of brinzolamide suspensions in rabbits and variability analysis for sample size and design considerations. International Journal of Pharmaceutics, 642, 123183. Available at: [Link]

  • Langham, M. E., & Farrell, R. A. (1987). A new procedure for the measurement of the outflow facility in conscious rabbits. Experimental Eye Research, 44(6), 885-895. Available at: [Link]

  • Naageshwaran, V., et al. (2021). Topical Pharmacokinetics of Brinzolamide Suspensions in Rabbits and Variability Analysis for Sample Size and Design Considerations. ResearchGate. Available at: [Link]

  • Toris, C. B., et al. (2000). Effects of brinzolamide on aqueous humor dynamics in monkeys and rabbits. Journal of Ocular Pharmacology and Therapeutics, 16(5), 421-429. Available at: [Link]

  • Zhan, G., et al. (2002). The Mechanism by Which Brinzolamide Reduces Intraocular Pressure in Monkeys and Rabbits. Investigative Ophthalmology & Visual Science, 43(13), 3277. Available at: [Link]

  • Toris, C. B., et al. (2009). Aqueous Humor Dynamics during the Day and Night in Juvenile and Adult Rabbits. Investigative Ophthalmology & Visual Science, 50(12), 5775-5780. Available at: [Link]

  • Yablonski, M. E., & Gray, J. R. (1987). Measurement of aqueous flow in rabbits with corneal and vitreous depots of fluorescent dye. Experimental Eye Research, 44(2), 191-200. Available at: [Link]

  • Li, N., et al. (2016). Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 17(5), 1130-1139. Available at: [Link]

  • El-Sayed, Y. M., & El-Sherif, Z. (2015). Photopic negative response in diagnosis of glaucoma: an experimental study in glaucomatous rabbit model. International Journal of Ophthalmology, 8(6), 1102-1108. Available at: [Link]

  • Beckwith-Cohen, B., et al. (2015). The effects of topical dorzolamide 2% and brinzolamide 1%, either alone or combined with timolol 0.5%, on intraocular pressure, pupil diameter, and heart rate in healthy cats. Veterinary Ophthalmology, 18 Suppl 1, 95-103. Available at: [Link]

  • Kim, J. H., et al. (2025). Comparison of the Effects of Timolol, Brinzolamide, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). Glaucoma animal models in rabbits: State of the art and perspectives—A review. Animal Models and Experimental Medicine. Available at: [Link]

  • Sudo, K., et al. (2018). Effects of brinzolamide on rabbit ocular blood flow in vivo and ex vivo. International Journal of Ophthalmology, 11(5), 745-751. Available at: [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Genedata. Available at: [Link]

  • Schlamp, C. L., et al. (2012). Retinal Ganglion Cell Morphology after Optic Nerve Crush and Experimental Glaucoma. Investigative Ophthalmology & Visual Science, 53(7), 3847-3857. Available at: [Link]

  • McAlinden, C., et al. (2023). OculusGraphy: Signal Analysis of the Electroretinogram in a Rabbit Model of Endophthalmitis Using Discrete and Continuous Wavelet Transforms. Bioengineering, 10(6), 711. Available at: [Link]

  • Tuomela, A., et al. (2014). Brinzolamide nanocrystal formulations for ophthalmic delivery: Reduction of elevated intraocular pressure in vivo. ResearchGate. Available at: [Link]

  • Bhalerao, A. V., et al. (2025). Brinzolamide Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution: Formulation Optimisation and In Vitro and In Vivo Evaluation. ResearchGate. Available at: [Link]

  • van der Merwe, J., & Sherwood, J. M. (2019). Measurement of Postmortem Outflow Facility using iPerfusion. Bio-protocol, 9(22), e3434. Available at: [Link]

  • Liu, Z., et al. (2016). RETRACTED ARTICLE: A novel ocular delivery of brinzolamide based on gellan gum: in vitro and in vivo evaluation. Drug Delivery, 23(8), 2828-2833. Available at: [Link]

  • Lee, J. Y., et al. (2014). Histopathological Changes of Inner Retina, Optic Disc, and Optic Nerve in Rabbit with Advanced Retinitis Pigmentosa. Korean Journal of Ophthalmology, 28(6), 487-493. Available at: [Link]

  • Zhang, Y., et al. (2025). Glaucoma animal models in rabbits: State of the art and perspectives-A review. PubMed. Available at: [Link]

  • Sbeity, Z., et al. (2001). Outflow facilities through Descemet's membrane in rabbits. Graefe's Archive for Clinical and Experimental Ophthalmology, 239(4), 294-298. Available at: [Link]

  • Mohammadi, S., et al. (2015). Formulation Development and Evaluation of the Therapeutic Efficacy of Brinzolamide Containing Nanoemulsions. Iranian Journal of Pharmaceutical Research, 14(4), 1175-1185. Available at: [Link]

  • Ioshimoto, M. S., et al. (2017). Temporal Properties of Flicker ERGs in Rabbit Model of Retinitis Pigmentosa. Investigative Ophthalmology & Visual Science, 58(1), 224-232. Available at: [Link]

  • Chen, Y., et al. (2025). A study of experimental carbomer glaucoma and other experimental glaucoma in rabbits. ResearchGate. Available at: [Link]

  • Gjörloff, K., et al. (2004). Standardized full-field electroretinography in rabbits. Documenta Ophthalmologica, 109(2), 163-168. Available at: [Link]

  • Lee, J. Y., et al. (2014). Histopathological Changes of Inner Retina, Optic Disc, and Optic Nerve in Rabbit with Advanced Retinitis Pigmentosa. ResearchGate. Available at: [Link]

  • Cyagen. (2025). Accelerating Glaucoma Drug Discovery: From Preclinical Models to Efficacy Validation. YouTube. Available at: [Link]

  • Statistical Analysis Plan Cover Page. (2021). ClinicalTrials.gov. Available at: [Link]

  • Yuan, L., & Neufeld, A. H. (2001). Immunohistologic Evidence for Retinal Glial Cell Changes in Human Glaucoma. Investigative Ophthalmology & Visual Science, 42(6), 1253-1262. Available at: [Link]

  • Nakano, T., et al. (2024). Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research. Experimental Eye Research, 245, 109973. Available at: [Link]

  • Risner, M. L., et al. (2020). CNS axonal degeneration and transport deficits at the optic nerve head precede structural and functional loss of retinal ganglion cells in a mouse model of glaucoma. Molecular Neurodegeneration, 15(1), 49. Available at: [Link]

  • Zhang, Y., et al. (2025). Glaucoma animal models in rabbits: State of the art and perspectives—A review. ResearchGate. Available at: [Link]

  • Al-Humayel, M., et al. (2021). Glaucoma Clinical Research: Trends in Treatment Strategies and Drug Development. Frontiers in Pharmacology, 12, 735223. Available at: [Link]

  • Iris Pharma. (n.d.). Glaucoma models | Preclinical efficacy. Available at: [Link]

Sources

Application Note: High-Performance Analytical Methods for the Quantification of (S)-Brinzolamide in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (S)-Brinzolamide in various biological matrices. Brinzolamide, a potent carbonic anhydrase II inhibitor, is a cornerstone in the management of glaucoma and ocular hypertension.[1][2] Accurate quantification in biological samples such as blood, plasma, and aqueous humor is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document details two primary analytical methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method selection, sample preparation strategies including protein precipitation and dried blood spot analysis, and rigorous validation according to international guidelines.

Introduction: The Rationale for Brinzolamide Quantification

(S)-Brinzolamide reduces intraocular pressure by inhibiting the carbonic anhydrase II (CA-II) enzyme in the ciliary processes of the eye, which decreases the secretion of aqueous humor.[1][3][4] Understanding its concentration profile in systemic circulation and ocular tissues is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. A key pharmacokinetic characteristic of Brinzolamide is its high affinity for and distribution into red blood cells (RBCs), making whole blood or dried blood spots (DBS) often more suitable matrices for analysis than plasma, where levels can be negligible.[5][6] The analytical challenge lies in developing methods that are not only sensitive and specific but also robust enough to handle the complexity of biological samples.[7]

Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to isolate Brinzolamide from interfering endogenous substances like proteins, salts, and phospholipids, which can compromise analytical accuracy and instrument performance.[8][9] The choice of technique depends on the required level of cleanliness, sample volume, throughput, and the specific biological matrix.

Workflow for Biological Sample Preparation

A Biological Sample (Whole Blood, Plasma, Aqueous Humor) B Add Internal Standard (IS) A->B C Sample Extraction B->C D Protein Precipitation (PPT) C->D Simple, Fast E Liquid-Liquid Extraction (LLE) C->E Cleaner F Solid-Phase Extraction (SPE) C->F Cleanest G Evaporation & Reconstitution D->G E->G H LC-MS/MS or HPLC-UV Analysis F->H G->H

Caption: General workflow for biological sample preparation.

Method 1: Protein Precipitation (PPT)

Principle: This is the simplest method for removing proteins. It involves adding a water-miscible organic solvent (e.g., acetonitrile) or an acid to the sample. This disrupts the solvation of proteins, causing them to denature and precipitate, while the small-molecule analyte remains in the supernatant.[9][10][11]

Protocol: Protein Precipitation for Blood/Plasma Samples

  • Aliquoting: Pipette 100 µL of the biological sample (e.g., whole blood, plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard (IS) working solution. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol containing 0.1% formic acid).[10] The 3:1 solvent-to-sample ratio is a common starting point.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

  • Analysis: The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

Method 2: Dried Blood Spot (DBS) Extraction

Principle: DBS is a powerful microsampling technique particularly suited for Brinzolamide due to its high concentration in RBCs.[5][6] A small volume of blood is spotted onto filter paper, dried, and a disc is punched out for extraction. This simplifies sample collection, storage, and transport.

Protocol: Extraction from Dried Blood Spots

  • Spotting: Spot 50 µL of fresh whole blood onto a specialized filter card (e.g., Whatman 903) and allow it to dry completely at ambient temperature for at least 2 hours.

  • Punching: Punch out a 5.5 mm diameter disc from the center of the dried spot into a 1.5 mL microcentrifuge tube.[6]

  • Extraction: Add 100 µL of the extraction solvent (e.g., methanol containing the internal standard).[6]

  • Mixing: Vortex-mix the tube for 15 minutes to facilitate the extraction of Brinzolamide from the filter paper matrix.[6]

  • Transfer: Transfer the solution to an HPLC vial for direct injection and analysis by LC-MS/MS.[6]

Chromatographic Quantification Methods

Method A: RP-HPLC with UV Detection

Expert Insight: RP-HPLC-UV is a robust and widely accessible technique suitable for quantifying Brinzolamide at higher concentrations, typically in the µg/mL range, as might be found in pharmaceutical formulations.[12][13][14] Its sensitivity may be insufficient for pharmacokinetic studies in biological matrices without significant concentration. A C18 column is the standard choice, providing excellent retention and separation for this moderately polar compound. The mobile phase typically consists of an organic modifier like acetonitrile or methanol and an aqueous buffer (e.g., phosphate or formate) to control the pH and ensure sharp, symmetrical peaks.[12][13][15] Detection is commonly performed at 254 nm, where Brinzolamide exhibits strong absorbance.[12][15][16]

Protocol: RP-HPLC-UV Method Parameters

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Standard for reverse-phase separation of moderately polar analytes.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v)[12] Provides good retention and peak shape. Formic acid aids in protonating the analyte.
Flow Rate 1.0 mL/min[12][13] Standard flow for a 4.6 mm ID column, balancing analysis time and efficiency.
Injection Volume 10 µL[12][17] A typical volume to balance sensitivity and peak broadening.
Column Temp. 30°C Maintains consistent retention times and improves peak symmetry.
Detection UV at 254 nm[12][13][15] Wavelength of maximum absorbance for Brinzolamide.

| Run Time | ~6-8 minutes[12][17] | Allows for elution of Brinzolamide and any potential interfering peaks. |

Typical Performance Data (RP-HPLC-UV)

Parameter Typical Value Reference
Linearity Range 5 - 100 µg/mL [13]
LOD 0.25 µg/mL [13]
LOQ 0.75 µg/mL [13]
Accuracy (% Recovery) 99.1% - 100.8% [13]

| Precision (%RSD) | < 2% |[14] |

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expert Insight: LC-MS/MS is the gold standard for quantifying drugs in biological matrices due to its exceptional sensitivity and selectivity.[7][8] It can measure Brinzolamide concentrations down to the sub-ng/mL level. The method relies on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the protonated molecular ion of Brinzolamide (the precursor ion), which is then fragmented in the second quadrupole (Q2). The third quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise from the biological matrix.[8] Electrospray ionization in positive mode (ESI+) is typically used as it efficiently protonates the amine groups in the Brinzolamide structure.[5][6]

LC-MS/MS Analysis Workflow

cluster_LC LC System cluster_MS Mass Spectrometer autosampler Autosampler (Inject Sample) column HPLC Column (Analyte Separation) autosampler->column ionsource Ion Source (ESI+) (Create Ions) column->ionsource q1 Q1 (Select Precursor Ion) ionsource->q1 q2 Q2 (Collision Cell) (Fragment Ion) q1->q2 q3 Q3 (Select Product Ion) q2->q3 detector Detector (Quantify Signal) q3->detector

Caption: Workflow of an LC-MS/MS system for quantification.

Protocol: LC-MS/MS Method Parameters

Parameter Condition Rationale
LC Column Cyano analytical column[5][6] Provides alternative selectivity to C18, which can be beneficial for complex matrices.
Mobile Phase Methanol : 10mM Ammonium Formate (90:10, v/v)[5][6] High organic content for rapid elution (fast analysis time). Ammonium formate is a volatile buffer compatible with MS.
Flow Rate 0.350 mL/min[5][6] Appropriate for smaller particle size columns and enhances MS ionization efficiency.
Injection Volume 10 µL Standard volume.
Ionization Mode Electrospray Ionization, Positive (ESI+)[5][6] Efficiently protonates Brinzolamide for detection.
Internal Standard Rabeprazole[5][6] or Brinzolamide-d5[18] IS is crucial to correct for matrix effects and variability in extraction and ionization.

| MRM Transition | Brinzolamide: m/z 384.0 → 281.0 | Specific precursor-to-product transition for quantification. (Note: Exact m/z values may vary slightly based on instrument calibration and published method). |

Typical Performance Data (LC-MS/MS for DBS)

Parameter Typical Value Reference
Linearity Range 0.5 - 20.0 µg/mL [5][6]
LLOQ 0.5 µg/mL [5][6]
Accuracy 92.2% - 111% [5][6]
Precision (%RSD) < 14% [5][6]

| Extraction Recovery | ~93.5% |[5][6] |

Method Validation: Ensuring Trustworthy Results

A rigorous validation process is essential to demonstrate that the analytical method is reliable and suitable for its intended purpose. Validation should be performed in accordance with guidelines from regulatory bodies like the FDA or ICH.[5][12][19]

Key Validation Parameters:

  • Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to check for interferences at the retention time of Brinzolamide and the IS.[8]

  • Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated, and a correlation coefficient (r²) of >0.99 is typically required.[13][20]

  • Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the results. They are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and precision (%RSD) should not exceed 15% (20% at the LLOQ).[5][6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8][13]

  • Extraction Recovery: The efficiency of the sample preparation process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.

  • Matrix Effect: Assessed in LC-MS/MS to determine if co-eluting endogenous components suppress or enhance the ionization of the analyte. This is a critical parameter for ensuring accuracy in biological samples.

  • Stability: The chemical stability of Brinzolamide in the biological matrix is evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.[13][19][21]

References

  • Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. (n.d.). CR Subscription Agency.
  • Analytical method development for brinzolamide stability. (2024). In-depth analysis of scientific articles.
  • Dotsikas, Y., et al. (2016). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 121, 150-157. Retrieved from [Link]

  • Patel, S., & Patel, N. (2014). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF BRINZOLAMIDE AND TIMOLOL BY HPLC FROM OPHTHALMIC PREPARATION. International Journal of Pharmaceutical Sciences and Research, 5(3), 934-940. Retrieved from [Link]

  • Foivas, A., et al. (2015). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. ResearchGate. Retrieved from [Link]

  • Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery & Therapeutics, 10(1), 92-96. Retrieved from [Link]

  • Dharmasastha, S., et al. (2025). Validation Of Analytical Method For Determination Of Assay Of Brinzolamide Api By Using Uv Visible. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gaudana, R., et al. (2010). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Drug Metabolism and Disposition, 38(8), 1-1. Retrieved from [Link]

  • Rübe, F., et al. (2022). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 14(11), 1957-1967. Retrieved from [Link]

  • Gadkari, D., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules, 28(19), 6898. Retrieved from [Link]

  • Kumar, A., et al. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 8(12), 1-8. Retrieved from [Link]

  • Tummala, V., et al. (n.d.). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF BRINZOLAMIDE AND ITS IMPURITIES IN DRUG SUBSTANCE AS PER ICH GUIDELINES. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • Sandhya, K., et al. (2020). Stability indicating RP-HPLC Method for Simultaneous Estimation of Brinzolamide and Brimonidine in Pharmaceutical Dosage Forms. International Journal of Advanced Pharmaceutics & Biotechnology, 6(3), 15-18. Retrieved from [Link]

  • Jain, P., et al. (2018). Development of RP-HPLC method for simultaneous determination of Brimonidine tartrate and Brinzolamide by QbD approach and its validation. ResearchGate. Retrieved from [Link]

  • Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology, 18(1), 1-9. Retrieved from [Link]

  • STABILITY OF STANDARD AND SAMPLE SOLUTION OF BRINZOLAMIDE. (n.d.). ResearchGate. Retrieved from [Link]

  • Public Assessment Report Scientific discussion Brinzolamide Sandoz 10 mg/ml, eye drops, suspension. (2014). Geneesmiddeleninformatiebank. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. SlideShare. Retrieved from [Link]

  • Semenov, A., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology, 10, 101-112. Retrieved from [Link]

  • Xia, Y., & Mallet, C. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 18(3). Retrieved from [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Retrieved from [Link]

  • Sharma, G., et al. (2024). Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. Pharmaceutics, 16(1), 108. Retrieved from [Link]

  • Protein Precipitation Method. (2025). Phenomenex. Retrieved from [Link]

  • CN104721136A - Brinzolamide nanosuspension used for eyes and preparation method thereof. (n.d.). Google Patents.
  • Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Expert Opinion on Drug Metabolism & Toxicology, 4(3), 345-356. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Retrieved from [Link]

  • El-Gizawy, S., et al. (2021). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 26(11), 3336. Retrieved from [Link]

  • Membrame Extraction Techniques in Bioanalysis. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation. (n.d.). Google Patents.
  • Mori, S., et al. (2023). Ocular Distribution of Brimonidine and Brinzolamide after Topical Instillation of a 0.1% Brimonidine Tartrate and 1% Brinzolamide Fixed-Combination Ophthalmic Suspension: An Interventional Study. Journal of Clinical Medicine, 12(13), 4252. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Retrieved from [Link]

Sources

Application Notes and Protocols: Formulation of (S)-Brinzolamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Brinzolamide is the levorotatory enantiomer of Brinzolamide, a potent, non-competitive inhibitor of carbonic anhydrase II (CA-II).[1][2] Inhibition of CA-II in the ciliary processes of the eye decreases aqueous humor secretion, leading to a reduction in intraocular pressure (IOP).[3][4] This mechanism makes it a cornerstone in the management of ocular hypertension and open-angle glaucoma.[3][5] For preclinical researchers, developing a stable, effective, and well-characterized formulation of (S)-Brinzolamide is a critical first step to obtaining reliable and reproducible in vivo data.

The primary challenge in formulating (S)-Brinzolamide for ophthalmic use is its poor aqueous solubility.[5][6] The commercially available formulation, Azopt®, is a 1% sterile aqueous suspension designed to be readily suspended with shaking and slow to settle.[3][7] This application note provides a detailed guide for researchers to develop a robust (S)-Brinzolamide formulation for preclinical studies, focusing on creating a stable, well-characterized ophthalmic suspension. We will delve into pre-formulation considerations, step-by-step formulation protocols, and essential analytical methods for quality control.

Mechanism of Action: Carbonic Anhydrase Inhibition

To appreciate the formulation requirements, it is crucial to understand the mechanism of action. (S)-Brinzolamide reversibly inhibits carbonic anhydrase, an enzyme abundant in many tissues, including the eye.[2][3] This enzyme catalyzes the hydration of carbon dioxide and the dehydration of carbonic acid.[3] By inhibiting CA-II in the ciliary processes, (S)-Brinzolamide reduces the formation of bicarbonate ions, which in turn suppresses aqueous humor secretion and lowers IOP.[1][3]

cluster_ciliary_process Ciliary Process Epithelium cluster_drug_action Drug Action CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives Brinzolamide (S)-Brinzolamide CA_Inhibition Inhibition of Carbonic Anhydrase II Brinzolamide->CA_Inhibition CA_Inhibition->H2CO3 Blocks Formation

Caption: Mechanism of (S)-Brinzolamide in reducing aqueous humor secretion.

Pre-formulation Studies: The Foundation of a Robust Formulation

Before embarking on the formulation process, a thorough understanding of the physicochemical properties of (S)-Brinzolamide is essential. These pre-formulation studies will guide the selection of appropriate excipients and manufacturing processes.

Physicochemical Properties of Brinzolamide
PropertyValueSignificance for Formulation
Molecular Formula C₁₂H₂₁N₃O₅S₃[3]Provides basic chemical identity.
Molecular Weight 383.5 g/mol [3][8]Important for molar concentration calculations.
Appearance White to off-white powder[3][9]Visual identification.
Melting Point ~131°C[3][8][10]Critical for assessing thermal stability and selecting sterilization methods. Dry heat sterilization should be performed below this temperature to avoid degradation.[11]
Solubility Insoluble in water; very soluble in methanol; soluble in ethanol.[3][8][9] At pH 7.0-7.4, water solubility is approximately 0.4 mg/mL.[4][12]This necessitates a suspension formulation for a 1% concentration. The choice of co-solvents or solubilizing agents is critical if a solution is desired at lower concentrations.
pKa 5.9 and 8.5[13]Indicates that the molecule has both acidic and basic properties, influencing its solubility at different pH values.
LogD (pH 7.4) 0.827[12]The octanol-water distribution coefficient at physiological pH indicates its lipophilicity, which is important for corneal penetration.
Excipient Selection and Rationale

The choice of excipients is paramount to creating a stable, safe, and effective ophthalmic suspension. The excipients used in the commercial formulation, Azopt®, provide a well-established starting point for preclinical formulations.[3][14][15]

Excipient CategoryExamplePurpose in the Formulation
Viscosity-Enhancing Agent Carbomer 974P[3][14][15]Increases the residence time of the drug on the ocular surface and helps to keep the drug particles suspended.[15]
Wetting Agent/Surfactant Tyloxapol[3][14][15]Reduces the surface tension between the drug particles and the vehicle, facilitating uniform dispersion.
Tonicity Agent Mannitol, Sodium Chloride[3][14][15]Adjusts the osmolality of the formulation to be close to that of tears (approx. 300 mOsm/kg), minimizing ocular irritation.[3][6]
Preservative Benzalkonium Chloride (0.01%)[3][14][15]Prevents microbial contamination in multi-dose containers.
Chelating Agent Edetate Disodium[3][14][15]Binds divalent cations that can destabilize the formulation and enhances the efficacy of benzalkonium chloride.
pH Adjusting Agents Hydrochloric Acid and/or Sodium Hydroxide[3][14][15]Used to adjust the pH to a comfortable physiological range (approximately 7.5) to minimize stinging and burning upon instillation.[1][3]
Vehicle Purified WaterThe primary solvent for the formulation.

Formulation Development Workflow

The development of a sterile ophthalmic suspension of (S)-Brinzolamide requires a systematic approach to ensure the final product is safe, stable, and effective for preclinical evaluation.

Start Start: (S)-Brinzolamide API Preformulation Pre-formulation Studies (Solubility, Stability, pKa) Start->Preformulation Excipient_Selection Excipient Selection (Rationale-based) Preformulation->Excipient_Selection Formulation_Prep Formulation Preparation (Aseptic Compounding) Excipient_Selection->Formulation_Prep Sterilization Sterilization of Components Formulation_Prep->Sterilization Characterization Physicochemical Characterization (pH, Osmolality, Viscosity, Particle Size) Formulation_Prep->Characterization Sterilization->Formulation_Prep QC Quality Control Testing (Assay, Purity, Sterility) Characterization->QC Final_Product Final Product for Preclinical Use QC->Final_Product

Caption: Workflow for (S)-Brinzolamide ophthalmic suspension formulation.

Protocol 1: Preparation of a 1% (S)-Brinzolamide Ophthalmic Suspension (100 mL Batch)

This protocol is adapted from publicly available information on the composition of Azopt® and common ophthalmic formulation practices.[3][7][14][15] All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Materials:

  • (S)-Brinzolamide: 1.0 g

  • Carbomer 974P: 0.4 g

  • Tyloxapol: 0.025 g

  • Mannitol: 3.3 g

  • Edetate Disodium: 0.01 g

  • Benzalkonium Chloride (50% solution): 0.02 mL

  • Sodium Chloride: 0.1 g

  • Sodium Hydroxide (1N solution): q.s. to pH 7.5

  • Hydrochloric Acid (1N solution): q.s. to pH 7.5

  • Purified Water: q.s. to 100 mL

  • Sterile containers and equipment

Procedure:

  • Preparation of the Carbomer Vehicle:

    • In a sterile beaker, slowly disperse 0.4 g of Carbomer 974P into approximately 70 mL of purified water while stirring continuously to avoid clumping.

    • Autoclave this dispersion. Due to its high viscosity, autoclaving is a suitable sterilization method for this component.[14][15] Allow it to cool to room temperature.

  • Preparation of the Aqueous Excipient Solution:

    • In a separate sterile beaker, dissolve 3.3 g of mannitol, 0.1 g of sodium chloride, 0.01 g of edetate disodium, and 0.025 g of tyloxapol in approximately 20 mL of purified water.

    • Add 0.02 mL of the 50% benzalkonium chloride solution.

    • Sterilize this solution by filtration through a 0.22 µm sterile filter into a sterile container.

  • Sterilization of (S)-Brinzolamide:

    • (S)-Brinzolamide powder can be sterilized by dry heat, gamma irradiation, or ethylene oxide.[11][16] Dry heat sterilization should be conducted at a temperature below its melting point of 131°C (e.g., 105°C for 2-10 hours).[11][17] Gamma irradiation or ethylene oxide are also viable alternatives.[16]

  • Aseptic Compounding:

    • Aseptically add the sterile aqueous excipient solution to the sterile carbomer vehicle with continuous stirring.

    • Slowly add the sterile (S)-Brinzolamide powder to the combined vehicle while homogenizing to ensure uniform dispersion of the drug particles.

    • Check the pH of the suspension. Adjust the pH to approximately 7.5 using sterile 1N sodium hydroxide or 1N hydrochloric acid as needed.

    • Add purified water to bring the final volume to 100 mL and mix thoroughly.

  • Homogenization (Particle Size Reduction):

    • To achieve a fine, uniform suspension and prevent agglomeration, the mixture should be homogenized using a sterile ball mill, colloidal mill, or microfluidizer.[7] This step is critical for the physical stability and bioavailability of the suspension.

  • Final Product:

    • Aseptically fill the final suspension into sterile ophthalmic dropper bottles.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the quality, stability, and consistency of the prepared formulation.

Physicochemical Characterization
ParameterMethodAcceptance Criteria
Appearance Visual InspectionA uniform, white to off-white suspension that readily re-suspends upon shaking.
pH pH meterApproximately 7.5[3][8]
Osmolality OsmometerApproximately 300 mOsm/kg[3][8]
Viscosity RheometerShould be optimized for ease of instillation and retention time. The commercial product has a viscosity of around 1123.6 ± 149.2 mPa·s.[18]
Particle Size Distribution Laser DiffractionA narrow particle size distribution is desirable to minimize irritation and improve dissolution.[18][19]
Protocol 2: Quantification of (S)-Brinzolamide by RP-HPLC

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the concentration of (S)-Brinzolamide in the formulation and for assessing its stability. Several RP-HPLC methods have been developed for the analysis of brinzolamide.[20][21][22][23]

Instrumentation and Conditions (Example):

  • HPLC System: With UV detector

  • Column: C18 column (e.g., Zorbax SB C18, 250mm x 4.6 mm, 2.6 µm)[20]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid or potassium phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 60:40 buffer to acetonitrile.[20]

  • Flow Rate: 1.0 mL/min[20][21]

  • Detection Wavelength: 225 nm or 254 nm[20][21]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of (S)-Brinzolamide reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.

  • Sample Preparation:

    • Accurately pipette a known volume of the (S)-Brinzolamide suspension into a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the brinzolamide and dilute to volume. Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the standard curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Calculate the concentration of (S)-Brinzolamide in the sample by comparing its peak area to the calibration curve.

Method Validation:

The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[21][22]

Stability Studies

For preclinical research, it is important to establish the stability of the formulation under the intended storage conditions. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the analytical method is stability-indicating.[20][21] Brinzolamide has shown notable degradation under oxidative conditions.[21]

Preclinical Application Considerations

The developed formulation can be used in various preclinical animal models of glaucoma, such as rabbits, to evaluate its efficacy in lowering IOP and to conduct pharmacokinetic studies.[1][24][25]

  • Efficacy Studies: IOP can be measured at various time points after topical administration of the formulation using a tonometer.[6][25]

  • Pharmacokinetic Studies: The concentration of (S)-Brinzolamide can be determined in ocular tissues (e.g., aqueous humor, iris-ciliary body) and plasma to assess its absorption, distribution, and elimination.[12]

Conclusion

The successful formulation of (S)-Brinzolamide for preclinical research hinges on a thorough understanding of its physicochemical properties and the rational selection of excipients. By following the detailed protocols for preparation and quality control outlined in this application note, researchers can develop a stable and well-characterized ophthalmic suspension. This will enable the generation of reliable and reproducible data in preclinical studies, ultimately contributing to the advancement of glaucoma research and the development of new therapeutic strategies.

References

  • WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation - Google Patents.
  • EP2394637A1 - Process for obtaining sterile brinzolamide suspensions - Google Patents.
  • Madrewar, A. B., Deshpande, A., & Bhattacharya, S. (2022). Mini-Review on Bioanalytical Estimation of Brinzolamide. Current Pharmaceutical Analysis, 18(3), 265–272. Available at: [Link]

  • WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation - Google Patents.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDI - IJRAR. Available at: [Link]

  • Ghodse, S. M., & Gawde, K. K. (2024). Analytical method development for brinzolamide stability. World Journal of Advanced Research and Reviews, 21(1), 1339-1347. Available at: [Link]

  • Silver, L. H. (1998). Preclinical overview of brinzolamide. Survey of ophthalmology, 43 Suppl 1, S15-20. Available at: [Link]

  • Shirsat, M. K., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. Available at: [Link]

  • Azopt® (brinzolamide ophthalmic suspension) 1% | FDA. Available at: [Link]

  • Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. Available at: [Link]

  • US20150250796A1 - Process for manufacturing sterile brinzolamide ophthalmic suspension - Google Patents.
  • Ranta, V. P., et al. (2018). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. European Journal of Pharmaceutical Sciences, 123, 332-339. Available at: [Link]

  • EP2906198A1 - A process for manufacturing sterile brinzolamide ophthalmic suspension - Google Patents.
  • Liu, D., et al. (2015). Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 16(6), 1367–1374. Available at: [Link]

  • WO2015110993A1 - Pharmaceutical composition comprising brinzolamide - Google Patents.
  • Preclinical Overview of Brinzolamide1 - ResearchGate. Available at: [Link]

  • Process For Preparing Ophthalmic Suspension Of Brinzolamide - Quick Company. Available at: [Link]

  • FULL PRESCRIBING INFORMATION 1 INDICATIONS AND USAGE 2 DOSAGE AND ADMINISTRATION. Available at: [Link]

  • Mohammadi, S., et al. (2017). Formulation Development and Evaluation of the Therapeutic Efficacy of Brinzolamide Containing Nanoemulsions. Iranian Journal of Pharmaceutical Research, 16(2), 475–486. Available at: [Link]

  • EP2825174A1 - Process for preparing sterile brinzolamide - Google Patents.
  • Al-Amin, A.-M., et al. (2024). Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. Journal of Clinical and Translational Ophthalmology, 3(1), 1. Available at: [Link]

  • Chemical structure of brinzolamide. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Al-Amin, A.-M., et al. (2024). Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. Journal of Clinical and Translational Ophthalmology, 3(1), 1. Available at: [Link]

  • Silver, L. H. (1998). Preclinical overview of brinzolamide. Survey of ophthalmology, 43 Suppl 1, S15-20. Available at: [Link]

  • Impact of Variations in Critical Quality Attributes of Brinzolamide Ophthalmic Suspension on Preclinical Pharmacokinetics and Ph - FDA. Available at: [Link]

  • Krishna, M. R., & Gupta, M. K. (2022). Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 11-17. Available at: [Link]

  • Kawamoto, K., et al. (2021). Comparison of the Effects of Timolol, Brinzolamide, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension. Journal of Ocular Pharmacology and Therapeutics, 37(7), 398–406. Available at: [Link]

  • Brinzolamide: A Deep Dive into its Chemical Properties and Analytical Methodologies. Available at: [Link]

  • Xu, X., et al. (2020). In Vitro Physicochemical Characterization and Dissolution of Brinzolamide Ophthalmic Suspensions with Similar Composition. AAPS PharmSciTech, 21(7), 241. Available at: [Link]

  • Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (S)-Brinzolamide Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for (S)-Brinzolamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing (S)-Brinzolamide in aqueous buffer systems. Due to its physicochemical properties, achieving a stable, clear aqueous solution at neutral pH and high concentrations is a significant challenge. This document provides both quick answers through FAQs and in-depth, scientifically-grounded troubleshooting protocols to ensure the success and reproducibility of your experiments.

Part 1: Core Physicochemical Properties of (S)-Brinzolamide

A foundational understanding of (S)-Brinzolamide's properties is crucial for troubleshooting solubility. The molecule's structure dictates its behavior in different solvent systems.

PropertyValueImplication for Aqueous Solubility
Appearance White to off-white powder[1][2].Incomplete dissolution will be visible as suspended white particles.
Molecular Weight 383.5 g/mol [3][4][5].Standard for a small molecule drug.
Aqueous Solubility Very low . Approx. 0.4 mg/mL at pH 7.0-7.4[6][7].This is the most critical parameter. Attempts to prepare solutions above this concentration in neutral buffers will result in a suspension.
Organic Solubility Soluble in ethanol; very soluble in methanol; soluble in DMSO and dimethylformamide (~30 mg/mL)[3][4][5][8].Organic co-solvents can be used to prepare concentrated stock solutions.
Predicted pKa 9.62 (Predicted)[5].The molecule possesses both a basic secondary amine and an acidic sulfonamide group. Its net charge, and thus solubility, is highly pH-dependent.
LogD (pH 7.4) 0.827 (Experimental)[6].Indicates a degree of lipophilicity at physiological pH, contributing to its low water solubility.
Melting Point ~131°C[2][3][4].Relatively stable to heat in solid form, but this does not guarantee stability in aqueous solutions at elevated temperatures.
Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding (S)-Brinzolamide solubility.

Q1: I added (S)-Brinzolamide powder to my PBS buffer (pH 7.4) to make a 1 mg/mL solution, but it won't dissolve. What's wrong?

This is the expected behavior. The aqueous solubility of (S)-Brinzolamide at neutral pH is only about 0.4 mg/mL[6][7]. Any concentration above this will not result in a true solution but rather a suspension of undissolved particles. The commercial ophthalmic product, Azopt®, is a 1% (10 mg/mL) suspension, not a solution, which underscores this solubility challenge[2][3][9].

Q2: My final preparation looks cloudy or hazy. Is this acceptable for my experiment?

A cloudy or hazy appearance indicates that you have formed a suspension, not a solution. For experiments requiring a true solution (e.g., cell culture, certain analytical assays), this is unacceptable as the undissolved particles can cause inconsistent dosing and artifacts. For other applications, a homogenous suspension might be acceptable, but it requires continuous agitation to ensure uniformity.

Q3: Can I gently heat the buffer or sonicate it to force the compound into solution?

While gentle heating can increase the dissolution rate, it will not significantly change the equilibrium solubility. More importantly, (S)-Brinzolamide is known to degrade under hydrolytic (acidic and basic) conditions, a process that can be accelerated by heat[10][11][12]. Therefore, heating is not recommended as it can lead to chemical degradation of the active compound. Sonication can help disperse particles to create a finer suspension but will not create a true solution above the solubility limit.

Q4: I need to make a 10 mM stock solution. How is this possible if the water solubility is so low?

Achieving a high-concentration aqueous stock solution requires advanced formulation strategies. You cannot use a simple aqueous buffer. The recommended approach is to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous medium, or to use solubility-enhancing excipients. See the detailed guides in Part 3.

Part 3: In-Depth Troubleshooting Guide

This section provides systematic, cause-and-effect-driven solutions to common and complex solubility challenges.

Issue 1: Complete Failure to Dissolve at Concentrations >0.4 mg/mL
  • Root Cause Analysis: The Impact of pH on Ionization

(S)-Brinzolamide has two key ionizable groups: a secondary amine (basic) and a sulfonamide (acidic). The overall charge of the molecule, and therefore its interaction with polar water molecules, is dictated by the pH of the buffer. At acidic pH (below the pKa of the amine), the amine group becomes protonated (cationic), increasing solubility. Conversely, at highly alkaline pH (above the pKa of the sulfonamide), the sulfonamide proton can be removed, creating an anion and also increasing solubility. At near-neutral pH, the molecule is largely un-ionized, leading to minimal water solubility.

Caption: pH-dependent ionization and solubility of Brinzolamide.

  • Solution A: pH Adjustment (Acidic Route)

Based on manufacturing patents, Brinzolamide is rendered soluble in an acidic solution before being precipitated into a suspension[13]. This principle can be used to create a moderately concentrated acidic stock solution.

Protocol: Preparation of a Low-pH Aqueous Stock Solution

  • Calculate the required mass of (S)-Brinzolamide for your target concentration (e.g., 1-2 mg/mL).

  • Weigh the (S)-Brinzolamide powder and place it in a sterile conical tube.

  • Add a small volume of 0.1 M Hydrochloric Acid (HCl) dropwise while vortexing.

  • Continue adding 0.1 M HCl until the powder is fully dissolved, resulting in a clear solution.

  • Measure the final pH of the solution. It will be highly acidic.

  • Critical Note: This acidic stock is likely not suitable for direct use in biological systems. It must be carefully and slowly added to a larger volume of your final, well-buffered experimental medium to minimize pH shock and prevent immediate precipitation.

  • Causality & Trustworthiness: This method works by protonating the secondary amine, creating a more soluble salt form. However, Brinzolamide can undergo acid-catalyzed hydrolysis[10][11]. This solution should be prepared fresh and used immediately. Do not store acidic stocks.

  • Solution B: Utilizing Organic Co-solvents

This is the most common and reliable method for preparing high-concentration stock solutions for subsequent dilution.

Protocol: Preparation of a Co-solvent Stock Solution

  • Based on supplier data, (S)-Brinzolamide is soluble up to ~30 mg/mL in 100% DMSO[8].

  • Weigh the required amount of (S)-Brinzolamide.

  • Add the minimum required volume of pure, anhydrous DMSO to completely dissolve the powder. Gentle vortexing can be applied.

  • The result is a high-concentration stock solution (e.g., 10-50 mM) that is stable when stored properly (e.g., at -20°C, protected from moisture).

  • Dilution: When preparing your working solution, add the DMSO stock dropwise into your vigorously stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock, as this will cause the drug to crash out.

  • Causality & Trustworthiness: DMSO disrupts the intermolecular forces of the Brinzolamide crystal lattice and solvates the molecule effectively. However, a key limitation is the final concentration of DMSO in your experiment, which can have its own biological effects. Always run a vehicle control with the same final DMSO concentration. A 1:2 dilution of a DMSO stock into PBS (pH 7.2) yields a final solubility of approximately 0.3 mg/mL[8].

Issue 2: Solution Instability Over Time (Precipitation or Degradation)
  • Root Cause Analysis: Physical vs. Chemical Instability

It is critical to distinguish between two failure modes:

  • Physical Instability: The drug precipitating out of a supersaturated solution. This is common when a DMSO stock is diluted into an aqueous buffer to a final concentration that is above the thermodynamic solubility limit. The solution may appear clear initially but will precipitate over hours or upon a change in temperature (e.g., moving from room temp to 4°C).

  • Chemical Instability: The drug is chemically degrading into other species. Forced degradation studies show Brinzolamide is particularly susceptible to oxidation and, under certain conditions, hydrolysis[10][12][14].

Stress ConditionStability of BrinzolamideReference(s)
Acidic Hydrolysis Significant degradation reported.[10][11][12]
Basic Hydrolysis Significant degradation reported.[10][11][12]
**Oxidation (e.g., H₂O₂) **Highly susceptible. Up to 21% degradation observed.[14]
Photolytic (Light) Stable in the solid state.[10][12]
Thermal (Dry Heat) Stable in the solid state.[10][12]
  • Mitigation Strategies

    • For Physical Instability: Always prepare working solutions fresh from a frozen DMSO stock. Do not store diluted aqueous solutions for more than one day[8]. If you must store them, keep them at a constant temperature and visually inspect for precipitation before each use.

    • For Chemical Instability:

      • Prepare Fresh: This is the single most effective strategy.

      • Avoid pH Extremes: Do not store solutions at very low or very high pH.

      • Prevent Oxidation: If oxidative degradation is a concern for your specific application, consider preparing buffers with water that has been de-gassed or purged with an inert gas like nitrogen or argon.

Part 4: Systematic Experimental Workflow

For researchers developing a new formulation or experimental protocol, a systematic approach is essential. The following workflow provides a logical decision-making process for tackling solubility issues.

Caption: Systematic workflow for solubilizing (S)-Brinzolamide.

References
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vishnuvardhan, C., Swain, D., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Chromatographia. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Yustika, D. D., & Aasc, F. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, S. & Singh, A. (2017). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. (2016). FAO AGRIS. [Link]

  • Brinzolamide Ophthalmic Suspension prescribing information. (n.d.). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

  • Ghodse, S. M., & Gawde, K. K. (2024). Analytical method development for brinzolamide stability. Validated Articles. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDI. (2019). IJRAR. [Link]

  • Madrewar, A. B., Deshpande, A., & Bhattacharya, S. (2022). Mini-Review on Bioanalytical Estimation of Brinzolamide. Bentham Science Publishers. [Link]

  • Sznitowska, M., et al. (2015). Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation.
  • Patel, M., et al. (2023). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. [Link]

  • Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. (2016). ResearchGate. [Link]

  • Brinzolamide Eye Drops: Package Insert / Prescribing Info / MOA. (2024). Drugs.com. [Link]

  • Azopt® (brinzolamide ophthalmic suspension) 1% Label. (n.d.). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

  • Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. (2020). ResearchGate. [Link]

  • Shirsat, M. K., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics. [Link]

  • Sznitowska, M., et al. (2015). Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation.
  • Ranta, V. P., et al. (2017). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. European Journal of Pharmaceutical Sciences. [Link]

  • Brinzolamide Ophthalmic Suspension - PRODUCT MONOGRAPH. (2016). Sandoz. [Link]

  • Public Assessment Report Scientific discussion Brinzolamide Mylan 10 mg/ml, eye drops, suspension. (2015). Medicines Evaluation Board Netherlands. [Link]

  • Brinzolamide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology. [Link]

  • Kim, D. H., et al. (2021). Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition. Scientific Reports. [Link]

Sources

Technical Support Center: Optimizing (S)-Brinzolamide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing (S)-Brinzolamide in your in vitro research. As a potent and highly selective inhibitor of carbonic anhydrase II (CA-II), (S)-Brinzolamide is a critical tool for studies in ophthalmology, oncology, and neurology.[1] Achieving reliable and reproducible data hinges on the precise optimization of its concentration for your specific experimental setup. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure your success.

Part 1: Foundational Knowledge - Preparing (S)-Brinzolamide for Your Assay

Correct preparation of your inhibitor is the bedrock of any successful experiment. Errors at this stage are often the root cause of issues like low potency or lack of inhibition.

FAQ: How do I correctly dissolve and store (S)-Brinzolamide?
  • Question: I'm having trouble dissolving (S)-Brinzolamide. What is the best solvent and how should I prepare my stock solution?

  • Answer: (S)-Brinzolamide is a crystalline solid with very poor aqueous solubility.[2][3][4] Therefore, a high-concentration stock solution must first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent of choice.[5][6][7] For maximum solubility in aqueous buffers, brinzolamide should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[5]

    • Causality: DMSO is a powerful polar aprotic solvent that can effectively disrupt the crystal lattice of the compound, allowing it to dissolve at a high concentration (approximately 30 mg/mL).[5][6] This high-concentration primary stock is essential for minimizing the final concentration of the organic solvent in your assay medium, which can independently cause cellular toxicity or interfere with enzyme kinetics.

Data Summary: (S)-Brinzolamide Solubility
SolventApproximate SolubilitySource
DMSO~30 mg/mL[5][6]
Dimethyl Formamide (DMF)~30 mg/mL[5]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[5]
Water or EthanolInsoluble[2][6]
Protocol: Preparation of a 10 mM (S)-Brinzolamide Stock Solution

This protocol provides a self-validating system for preparing a reliable stock solution.

Materials:

  • (S)-Brinzolamide solid (MW: 383.5 g/mol )[5]

  • Anhydrous or newly-opened DMSO[7]

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Pre-Weigh Compound: Accurately weigh out a precise amount of (S)-Brinzolamide solid (e.g., 3.84 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

  • Solvent Addition: Based on the molecular weight (383.5 g/mol ), add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Calculation: (3.84 mg) / (383.5 g/mol ) = 0.01 mmol. To make a 10 mM (0.01 mol/L) solution, add 1.0 mL of DMSO.

  • Dissolution: Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[7] The solution should be clear and free of particulates.

  • Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas like argon or nitrogen.[5]

    • Causality: This step displaces oxygen, reducing the risk of oxidative degradation of the compound, especially during long-term storage.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store at -20°C for long-term stability (≥4 years).[5] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.

Part 2: Core Experimental Design - Concentration Range Finding

The optimal concentration of (S)-Brinzolamide is highly dependent on the assay type (e.g., purified enzyme vs. cell-based) and the specific carbonic anhydrase isozyme being targeted.

FAQ: What is a good starting concentration range for my assay?
  • Question: I am setting up a new experiment. Where should I start my dose-response curve?

  • Answer: Your starting range depends on your target. (S)-Brinzolamide is a potent inhibitor of specific CA isozymes.

    • For Purified Enzyme Assays (e.g., CA-II): Start with a wide range that brackets the known IC50 value. Given the IC50 for CA-II is ~3.2 nM, a good starting range would be from 0.1 nM to 1 µM.[5][7]

    • For Cell-Based Assays: Higher concentrations are typically required due to factors like cell membrane permeability and potential efflux pump activity.[8] A starting range from 10 nM to 100 µM is advisable. You must also run a parallel cytotoxicity assay to distinguish true inhibition from cell death.

Experimental Workflow: Dose-Response Curve for IC50 Determination

This workflow outlines the logical progression for determining the half-maximal inhibitory concentration (IC50).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Stock in DMSO Serial_Dilute Create Serial Dilutions (e.g., 10-point, 1:3 ratio) Prep_Stock->Serial_Dilute Add_Inhibitor Add (S)-Brinzolamide Dilutions Serial_Dilute->Add_Inhibitor Add_Cells Seed Cells / Add Enzyme Add_Cells->Add_Inhibitor Incubate Incubate (Pre-incubation with inhibitor may be required) Add_Inhibitor->Incubate Add_Substrate Add Substrate / Stimulus Incubate->Add_Substrate Read_Signal Read Signal (e.g., Absorbance, Fluorescence) Add_Substrate->Read_Signal Plot_Data Plot % Inhibition vs. [Log Inhibitor] Read_Signal->Plot_Data Fit_Curve Fit Nonlinear Regression Curve (log(inhibitor) vs. response) Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Value Fit_Curve->Determine_IC50

Caption: Workflow for IC50 determination.

Part 3: Troubleshooting Common In Vitro Issues

Even with careful planning, unexpected results can occur. This section addresses the most common problems encountered.

Scenario 1: Unexpectedly Low or No Inhibition
  • Question: I've added (S)-Brinzolamide to my assay, but I'm not seeing any inhibition of my target. What could be wrong?

  • Answer: This is a common issue that can stem from several sources. The key is to systematically validate each component of your experiment.

    • Potential Cause 1: Compound Inactivity. The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles) or the stock solution may have been prepared incorrectly.

    • Potential Cause 2: Assay Conditions. The specific assay format or buffer components may interfere with the inhibitor's activity. For example, some assay methods are less reliable than others; the stopped-flow CO2 hydration assay is considered the gold standard for CA activity.[8]

    • Potential Cause 3 (Cell-Based Assays): Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[8]

Troubleshooting Flowchart: Diagnosing No Inhibition

Use this decision tree to systematically identify the root cause of the problem.

G Start Start: No Inhibition Observed Check_Controls Are positive & negative assay controls working? Start->Check_Controls Check_Compound Validate Compound: Prepare fresh stock. Confirm concentration. Check_Controls->Check_Compound No Check_Assay Troubleshoot Assay: Check buffer pH, components. Validate substrate/enzyme activity. Check_Controls->Check_Assay Yes End_Compound Root Cause: Compound Integrity Check_Compound->End_Compound Check_Permeability Cell-Based Issue? Assess cell permeability. Consider efflux pump inhibitors. Check_Assay->Check_Permeability End_Assay Root Cause: Assay Setup Check_Assay->End_Assay If Enzyme Assay End_Cellular Root Cause: Cellular Factors Check_Permeability->End_Cellular

Caption: Troubleshooting workflow for lack of inhibition.

Scenario 2: High Background Signal or Cellular Toxicity
  • Question: At higher concentrations, my cells are dying, or my assay background is too high. How can I differentiate toxicity from specific inhibition?

  • Answer: It is crucial to establish a therapeutic window where the compound inhibits the target without causing general cellular stress or death.

    • Causality: Solvent Toxicity. The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% and ideally below 0.1%. High DMSO concentrations can induce cytotoxicity and confound results.

    • Causality: Off-Target Effects. At very high concentrations, (S)-Brinzolamide may have off-target effects unrelated to carbonic anhydrase inhibition.

    • Solution: Run a Cytotoxicity Assay. Always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or CellTox Green) using the same cell line, incubation times, and compound concentrations.[9][10] This allows you to identify the concentration at which the compound becomes toxic and ensures your inhibition data is collected from a healthy cell population.

Part 4: Advanced Assay-Specific Guidance

Focus: Carbonic Anhydrase (CA) Enzyme Assays

(S)-Brinzolamide is a non-competitive, reversible inhibitor that binds with high affinity to the zinc metalloenzyme active site of carbonic anhydrases.[11][12]

Signaling Pathway: CA-II Inhibition

This diagram illustrates the fundamental mechanism of action.

G cluster_reaction Normal Catalytic Reaction CO2 Substrates (CO2 + H2O) CAII Carbonic Anhydrase II (CA-II) CO2->CAII Binds to Active Site Product Products (H+ + HCO3-) CAII->Product Catalyzes Inhibitor (S)-Brinzolamide Inhibitor->CAII Inhibits (Binds to Zn2+ ion)

Caption: Mechanism of CA-II inhibition by (S)-Brinzolamide.

FAQ: How does CA isozyme choice affect the required concentration?
  • Question: I am studying different carbonic anhydrase isozymes. Do I need to change the concentration range for each one?

  • Answer: Absolutely. (S)-Brinzolamide exhibits significant selectivity for different CA isozymes. Its potency against CA-II (IC50 ≈ 3.2 nM) is much greater than its potency against CA-I (IC50 ≈ 1,365 nM).[5] Therefore, you must tailor your concentration range for the specific isozyme you are investigating. For less sensitive isozymes like CA-I, you will need to use significantly higher concentrations to observe inhibition.

    • Trustworthiness: Always confirm the known Ki or IC50 values for your specific isozyme from literature or supplier datasheets.[5] This authoritative grounding is critical for designing an effective experiment and correctly interpreting your results.

References

  • The cytotoxicity assays of free brinzolamide... ResearchGate.[Link]

  • Brinzolamide | C12H21N3O5S3 | CID 68844. PubChem.[Link]

  • Brinzolamide: Mechanism of Action and Therapeutic Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery. MDPI.[Link]

  • Brinzolamide - Wikipedia. Wikipedia.[Link]

  • Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of brinzolamide. PMC.[Link]

  • What is the mechanism of Brinzolamide? Patsnap Synapse.[Link]

  • Pharmacology Of Brinzolamide (Azopt). YouTube.[Link]

  • Brinzolamide Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution... PubMed.[Link]

  • (PDF) Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles... ResearchGate.[Link]

  • Preclinical overview of brinzolamide. PubMed.[Link]

  • Brinzolamide Result Summary. BioGRID.[Link]

  • Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles... PMC - NIH.[Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells... NIH.[Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications.[Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare.[Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed.[Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.[Link]

  • Optimization of Brinzolamide Loaded Microemulsion using Formulation by Design Approach... Bentham Science Publisher.[Link]

  • Brinzolamide Dosage Form; Route: Suspension/drops; ophthalmic Strength: 1%. accessdata.fda.gov.[Link]

  • Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition. PMC - NIH.[Link]

  • An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes. Nurseslabs.[Link]

  • A Marine Anticancer Cinnamyloxyl Derivative with Unique Binding Sites at Carbonic Anhydrase IX (CAIX)... MDPI.[Link]

  • (PDF) Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker... ResearchGate.[Link]

Sources

Technical Support Center: Refining HPLC Methods for Separating Brinzolamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of brinzolamide enantiomers. As researchers and drug development professionals, you are aware that the stereochemistry of a drug is a critical factor in its pharmacological activity. For brinzolamide, an ophthalmic solution used to lower intraocular pressure, the (R)-enantiomer is the active pharmaceutical ingredient, while the (S)-enantiomer is considered an impurity.[1][2] Therefore, robust and reliable analytical methods for their separation are paramount.

This guide is designed to provide you with in-depth technical assistance, drawing from established scientific principles and field-proven experience to help you navigate the complexities of this specific chiral separation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when developing and running HPLC methods for brinzolamide enantiomers.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating brinzolamide enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for the chiral separation of a wide range of compounds, including brinzolamide. Specifically, columns with amylose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated successful separation of brinzolamide enantiomers.[3][4] Another effective option is a protein-based CSP, such as an ovomucoid column, which has also been used to develop a validated, stereo-selective HPLC method for brinzolamide.[1][2]

The selection of the CSP is the most critical factor in achieving chiral separation. The principle behind this is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[5] The differing stability of these complexes for each enantiomer leads to different retention times and, thus, separation.

Q2: What is a typical starting mobile phase for brinzolamide enantiomer separation?

A2: For polysaccharide-based columns under normal-phase conditions, a common mobile phase consists of a mixture of n-hexane and an alcohol, such as 2-propanol (isopropanol). A published method successfully used a mobile phase of n-hexane and 2-propanol in a 90:10 (v/v) ratio.[3][4]

For protein-based columns, such as the Ultron ES-OVM, a reversed-phase mobile phase is typically employed. A combination of ethanol and a potassium phosphate buffer (e.g., 20 mM at pH 7.0) has been shown to provide good separation.[1][2]

The choice of mobile phase significantly influences the selectivity and resolution of the separation.[6] It is crucial to ensure the miscibility of the solvents and the stability of the stationary phase in the chosen mobile phase.

Q3: How can I improve the resolution between the brinzolamide enantiomers?

A3: Improving resolution often involves a systematic optimization of several chromatographic parameters:

  • Mobile Phase Composition: Fine-tuning the ratio of the organic modifier (e.g., 2-propanol) to the non-polar solvent (e.g., n-hexane) can have a significant impact. Increasing the percentage of the more polar solvent will generally decrease retention times, and a careful adjustment can optimize the selectivity between the enantiomers.

  • Mobile Phase Additives: For basic compounds like brinzolamide, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can improve peak shape and resolution.[7] A concentration of 0.1% to 0.2% is a good starting point.[3][4] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be beneficial.[7]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer run times. A typical flow rate for these separations is around 0.5 mL/min.[3][4]

  • Temperature: Temperature can also affect selectivity.[6] Running the separation at a controlled room temperature (e.g., 25 ± 1 °C) is a common practice.[4] Experimenting with slightly elevated or sub-ambient temperatures may be beneficial in some cases.

Q4: What are the expected elution orders for the brinzolamide enantiomers?

A4: The elution order of enantiomers is dependent on the specific chiral stationary phase and the mobile phase conditions used. For brinzolamide, it has been reported that on an AmyCoat column with a mobile phase of n-hexane/2-propanol (90:10 v/v), the S-enantiomer elutes before the R-enantiomer.[4] It is crucial to confirm the elution order in your specific method by injecting a standard of the pure R-enantiomer (the active pharmaceutical ingredient).

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC separation of brinzolamide enantiomers.

Problem Probable Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition. 3. Column degradation.1. Screen different types of CSPs (e.g., polysaccharide-based, protein-based). 2. Systematically vary the ratio of organic modifier to the main solvent. 3. Introduce a mobile phase additive (e.g., 0.1% DEA for basic compounds).[7] 4. Verify the column's performance with a standard of known resolution.
Peak Tailing or Broadening 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Presence of trace amounts of incompatible solvents in the sample.[8] 4. Blockage of the column inlet frit.[9]1. Add a mobile phase modifier (e.g., DEA) to reduce silanol interactions.[7] 2. Reduce the injection volume or the concentration of the sample. 3. Ensure proper sample clean-up and that the sample solvent is compatible with the mobile phase.[9] 4. Reverse the column flow to attempt to wash away any blockage.[9]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. "Additive memory effect" where traces of previous mobile phase modifiers persist.[10]1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injections. 4. If changing mobile phases, thoroughly flush the column with an appropriate intermediate solvent.
High Backpressure 1. Blockage of the inlet frit or the column itself.[9] 2. Precipitation of the sample or buffer in the mobile phase. 3. Incompatible sample solvent.[9]1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 2. Use a guard column to protect the analytical column. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[9] 4. If pressure is still high, consider replacing the column frit.[9]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments and workflows related to the chiral separation of brinzolamide.

Protocol 1: Method Development for Brinzolamide Enantiomer Separation on a Polysaccharide-Based CSP
  • Column Selection:

    • Start with a column known for good performance with similar compounds, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD or AmyCoat).[4]

  • Initial Mobile Phase Screening:

    • Prepare a mobile phase of n-hexane:2-propanol (90:10, v/v).[3][4]

    • Set the flow rate to 0.5 mL/min.[4]

    • Maintain the column temperature at 25 °C.

    • Set the UV detection wavelength to 254 nm or 220 nm.[2][4]

  • Sample Preparation:

    • Dissolve the brinzolamide reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Initial Analysis:

    • Inject 10 µL of the sample.[2]

    • Monitor the chromatogram for the separation of the two enantiomers.

  • Optimization:

    • If resolution is poor, systematically adjust the percentage of 2-propanol in the mobile phase (e.g., in 2% increments).

    • If peak shape is poor, add 0.1% DEA to the mobile phase.[7]

    • If resolution is still not satisfactory, consider a different alcohol (e.g., ethanol) as the organic modifier.

Protocol 2: System Suitability Testing
  • Prepare a System Suitability Solution:

    • Prepare a solution containing both the (R)- and (S)-enantiomers of brinzolamide at a known concentration ratio.

  • Perform Replicate Injections:

    • Inject the system suitability solution at least five times.

  • Calculate System Suitability Parameters:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Areas: The RSD for the peak areas of replicate injections should be less than 2.0%.

    • Relative Standard Deviation (RSD) of Retention Times: The RSD for the retention times of replicate injections should be less than 1.0%.

Visualizations

Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust chiral HPLC method for brinzolamide enantiomers.

MethodDevelopmentWorkflow start Start: Define Analytical Goal csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (e.g., n-Hexane/2-Propanol) csp_selection->mobile_phase_screening resolution_check Resolution > 1.5? mobile_phase_screening->resolution_check optimization Optimize Separation Parameters peak_shape_check Good Peak Shape? resolution_check->peak_shape_check Yes adjust_mp Adjust Mobile Phase Ratio resolution_check->adjust_mp No add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA) peak_shape_check->add_modifier No validation Method Validation (ICH Guidelines) peak_shape_check->validation Yes add_modifier->peak_shape_check fail Re-evaluate CSP/Mobile Phase add_modifier->fail adjust_mp->resolution_check adjust_mp->fail end Final Method validation->end

Caption: A flowchart for chiral HPLC method development.

Troubleshooting Logic

This diagram outlines a systematic approach to troubleshooting common issues in chiral HPLC.

TroubleshootingLogic start Problem Identified check_resolution Poor Resolution? start->check_resolution check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No solution_resolution Adjust Mobile Phase Add Modifier Check Column check_resolution->solution_resolution Yes check_retention Inconsistent Retention? check_peak_shape->check_retention No solution_peak_shape Add Modifier Check Sample Solvent Lower Concentration check_peak_shape->solution_peak_shape Yes check_pressure High Backpressure? check_retention->check_pressure No solution_retention Check Mobile Phase Prep Control Temperature Ensure Equilibration check_retention->solution_retention Yes solution_pressure Filter Sample/Mobile Phase Use Guard Column Check for Blockages check_pressure->solution_pressure Yes end Problem Resolved check_pressure->end No solution_resolution->end solution_peak_shape->end solution_retention->end solution_pressure->end

Caption: A decision tree for troubleshooting HPLC issues.

References

  • Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. (URL: [Link])

  • Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns. PubMed. (URL: [Link])

  • Development of Stereo-Selective HPLC Method for the Analysis of Brinzolamide (AL-4862). ResearchGate. (URL: [Link])

  • Development of Stereo-Selective HPLC Method for the Analysis of Brinzolamide (AL-4862) Predevelopment/Pharmaceutics, Pharmaceuti. ResearchGate. (URL: [Link])

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (URL: [Link])

  • Trouble with chiral separations. Chromatography Today. (URL: [Link])

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. (URL: [Link])

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. (URL: [Link])

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. (URL: [Link])

Sources

addressing high background signal in (S)-Brinzolamide binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Brinzolamide binding assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on addressing high background signals. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your assay development and execution.

Frequently Asked Questions (FAQs)

Q1: I'm observing a high background signal across my entire assay plate. What are the most common culprits?

A high background signal is a pervasive issue that can mask the specific interaction between (S)-Brinzolamide and its target, Carbonic Anhydrase II (CA-II), leading to a poor signal-to-noise ratio and inaccurate data.[1] The root causes can generally be categorized into three areas: reagent quality, procedural execution, and interference from assay components.

Key Causalities:

  • Reagent Integrity: Contamination in buffers or water (e.g., with fluorescent impurities or inorganic phosphate for certain enzymatic assays) is a frequent source of elevated background.[1][2] The purity of the enzyme (CA-II) is also critical; impurities can contribute to non-specific interactions or inherent signal.

  • Non-Specific Binding (NSB): The probe (e.g., a fluorescent ligand or radioligand) or detection antibodies may bind to surfaces other than the intended target, such as the walls of the microplate or filter membranes.[3] This is a common issue if blocking steps are insufficient.

  • Autofluorescence: In fluorescence-based assays, components in the sample or assay buffer can emit their own light upon excitation.[4] Common sources include the test compound itself, biological sample components (NADH, riboflavin), and even media components like phenol red.[5][6]

Below is a systematic workflow to begin diagnosing the source of your high background.

A High Background Signal Observed B Run Control Wells A->B C Analyze 'Buffer Only' Control B->C Is signal high? D Analyze 'No-Enzyme' Control B->D Is signal high? E Analyze 'No-Probe/Substrate' Control B->E Is signal high? F Source: Buffer/Plate Contamination C->F Yes G Source: Probe/Substrate Instability or Contamination D->G Yes H Source: Compound Interference (Autofluorescence/Quenching) E->H Yes I Action: Remake Buffers with High-Purity Water/Reagents. Test a different plate type (e.g., low-binding black plates). F->I J Action: Prepare fresh probe/substrate solution. Test for spontaneous degradation over time. G->J K Action: Run a compound interference assay. Measure signal of compound in buffer without other components. H->K

Caption: Initial diagnostic workflow for high background.

Q2: My non-specific binding (NSB) is over 50% of the total signal in my radioligand or fluorescence polarization assay. How can I reduce it?

High non-specific binding (NSB) indicates that your labeled ligand (the "probe") is adhering to components in the assay well other than the CA-II enzyme.[3] This is problematic because it severely narrows the assay window, making it difficult to discern true inhibition. Ideally, NSB should be a small fraction (e.g., <20%) of the total signal.[3]

Understanding the "Why":

NSB is primarily driven by low-affinity, hydrophobic, or electrostatic interactions.[3] The probe can stick to the plastic of the microplate, the filter membrane (in filtration assays), or other proteins present in the system (e.g., BSA if used as a carrier). (S)-Brinzolamide, being a relatively small molecule, is typically studied via its ability to displace a known labeled ligand. If that labeled ligand has high NSB, the entire assay is compromised.

Troubleshooting Protocol for High NSB:

  • Confirm NSB Determination: First, ensure your NSB control is set up correctly. This well should contain all assay components, including the labeled probe, but with a high concentration (typically 100- to 1000-fold over the K_d) of unlabeled (S)-Brinzolamide or another known high-affinity CA-II inhibitor to saturate the specific binding sites.[3][7] The remaining signal is your NSB.

  • Optimize Blocking and Wash Steps: Insufficient blocking and washing are the most common procedural flaws leading to high NSB.[8][9]

    ParameterStandard ProtocolOptimization StrategyRationale
    Blocking Agent 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in assay buffer.Test alternative blockers (e.g., casein, specific commercial blocking agents). Add a non-ionic detergent like 0.05% Tween-20.[9]Different surfaces have different non-specific interaction profiles. Detergents help disrupt weak, hydrophobic interactions.[8]
    Blocking Time 1 hour at room temperature.Increase incubation time to 2 hours or overnight at 4°C.Allows more time for the blocking agent to fully coat all non-specific sites on the well surface.
    Wash Steps 3 washes with assay buffer.Increase the number of washes to 4-5. Increase the duration of each wash, allowing the plate to soak for a few minutes.[9]Thoroughly removes unbound probe that contributes directly to background.
    Buffer Composition Standard physiological buffer (e.g., PBS, Tris).Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl).Helps to disrupt non-specific electrostatic interactions.[9]
  • Lower Probe Concentration: While counterintuitive, using a very high concentration of the labeled probe can drive up NSB, as these sites are typically low-affinity and not easily saturated.

    • Action: Perform the assay using the K_d concentration of your probe, or even slightly below.[7] This maximizes the proportion of specific binding relative to non-specific binding.

  • Evaluate Microplates: Standard polystyrene plates can have high hydrophobicity.

    • Action: Switch to low-binding plates, which have a hydrophilic surface coating designed to minimize protein and small molecule adhesion. This is especially critical for fluorescence polarization (FP) assays.[10]

start High NSB (>50% of Total) check_protocol Verify NSB Control Setup (Saturating concentration of unlabeled ligand) start->check_protocol optimize_blocking Optimize Blocking check_protocol->optimize_blocking Protocol Correct sub_block1 Increase Time/Temp optimize_blocking->sub_block1 sub_block2 Change Agent (e.g., Casein) optimize_blocking->sub_block2 sub_block3 Add Detergent (Tween-20) optimize_blocking->sub_block3 optimize_washing Optimize Washing sub_wash1 Increase # of Washes optimize_washing->sub_wash1 sub_wash2 Increase Wash Duration optimize_washing->sub_wash2 sub_wash3 Increase Salt in Buffer optimize_washing->sub_wash3 adjust_probe Lower Probe Concentration (Target ~Kd) change_plate Switch to Low-Binding Plate adjust_probe->change_plate result Reduced NSB Signal change_plate->result sub_block2->optimize_washing sub_wash2->adjust_probe

Caption: Workflow for troubleshooting high non-specific binding.

Q3: I am using a fluorescence-based assay and suspect my test compound is autofluorescent. How do I confirm this and correct for it?

Compound autofluorescence is a common form of interference where the test molecule itself emits light at the same wavelength as the detection probe, creating a false-positive signal.[1] This is a critical parameter to check, especially when screening compound libraries.

Diagnostic Protocol: Compound Autofluorescence Check

This protocol is designed to isolate and quantify the signal originating from your test compound, such as an analog of (S)-Brinzolamide.

Materials:

  • Assay buffer

  • Test compound stock solution (e.g., in DMSO)

  • Black, opaque microplate (recommended for fluorescence assays to reduce crosstalk)[2]

  • Plate reader with appropriate excitation/emission filters

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of your test compound in assay buffer. The concentration range should match what you use in the actual binding assay.

  • Prepare Control Wells:

    • Test Wells: Add the diluted compound to wells.

    • Vehicle Control Well: Add assay buffer containing the same final concentration of the vehicle (e.g., DMSO) used in the test wells.[2] This accounts for any background from the solvent.

    • Buffer Blank Well: Add only assay buffer.

  • Plate Setup Example:

Well(s)Component 1Component 2Purpose
A1-A3Assay BufferCompound (Highest Conc.)Measure max compound fluorescence
B1-B3Assay BufferCompound (1:2 Dilution)Measure dose-dependent fluorescence
............
G1-G3Assay BufferCompound (Lowest Conc.)Measure min compound fluorescence
H1-H3Assay BufferVehicle (e.g., 1% DMSO)Vehicle control
  • Incubation: Incubate the plate under the same conditions (time and temperature) as your main assay.

  • Measurement: Read the fluorescence on a plate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis:

    • Subtract the average fluorescence of the "Vehicle Control" wells from all "Test Wells."

    • If the resulting signal is significantly above the buffer blank and shows a dose-dependent increase, your compound is autofluorescent.

Mitigation Strategies:

  • Spectral Shift: The most effective solution is to use a fluorescent probe that emits at a longer wavelength (i.e., red-shifted).[5] Autofluorescence is most prominent in the blue-green region of the spectrum.[4]

  • Mathematical Correction: If switching probes is not feasible, you can run a parallel autofluorescence plate for every experiment and subtract the compound-specific signal from your main assay data on a per-concentration basis.

  • Assay Format Change: If autofluorescence is severe, consider switching to a non-fluorescence-based detection method, such as a radiometric assay or label-free technology like Surface Plasmon Resonance (SPR).[11]

Q4: Can the solvent (DMSO) used to dissolve (S)-Brinzolamide be the source of my high background?

Yes, while dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for its ability to dissolve a broad range of compounds, it can interfere with binding assays and contribute to background signal, particularly at higher concentrations.[2][12][13]

Mechanisms of DMSO Interference:

  • Direct Signal Contribution: Some grades of DMSO can contain fluorescent impurities. It is crucial to use high-purity, spectroscopy-grade DMSO.

  • Protein Destabilization: At concentrations typically above 5%, DMSO can begin to affect protein conformation, potentially exposing hydrophobic regions of CA-II that could lead to non-specific binding of the probe.

  • Viscosity Effects: DMSO increases the viscosity of the assay buffer.[14] In fluorescence polarization (FP) assays, this can artificially slow the tumbling rate of the free fluorescent probe, leading to a higher baseline polarization (background) and a compressed assay window.[15]

  • Enzyme Activity Modulation: In enzymatic assays, high DMSO concentrations can directly inhibit or alter the activity of the enzyme, complicating the interpretation of inhibition data.[2]

Best Practices for Using DMSO:

  • Minimize Final Concentration: Aim for a final DMSO concentration of 1% or less in the assay well. Never exceed 5%.

  • Maintain Consistency: Ensure that every well on the plate (including all controls: total binding, NSB, and no-enzyme) contains the exact same final concentration of DMSO.[2] This allows for proper background subtraction.

  • Run a Vehicle Control: Always include a "vehicle control" (buffer + DMSO at the final concentration) to assess the direct contribution of the solvent to the background signal.

  • Consider Solvent Effects on Affinity: Be aware that even at low concentrations, DMSO can subtly alter binding thermodynamics and kinetics.[14][16] This is an important consideration when determining absolute affinity values like K_d or K_i.

References

  • Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • Brinzolamide | C12H21N3O5S3. (n.d.). PubChem. [Link]

  • Doucette, L. P., & Rasnitsyn, A. (2013). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 195. [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. [Link]

  • What is the mechanism of Brinzolamide? (2024). Patsnap Synapse. [Link]

  • Brinzolamide. (n.d.). Grokipedia. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015). YouTube. [Link]

  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? (2017). ResearchGate. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Autofluorescence - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]

  • Making sense of fluorescent polarization measurements. (2017). ResearchGate. [Link]

  • How to Reduce Background Noise in ELISA Assays. (2025). Patsnap Synapse. [Link]

  • Sjöberg, G., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • Cell-Based Assays in Practice: Cell Markers from Autofluorescent Proteins of the GFP-Family. (n.d.). Ingenta Connect. [Link]

  • Kyriakis, J., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Brinzolamide (Ophthalmic Route): Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

  • Sjöberg, G., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein-Ligand Encounter. PubMed. [Link]

  • What are the side effects of Brinzolamide? (2024). Patsnap Synapse. [Link]

  • Brinzolamide (ophthalmic route) - Side effects & dosage. (2025). Mayo Clinic. [Link]

  • Stirnemann, G., et al. (2013). Solvent fluctuations in hydrophobic cavity–ligand binding kinetics. Proceedings of the National Academy of Sciences. [Link]

  • Tips for Reducing ELISA Background. (2012). Biocompare Bench Tips. [Link]

  • Gopal, S. M., et al. (2017). Solvent effects on ligand binding to a serine protease. Physical Chemistry Chemical Physics. [Link]

  • How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? (2022). ResearchGate. [Link]

  • How do I reduce high background in my FISH assay? (n.d.). Oxford Gene Technology. [Link]

  • Tips for decreasing background noise on western blots? (2014). ResearchGate. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Help with MD Simulation of Carbonic Anhydrase II – CO₂ Binding Instability. (2025). Reddit. [Link]

  • Cuttler, C. S., et al. (2016). Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. Metallomics. [Link]

Sources

Technical Support Center: Enhancing Reproducibility in (S)-Brinzolamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Brinzolamide research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent carbonic anhydrase inhibitor. Inconsistencies in experimental results can lead to significant delays and resource expenditure, a challenge often highlighted in the broader context of preclinical research reproducibility.[1][2] Our goal is to provide a comprehensive resource that addresses common issues, explains the causality behind experimental choices, and offers robust protocols to improve the consistency and reliability of your findings.

Section 1: Frequently Asked Questions - Core Properties & Handling

Getting the fundamentals right is the first step toward reproducible results. This section addresses common questions about the intrinsic properties of (S)-Brinzolamide and its proper handling.

Q1: What are the key physicochemical properties of (S)-Brinzolamide I should be aware of?

Understanding the physicochemical nature of (S)-Brinzolamide is critical for proper formulation and handling. It is a white to off-white powder.[3][4] Its poor water solubility is a primary factor influencing experimental design, particularly for in vitro assays and formulation development.[5][6][7]

PropertyValueSource
Molecular Formula C₁₂H₂₁N₃O₅S₃[8]
Molecular Weight 383.5 g/mol [9][10]
Melting Point Approx. 131°C[3][11]
Water Solubility < 1 mg/mL (practically insoluble)[5][8]
Solubility in Organics Soluble in methanol and ethanol; very soluble in DMSO[8][11]
pKa 9.62 (Predicted)[11]
Commercial Formulation 1% (10 mg/mL) ophthalmic suspension (Azopt®)[9]
Commercial pH Approx. 7.5[3]
Q2: How should I properly store (S)-Brinzolamide powder and solutions to prevent degradation?

(S)-Brinzolamide is highly susceptible to oxidative degradation.[12][13] Forced degradation studies show that under oxidative stress (e.g., using hydrogen peroxide), as much as 21% of the drug can decompose.[12][13] Conversely, it shows good stability under thermal, photolytic, acidic, and alkaline stress conditions.[12][14][15]

  • Solid Powder: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[11]

  • Stock Solutions: For organic stock solutions (e.g., in DMSO), store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16] Avoid long-term storage of aqueous dilutions, as the compound's low solubility can lead to precipitation and its susceptibility to oxidation may increase.

Q3: What is the best way to prepare a stock solution of (S)-Brinzolamide for in vitro experiments?

Due to its poor aqueous solubility, a two-step process is required.

  • Primary Stock (High Concentration): Prepare a primary stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice, with a solubility of ≥10 mg/mL.[11][17]

  • Working Solution (Aqueous Dilution): For your assay, dilute the primary stock into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all experimental and control wells to avoid solvent-induced artifacts.[16] Vigorously vortex the solution upon dilution to prevent precipitation. Prepare this working solution fresh daily.[16]

Q4: My (S)-Brinzolamide suspension for in vivo studies isn't uniform. What could be the cause and how do I fix it?

Reproducibility in in vivo experiments hinges on consistent dosing, which is impossible with a non-uniform suspension. The commercial formulation, Azopt®, is a 1% suspension, and its effectiveness relies on critical quality attributes (CQAs) like particle size distribution (PSD), viscosity, and surface tension.[18]

  • Particle Size: Larger particles can settle quickly and may cause ocular irritation.[19] Changes in PSD can significantly affect the drug's dissolution rate and subsequent bioavailability.[18] If preparing a custom suspension, milling processes may be required to achieve a small and uniform particle size.[18]

  • Viscosity: A viscosity-enhancing agent (like carbomer or HPMC) is often used to keep particles suspended and increase residence time on the ocular surface.[20] If particles are settling, the concentration or type of gelling agent may need optimization.

  • Shaking: Always shake the suspension vigorously before drawing a dose to ensure homogeneity.[9] This simple step is often overlooked and is a major source of variability.

Section 2: Troubleshooting Guide - In Vitro Assays

The most common in vitro application for Brinzolamide is the carbonic anhydrase (CA) inhibition assay. High variability can obscure true inhibitory potential.

Problem: High variability in my Carbonic Anhydrase (CA) Inhibition Assay results.

This workflow illustrates the key stages where variability can be introduced. Careful control at each step is essential for reproducibility.

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) P2 Prepare CA Enzyme Working Solution P1->P2 P3 Prepare Substrate Stock (p-NPA in Acetonitrile/DMSO) A3 Initiate reaction by adding Substrate P3->A3 P4 Prepare (S)-Brinzolamide Serial Dilutions A1 Dispense Buffer, Inhibitor, and Enzyme to 96-well plate P4->A1 A2 Pre-incubate to allow Enzyme-Inhibitor binding A1->A2 A2->A3 A4 Measure Absorbance (405 nm) in kinetic mode A3->A4 D1 Calculate Reaction Rate (ΔAbs/min) A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve and determine IC50 D2->D3

Caption: Workflow for a typical carbonic anhydrase inhibition assay.

Possible CauseExplanation & Troubleshooting Steps
1. Reagent Instability Enzyme Activity: Carbonic anhydrase can lose activity if not handled properly. Solution: Prepare the CA working solution fresh from a frozen stock immediately before the assay and always keep it on ice.[16][21] Avoid repeated freeze-thaw cycles of the stock solution. Substrate Degradation: The substrate, p-nitrophenyl acetate (p-NPA), can hydrolyze spontaneously. Solution: Prepare the p-NPA stock solution fresh daily in an anhydrous solvent like acetonitrile or DMSO.[16]
2. Incorrect Assay Conditions pH Sensitivity: Enzyme activity is highly pH-dependent. Solution: Ensure your buffer has sufficient capacity and the pH is accurately measured and stable throughout the experiment. The reaction itself produces H+, which can lower the pH.[21] Temperature Fluctuations: Reaction rates are sensitive to temperature. Solution: Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. Use a temperature-controlled plate reader if possible.
3. Brinzolamide Solution Issues Precipitation: Due to its low aqueous solubility, Brinzolamide can precipitate out of the working solution, especially at higher concentrations. Solution: Visually inspect wells for any cloudiness or precipitate. Ensure the final DMSO concentration is consistent and minimal. Prepare dilutions fresh.[5] Inaccurate Concentration: Errors in serial dilutions are a common source of variability. Solution: Use calibrated pipettes and perform dilutions carefully. Include a known CA inhibitor like acetazolamide as a positive control to validate assay performance.[16]
4. Instrumentation & Measurement Incorrect Wavelength: The product (p-nitrophenol) has a peak absorbance around 400-405 nm. Solution: Confirm the plate reader is set to the correct wavelength.[16] Linear Range: The reaction rate should be calculated from the initial, linear portion of the kinetic curve. Solution: Ensure your measurement duration and enzyme/substrate concentrations are optimized so the reaction does not reach saturation during the measurement period.[16]
Validated Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol is adapted from standard methodologies for spectrophotometric CA inhibition assays.[16][22]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA-II Enzyme Stock: Prepare a 1 mg/mL stock in cold Assay Buffer. Aliquot and store at -80°C.

    • CA-II Working Solution: Dilute the stock solution to 20 units/mL in cold Assay Buffer just before use.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile. Prepare this solution fresh.

    • Inhibitor Solutions: Prepare a 10 mM stock of (S)-Brinzolamide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control).

    • Add 20 µL of the CA-II Working Solution to all wells except the blank (which receives buffer instead).

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 3: Troubleshooting Guide - Preclinical In Vivo Studies

Animal models are indispensable for evaluating the IOP-lowering efficacy of Brinzolamide, but they introduce biological and procedural variability.[23] Rabbits are a commonly used model due to anatomical similarities to the human eye, though translation of results requires caution.[24][25]

Problem: Inconsistent Intraocular Pressure (IOP) reduction in my animal model.

This workflow outlines a typical in vivo study, highlighting points where careful standardization is crucial for reproducible outcomes.

cluster_pre 1. Pre-Study Phase cluster_dosing 2. Dosing & Measurement cluster_analysis 3. Analysis & Endpoint P1 Animal Acclimatization (e.g., 1 week) P2 Baseline IOP Measurement (Multiple days/times) P1->P2 P3 Randomization into Treatment Groups P2->P3 D1 Topical Administration (e.g., 1 drop of 1% suspension) P3->D1 D2 IOP Measurement at Pre-defined Timepoints (e.g., 0, 2, 4, 8 hr) D1->D2 D3 Repeated Dosing (e.g., TID for 4 days) D2->D3 For multi-day studies A1 Calculate Mean IOP and % Reduction from Baseline D2->A1 A2 Compare Treatment vs. Vehicle Control Group A1->A2

Caption: Experimental workflow for an in vivo IOP study.

Possible CauseExplanation & Troubleshooting Steps
1. Formulation & Dosing Issues Inconsistent Dose: The commercial formulation is a 1% suspension. If using a custom formulation, ensure it is homogenous. Solution: Shake the suspension vigorously immediately before each administration. Use a calibrated micropipette to deliver a precise volume (e.g., 50 µL) into the conjunctival sac to avoid variability from inconsistent drop sizes.[6] Poor Administration Technique: Improper instillation can lead to significant loss of the dose from the eye. Solution: Standardize the administration technique across all operators. Ensure the drop is delivered into the lower conjunctival sac without touching the cornea. Hold the eyelids closed for a few seconds post-instillation to minimize immediate drainage.
2. Animal Model Variability Baseline Fluctuations: IOP is not static; it has diurnal variations and can be affected by animal stress and activity. Solution: Acclimatize animals to the handling and measurement procedures to reduce stress-induced IOP spikes.[26] Measure baseline IOP at the same time of day over several days to establish a stable baseline for each animal before starting treatment.[27] Interspecies Differences: Cats, for example, can be more sensitive to irritation from topical CAIs than dogs.[28] Solution: Choose the animal model carefully based on the study's objective and be aware of its specific physiological responses.[24]
3. Measurement Technique Operator Variability: Tonometry requires consistent technique. Solution: Ensure all measurements are performed by a trained operator who applies the tonometer to the central cornea with consistent pressure. Taking the average of three consecutive readings can reduce measurement error.[6] Anesthesia Effects: If a local anesthetic is used, it can affect IOP. Solution: Apply the anesthetic consistently to all animals (including controls) and wait for a standardized period before measuring IOP.[6]
4. Study Design Flaws Lack of Controls: Without proper controls, it is impossible to attribute IOP changes to the drug. Solution: Always include a vehicle control group that receives the formulation without (S)-Brinzolamide. The contralateral eye can also serve as a control, receiving only a sterile saline solution.[24][26] Inadequate Washout: If animals were previously on other IOP-lowering medications, a sufficient washout period is critical. Solution: Implement a washout period appropriate for the previous drug before establishing a new baseline, as recommended in clinical study guidelines.[29]
Best-Practice Protocol: IOP Assessment in a Rabbit Model

This protocol is synthesized from standard preclinical methodologies.[6][24]

  • Animals: Use adult New Zealand white rabbits (2.5–3.0 kg). Acclimatize animals for at least one week before the experiment.[6]

  • Baseline Measurement: For 2-3 days prior to the study, measure IOP at the same time points planned for the treatment day to establish a stable baseline.

  • Groups: Randomly assign rabbits to a treatment group (e.g., 1% (S)-Brinzolamide suspension) and a control group (vehicle).

  • Administration:

    • Instill one drop of a local anesthetic (e.g., 0.2% lidocaine hydrochloride) into each eye.[6]

    • Wait 60 seconds, then measure the baseline IOP (t=0) using a calibrated tonometer (e.g., applanation tonometer).

    • Administer a single 50 µL drop of the test or vehicle formulation into the conjunctival sac of one eye. The other eye can serve as an untreated control.[24]

  • Post-Dose Measurement: Measure IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Data Analysis:

    • Calculate the mean IOP for each group at each time point.

    • Determine the change in IOP from baseline (ΔIOP) for each animal.

    • Calculate the percentage decrease in IOP using the formula: % Decrease = (IOP_control_eye - IOP_dosed_eye) / IOP_control_eye * 100.[6]

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the treatment group to the control group.

Section 4: Analytical & Quality Control Guide

Verifying the identity, purity, and concentration of your (S)-Brinzolamide is a non-negotiable step for reproducibility. A stability-indicating analytical method is essential.

Problem: How do I confirm the purity and concentration of my (S)-Brinzolamide sample and detect degradation?

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this purpose. It can separate the parent drug from impurities and degradation products, allowing for accurate quantification.[4][12]

cluster_prep 1. Sample & Standard Prep cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Interpretation P1 Prepare Mobile Phase (e.g., ACN:Buffer) H1 Equilibrate HPLC System with Mobile Phase P1->H1 P2 Prepare Standard Solutions of known concentration H2 Inject Standard Solutions to create Calibration Curve P2->H2 P3 Prepare Test Sample Solution H3 Inject Test Sample P3->H3 H1->H2 H2->H3 A2 Quantify Concentration using Calibration Curve H2->A2 A1 Identify Brinzolamide peak by Retention Time (RT) H3->A1 A1->A2 A3 Assess Purity by checking for extra peaks (impurities/ degradants) A1->A3

Caption: Workflow for analytical quality control using RP-HPLC.

Solution: Implementing a Stability-Indicating RP-HPLC Method

Numerous validated RP-HPLC methods have been published. The key is to use a method where degradation products do not co-elute with the main Brinzolamide peak.[12]

HPLC ParameterTypical ConditionsSource
Column C18 (e.g., 250mm x 4.6 mm, 5 µm)[30][31]
Mobile Phase Acetonitrile : Aqueous Buffer (e.g., Ammonium Formate or KH₂PO₄)[12][32]
Ratio Varies, e.g., 35:65 or 40:60 (ACN:Buffer)[15][32]
Flow Rate 1.0 mL/min[12][32]
Detection (UV) 254 nm[12][32]
Retention Time (RT) Varies by method, e.g., ~4.9 min or ~6.6 min[15][31]
Protocol: Generic RP-HPLC Method for Brinzolamide Quantification

This protocol provides a general framework based on published methods.[12][15][32] It must be validated within your laboratory for its intended use.

  • Preparation:

    • Mobile Phase: Prepare a mixture of Acetonitrile and an aqueous buffer (e.g., 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a 40:60 v/v ratio. Filter and degas the mobile phase.[32]

    • Standard Stock Solution: Accurately weigh and dissolve (S)-Brinzolamide reference standard in a suitable solvent (e.g., methanol or mobile phase) to make a 1000 µg/mL stock solution.

    • Calibration Standards: Prepare a series of working standards (e.g., 5 to 50 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Prepare your test sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 254 nm.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of each calibration standard and record the peak area.

    • Generate a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (r²) > 0.999.[12]

    • Inject your test sample(s) and record the peak area.

    • Calculate the concentration of (S)-Brinzolamide in your sample using the regression equation from the calibration curve.

    • Examine the chromatogram for any additional peaks, which may indicate impurities or degradation products.

By implementing these structured guides and protocols, you can systematically identify and eliminate sources of variability, leading to more robust and reproducible (S)-Brinzolamide research.

References

  • Grokipedia. Brinzolamide.
  • YouTube. (2025). Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Dr.Oracle. (2025). What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure?.
  • Stability Indicating Method. (2024). Analytical method development for brinzolamide stability.
  • IJRAR.
  • Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. PMC - PubMed Central.
  • ChemBK. (2022). Brinzolamide.
  • Sharir, M. (1999). Preclinical overview of brinzolamide. PubMed.
  • Shirsat, M. K., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC.
  • Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics.
  • Benchchem. Brinzolamide's Impact on Intraocular Pressure in Preclinical Animal Models: A Technical Guide.
  • Madrewar, A. B., et al. (2022). Mini-Review on Bioanalytical Estimation of Brinzolamide. Bentham Science Publishers.
  • Vishnuvardhan, C., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar.
  • Sheng, J., et al. (2020).
  • Benchchem. Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase III Inhibitors.
  • NIH. (2025). Brinzolamide, (S)-. PubChem.
  • ChemicalBook. Brinzolamide CAS#: 138890-62-7.
  • FDA. Impact of Variations in Critical Quality Attributes of Brinzolamide Ophthalmic Suspension on Preclinical Pharmacokinetics and Ph.
  • NINGBO INNO PHARMCHEM CO.,LTD. Brinzolamide: A Deep Dive into its Chemical Properties and Analytical Methodologies.
  • ACG Publications. (2024).
  • Wang, X., et al. (2017).
  • Xu, X., et al. (2020). In Vitro Physicochemical Characterization and Dissolution of Brinzolamide Ophthalmic Suspensions with Similar Composition.
  • Roberts, C. W., & Tanna, A. P. (2007). Potential bias in ophthalmic pharmaceutical clinical trials. PMC - NIH.
  • MSD Veterinary Manual.
  • Ghodse, S. M., & Gawde, K. K. (2023). stability indicating analytical method development and validation of brinzolamide in bulk drugs. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Ranga, M., et al. (2025).
  • Pignatello, R., et al. (2016). Formulation Development and Evaluation of the Therapeutic Efficacy of Brinzolamide Containing Nanoemulsions. PMC - NIH.
  • Al-Ghananeem, A. M. (2016). Clinical, Pharmacokinetic, and In Vitro Studies to Support Bioequivalence of Ophthalmic Drug Products.
  • Al-Tahami, K., et al. (2025). Design and Development of a pH-Responsive In-situ Gel of Brinzolamide for Ocular Delivery Using Quality by Design (QbD): Formulation Optimization, Characterization, and In-vivo Evaluation for Sustained Glaucoma Management.
  • FDA. (2020). Brinzolamide Dosage Form; Route: Suspension/drops; ophthalmic Strength: 1% R.
  • Sahoo, S. K., et al. (2025). Brinzolamide Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution: Formulation Optimisation and In Vitro and In Vivo Evaluation.
  • Dr.Oracle. (2025). What is the dosage and treatment protocol for Adopt (brinzolamide) in managing glaucoma?.
  • de Barros, S. B., et al. (2016). Effects of 1% Topical Brinzolamide on Intraocular Pressure in Healthy Dogs. CABI Digital Library.
  • Bouhenni, R. A., et al. (2012). Animal Models of Glaucoma. PMC - NIH.
  • Higashiyama, M., et al. (2024).
  • Benchchem. Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • D. D. S. (2018).
  • de Barros, S. B., et al. (2025). Effects of 1% Topical Brinzolamide on Intraocular Pressure in Healthy Dogs.
  • Center for Open Science (COS). (2024). Enhancing Reproducibility in Drug Development Research.
  • Abdel-Wahab, S., et al. (2024). Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
  • Benjamin, D., et al. (2024). Biomedical researchers' perspectives on the reproducibility of research. PLOS Biology.

Sources

Technical Support Center: Optimizing (S)-Brinzolamide Dose-Response Curves

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to establish robust and reproducible dose-response curves for (S)-Brinzolamide. Moving beyond a simple checklist, this document explains the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Foundational Knowledge & Pre-Experimental Setup

This section addresses common questions regarding the fundamental properties of (S)-Brinzolamide and the critical preparatory steps required before beginning your assay.

FAQ 1.1: What is the mechanism of action for (S)-Brinzolamide, and how does it influence assay design?

(S)-Brinzolamide is a highly specific, reversible, and non-competitive inhibitor of the enzyme carbonic anhydrase (CA), with a particular affinity for isoenzyme II (CA-II).[1][2] The enzyme catalyzes the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[3] Inhibition of CA-II in the ciliary processes of the eye reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure (IOP).[2][3][4]

Impact on Assay Design: Your primary goal is to measure the esterase activity of carbonic anhydrase. A common and effective method is a colorimetric assay that uses p-nitrophenyl acetate (p-NPA) as a substrate.[5][6][7] CA catalyzes the hydrolysis of the colorless p-NPA into the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[5][6] The presence of Brinzolamide will inhibit this reaction, leading to a dose-dependent decrease in the rate of color change.

MOA cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway cluster_outcome Physiological Outcome CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H Catalyzes AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Drives CA_II Carbonic Anhydrase II (CA-II) CA_II->CO2_H2O Brinzolamide (S)-Brinzolamide Brinzolamide->CA_II Inhibits Brinzolamide->AqueousHumor Reduces IOP Intraocular Pressure (IOP) AqueousHumor->IOP Maintains

Caption: Mechanism of action for (S)-Brinzolamide.

FAQ 1.2: How should I prepare stock solutions of (S)-Brinzolamide? What are the solubility and stability considerations?

Proper stock solution preparation is critical for accurate dosing. Errors at this stage will propagate throughout the entire experiment.

Solvent Selection: Brinzolamide is sparingly soluble in water but shows high solubility (approx. 30 mg/mL) in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide.[8] DMSO is the most common choice for in vitro assays.

Stock Solution Protocol:

  • Weighing: Accurately weigh out the required amount of (S)-Brinzolamide crystalline solid (Purity: ≥98%).[8]

  • Dissolution: Dissolve the solid in 100% high-purity, anhydrous DMSO to create a high-concentration primary stock (e.g., 10-30 mM).[5][8] Use sonication or gentle vortexing if needed to ensure complete dissolution.

  • Aliquoting & Storage: Aliquot the primary stock into small, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C for long-term stability (≥4 years) or at -80°C.[8][9][10] Crucially, avoid repeated freeze-thaw cycles , which can lead to compound precipitation and degradation.[5][9][11]

Trustworthiness Check: Before starting a large-scale experiment, perform a simple solubility test. After creating your highest concentration working solution in the final assay buffer, centrifuge the tube and visually inspect for any precipitate. The final DMSO concentration in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.[9]

Section 2: Experimental Design & Protocol Optimization

This section provides a detailed workflow for generating a dose-response curve and answers questions related to optimizing the experimental parameters for maximum accuracy.

Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[5]

  • CA Enzyme Stock: Dissolve human or bovine erythrocyte CA in cold Assay Buffer (e.g., 1 mg/mL). Aliquot and store at -80°C.[5]

  • CA Working Solution: On the day of the assay, dilute the CA stock to the desired final concentration (e.g., 0.2 - 0.3 µM) in cold Assay Buffer.[6] Keep on ice.

  • Substrate Stock (p-NPA): Prepare a 15-100 mM solution of p-NPA in anhydrous acetonitrile or DMSO. This solution must be prepared fresh daily. [5][6]

  • Inhibitor Solutions: Perform a serial dilution of your (S)-Brinzolamide DMSO stock to create a range of concentrations. A 10-point, 3-fold dilution series is a common starting point. Also prepare a known CA inhibitor like Acetazolamide as a positive control.[5][9]

2. Assay Plate Setup (96-well clear, flat-bottom plate): All measurements should be performed in at least triplicate.

Well TypeComponent 1Component 2Component 3Component 4Purpose
Blank 180 µL Assay Buffer--20 µL SubstrateMeasures non-enzymatic substrate hydrolysis.
Max Activity 158 µL Assay Buffer2 µL DMSO (Vehicle)20 µL CA Solution20 µL SubstrateDefines 100% enzyme activity (0% inhibition).
Test Compound 158 µL Assay Buffer2 µL Brinzolamide20 µL CA Solution20 µL SubstrateMeasures inhibition at each drug concentration.
Positive Ctrl 158 µL Assay Buffer2 µL Acetazolamide20 µL CA Solution20 µL SubstrateValidates assay sensitivity to known inhibitors.

3. Execution:

  • Enzyme-Inhibitor Pre-incubation: Add Assay Buffer, vehicle (DMSO), or inhibitor dilutions to the appropriate wells.

  • Add the CA Working Solution to all wells except the 'Blank'.

  • Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[5][6]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.[5][11]

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Plate Setup: Buffer, Inhibitor/Vehicle A->C B Prepare (S)-Brinzolamide Serial Dilutions B->C D Add CA Enzyme (except Blank wells) C->D E Pre-incubate Plate (10-15 min, RT) D->E F Initiate with Substrate (p-NPA) E->F G Kinetic Read (Abs @ 405nm) F->G H Calculate Reaction Rates (ΔAbs/min) G->H I Normalize Data to Controls (% Inhibition) H->I J Fit Dose-Response Curve (Non-linear Regression) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for dose-response analysis.

FAQ 2.1: My dose-response curve doesn't have clear upper and lower plateaus. What should I do?

This is a common and critical issue. A curve without well-defined plateaus will yield a meaningless IC50 value because the 0% and 100% inhibition levels are not defined.[12][13]

Troubleshooting Steps:

  • Expand Concentration Range: Your dose range may be too narrow. You need at least 2-3 concentrations that produce the maximal effect (bottom plateau) and 2-3 that produce no effect (top plateau).[14][15] Consider extending your dilution series by several orders of magnitude in both directions.

  • Check Compound Solubility: At very high concentrations, Brinzolamide may be precipitating out of the assay buffer, creating an artificial plateau. Visually inspect the highest concentration wells for cloudiness. If solubility is an issue, you may need to reconsider your solvent system or accept a lower maximum testable concentration.[16]

  • Use Constraints in Curve Fitting: If you have reliable controls (Max Activity for the top plateau, and a saturating concentration of a known inhibitor for the bottom), you can constrain the top and bottom of the curve during data analysis.[12][13][17] This forces the fitting algorithm to anchor the curve to these known values, which can rescue an IC50 from an incomplete dataset. However, this relies on the strong assumption that your compound can achieve full inhibition.[13]

Section 3: Data Analysis, Interpretation, and Troubleshooting

Accurate data analysis is as important as the wet-lab experiment itself. This section guides you through the process of calculating results and troubleshooting common analytical problems.

FAQ 3.1: How do I calculate the percent inhibition and fit the dose-response curve?

1. Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[5][6] Most plate reader software can do this automatically.

2. Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_MaxActivity - Rate_Blank))

3. Fit the Curve: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Use a non-linear regression model to fit the data.[18][19] The most common model is the four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[12][19]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Top/Bottom: The plateaus of the curve.

  • LogIC50: The log of the concentration that gives a response halfway between the Top and Bottom. This is the value you are solving for.

  • HillSlope: Describes the steepness of the curve.

Software like GraphPad Prism is highly recommended for this analysis.[19][20]

FAQ 3.2: My data points are highly variable, and the R² value of my curve fit is low. What are the likely causes?

High variability and a poor fit (typically R² < 0.95) indicate experimental error.

Troubleshooting Checklist:

  • Pipetting Inaccuracy: Small volumes are prone to error. Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.

  • Inconsistent Incubation Times: Ensure the time between adding the enzyme/inhibitor and initiating with the substrate is consistent across the entire plate. Using multichannel pipettes can help standardize addition times.

  • Edge Effects: The outer wells of a 96-well plate can be susceptible to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells for critical data points or ensure proper plate sealing and humidification during incubations.

  • Compound Instability: If (S)-Brinzolamide is unstable in your assay buffer, its effective concentration may decrease over the course of the experiment. This can be tested with a time-course experiment.

  • Outliers: A single erroneous data point can dramatically skew a curve fit. Statistical tests (e.g., ROUT method) can be used to identify and potentially exclude outliers, but this should be done with caution and clear justification.[21]

Troubleshooting cluster_exp Experimental Issues cluster_data Data Issues cluster_sol Potential Solutions Start Poor Curve Fit (Low R², High Variability) A Inaccurate Pipetting? Start->A B Inconsistent Timing? Start->B C Plate Edge Effects? Start->C D Compound Instability? Start->D E No Clear Plateaus? Start->E F Statistical Outliers? Start->F Sol_A Calibrate Pipettes Improve Mixing A->Sol_A Sol_B Use Multichannel Pipettes Standardize Workflow B->Sol_B Sol_C Avoid Outer Wells Use Plate Sealers C->Sol_C Sol_D Assess Compound Stability in Assay Buffer D->Sol_D Sol_E Widen Concentration Range Check Solubility E->Sol_E Sol_F Apply Outlier Test (e.g., ROUT) Justify Exclusions F->Sol_F

Caption: Troubleshooting decision tree for poor dose-response curves.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Grokipedia. (n.d.). Brinzolamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brinzolamide. PubChem Compound Database. Retrieved from [Link]

  • Supuran, C. T., & De Simone, G. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7275. Retrieved from [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Brinzolamide. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • GraphPad Prism. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Brinzolamide? Retrieved from [Link]

  • GraphPad. (n.d.). Troubleshooting fits of dose-response curves. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • GraphPad. (n.d.). Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • RxList. (2024). Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Bhalerao, A. V., et al. (2020). Brinzolamide Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution: Formulation Optimisation and In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 21(2), 69. Retrieved from [Link]

  • Silver, L. H. (1998). Dose-response evaluation of the ocular hypotensive effect of brinzolamide ophthalmic suspension (Azopt). Survey of Ophthalmology, 43, S37-S43. Retrieved from [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? Retrieved from [Link]

  • Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(3), e66. Retrieved from [Link]

  • Belz, R. G., & Ritz, C. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 77(1), 25-33. Retrieved from [Link]

  • ResearchGate. (2020). Brinzolamide Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution: Formulation Optimisation and In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Dose-response evaluation of the ocular hypotensive effect of brinzolamide ophthalmic suspension (Azopt). Brinzolamide Dose-Response Study Group. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • GraphPad. (n.d.). Incomplete dose-respone curves. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Quantitation and Error Measurements in Dose–Response Curves. ACS Chemical Biology, 10(7), 1595-1597. Retrieved from [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 151-157. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Review(s) - Simbrinza. Retrieved from [Link]

  • Al-mahallawi, A. M., et al. (2017). Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 18(3), 775-783. Retrieved from [Link]

  • College ter Beoordeling van Geneesmiddelen. (2015). Public Assessment Report Scientific discussion Brizadopt 10 mg/ml, eye drops, suspension (brinzolamide). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of (S)-Brinzolamide Activity on Carbonic Anhydrase Isozymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for the activity of (S)-Brinzolamide, a potent carbonic anhydrase inhibitor, against key physiological isozymes. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental design and to establish a self-validating system for assessing inhibitor potency and selectivity.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is central to pH regulation, CO₂ and bicarbonate transport, ion exchange, and fluid secretion across various tissues.

In humans, several CA isozymes have been identified, each with distinct tissue distribution and physiological roles. Of particular therapeutic interest are:

  • CA-I and CA-II: Abundant cytosolic isozymes, with CA-II being one of the most catalytically efficient enzymes known. CA-II in the ciliary processes of the eye is a primary target for glaucoma therapy, as its inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[2][3]

  • CA-IV: A membrane-bound isozyme anchored to the apical surface of epithelial cells, including those in the renal tubules and ciliary body.

  • CA-XII: A transmembrane isozyme that is overexpressed in various tumors and is also found in the eye, making it a target for both anti-cancer and anti-glaucoma agents.

(S)-Brinzolamide is a highly specific, non-competitive, and reversible sulfonamide inhibitor of carbonic anhydrase.[1] It is clinically approved as a topical ophthalmic suspension (Azopt®) for the treatment of elevated IOP in patients with open-angle glaucoma or ocular hypertension.[4][5] Its efficacy stems from its targeted inhibition of CA-II in the eye, leading to a decrease in aqueous humor production.[2] Understanding its precise activity and selectivity profile against various CA isozymes is crucial for elucidating its mechanism of action and for the development of next-generation inhibitors.

Quantitative Activity Profile of (S)-Brinzolamide

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The activity of (S)-Brinzolamide has been characterized against several key human carbonic anhydrase (hCA) isozymes.

Isozyme(S)-BrinzolamideDorzolamide (Comparator)Acetazolamide (Comparator)
hCA-I ~1,365 nM (IC₅₀)6,000 nM (Kᵢ)2.72 µM (Kᵢ)
hCA-II 3.2 nM (IC₅₀)1.9 nM (Kᵢ)12 nM (Kᵢ)
hCA-IV 45.3 nM (IC₅₀)31 nM (Kᵢ)74 nM (Kᵢ)
hCA-XII Data Not AvailableData Not AvailableData Not Available

Note: Data is presented as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) as reported in the literature. While related, IC₅₀ can be influenced by experimental conditions, whereas Kᵢ is a true measure of binding affinity.

Analysis of Activity:

The data clearly demonstrates that (S)-Brinzolamide is a highly potent inhibitor of hCA-II, with an IC₅₀ value in the low nanomolar range.[6] It is significantly more selective for hCA-II and hCA-IV over the ubiquitous cytosolic isozyme hCA-I. This selectivity is a key therapeutic feature, as potent inhibition of CA-I is not desired for the treatment of glaucoma and could contribute to side effects if the drug were administered systemically.

When compared to Dorzolamide, another topical CA inhibitor, Brinzolamide shows a comparable high potency for the primary target, CA-II. Acetazolamide, a first-generation systemic CA inhibitor, is also a potent inhibitor of CA-II and CA-IV but is less selective relative to CA-I compared to the topical agents.

Experimental Validation: A Protocol for Determining CA Inhibition

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following describes a robust, high-throughput compatible method to characterize CA inhibitors based on the enzyme's esterase activity.

Principle of the Assay:

This assay leverages the ability of carbonic anhydrase to catalyze the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA). The enzymatic reaction cleaves the colorless p-NPA into acetate and the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored kinetically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like Brinzolamide, the rate of this reaction decreases in a dose-dependent manner.

Step-by-Step Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Causality: This buffer system maintains a stable pH optimal for the esterase activity of most CA isozymes.
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of purified human CA isozyme (e.g., hCA-II) in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
  • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired final concentration (e.g., 10-50 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
  • Substrate Stock Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Causality: An organic solvent is required as p-NPA has poor aqueous solubility. This solution must be prepared fresh daily due to hydrolysis.
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of (S)-Brinzolamide in DMSO. Create a series of dilutions from this stock to generate a dose-response curve (e.g., ranging from 0.01 nM to 10 µM).

2. Assay Procedure (96-well plate format):

  • Plate Setup:
  • Blank (No Enzyme): 178 µL Assay Buffer.
  • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
  • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of corresponding Brinzolamide dilution.
  • Perform all measurements in triplicate for statistical validity.
  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the Blank. Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
  • Reaction Initiation: Add 20 µL of the fresh p-NPA Substrate Stock Solution to all wells, including the Blank.
  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.

3. Data Analysis and Calculation of Kᵢ:

  • Calculate Reaction Rates (V): Determine the initial reaction velocity (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve. Subtract the rate of the Blank (non-enzymatic hydrolysis) from all other wells.
  • Determine IC₅₀: Plot the percentage of inhibition [(V_max - V_inhibitor) / V_max] * 100 against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
  • Calculate Kᵢ: The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: > Kᵢ = IC₅₀ / (1 + [S]/Kₘ) > Where: > * [S] is the concentration of the substrate (p-NPA). > * Kₘ is the Michaelis-Menten constant for the substrate with the specific enzyme. The Kₘ must be determined in separate experiments by measuring reaction rates at varying substrate concentrations.

For the most accurate determination, it is recommended to perform a full Michaelis-Menten kinetic analysis in the presence of multiple fixed inhibitor concentrations and use global non-linear regression to fit the data directly to the competitive inhibition model.

Visualizing Workflows and Selectivity

Diagrams provide a clear and immediate understanding of complex processes and relationships.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, & Inhibitor Solutions A1 Dispense Buffer & Inhibitor Dilutions P1->A1 A2 Add CA Enzyme (Pre-incubate 15 min) A1->A2 A3 Initiate with Substrate (p-NPA) A2->A3 D1 Kinetic Read at 405 nm (ΔAbs/min) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Non-linear Regression (Dose-Response Curve) D2->D3 D4 Determine IC50 & Kᵢ (Cheng-Prusoff) D3->D4

Caption: Experimental workflow for determining CA inhibition constants.

Selectivity Brinzolamide (S)-Brinzolamide CA2 hCA-II Brinzolamide->CA2 3.2 nM CA4 hCA-IV Brinzolamide->CA4 45.3 nM CA1 hCA-I Brinzolamide->CA1 ~1365 nM

Caption: Selectivity profile of (S)-Brinzolamide against hCA isozymes.

Concluding Remarks

The validation of (S)-Brinzolamide's activity confirms its status as a highly potent and selective inhibitor of carbonic anhydrase II, the primary therapeutic target for lowering intraocular pressure in glaucoma. Its selectivity against the off-target isozyme hCA-I provides a pharmacological basis for its favorable safety profile compared to less selective, systemic inhibitors. The experimental framework provided herein offers a robust and reliable methodology for researchers to independently validate these findings and to screen novel compounds for their potential as next-generation carbonic anhydrase inhibitors. Adherence to these self-validating protocols is paramount for generating high-quality, reproducible data in the field of drug discovery and development.

References

  • Cvetkovic, R. S., & Perry, C. M. (2003). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging. Available at: [Link]

  • PubChem. Brinzolamide. National Center for Biotechnology Information. Available at: [Link]

  • GlobalRPH. (2020). Carbonic Anhydrase Inhibitors Ophthalmology. Available at: [Link]

  • Ilies, M., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Brinzolamide. Available at: [Link]

Sources

A Head-to-Head In Vitro Comparison of (S)-Brinzolamide and Dorzolamide for Ocular Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of glaucoma therapeutics, the development of topical carbonic anhydrase inhibitors (CAIs) marked a significant advancement in managing intraocular pressure (IOP). Among the leading molecules in this class are (S)-Brinzolamide and Dorzolamide. This guide provides an in-depth, data-driven comparative analysis of these two compounds from an in vitro perspective, designed for researchers, scientists, and drug development professionals. Our focus will be on the biochemical and cellular parameters that underpin their therapeutic activity, supported by detailed experimental protocols.

Introduction: Two Key Players in Carbonic Anhydrase Inhibition

(S)-Brinzolamide and dorzolamide are sulfonamide-based inhibitors of carbonic anhydrase, an enzyme crucial for the production of aqueous humor in the ciliary body of the eye.[1][2] By inhibiting this enzyme, particularly the carbonic anhydrase II (CA-II) isoenzyme, these drugs effectively reduce the secretion of aqueous humor, thereby lowering IOP.[3][4] While both compounds share a common mechanism of action, their distinct chemical structures lead to differences in their physicochemical properties, inhibitory potency, and selectivity, which can have implications for their ocular bioavailability and clinical performance.[5][6] This guide will dissect these differences through a rigorous examination of in vitro experimental data.

Mechanism of Action: A Shared Target

The primary therapeutic target for both brinzolamide and dorzolamide is carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme.[5][7] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] The inhibition of CA-II in the ciliary processes of the eye slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport, ultimately decreasing aqueous humor secretion.[3]

cluster_0 Biochemical Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by CA-II HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives IOP Intraocular Pressure AqueousHumor->IOP Maintains Brinzolamide (S)-Brinzolamide CAII Carbonic Anhydrase II (in Ciliary Body) Brinzolamide->CAII Inhibits Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

Comparative Analysis of In Vitro Inhibitory Potency

The efficacy of a carbonic anhydrase inhibitor is fundamentally determined by its binding affinity to the target enzyme isoforms. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency. A structural study has revealed that while both drugs interact with the zinc ion in the active site of carbonic anhydrase, the "tail" moiety of the inhibitor plays a critical role in determining isoform specificity.[5]

CompoundCA-I (IC50, nM)CA-II (IC50, nM)CA-IV (IC50, nM)Selectivity Ratio (CA-I / CA-II)
(S)-Brinzolamide ~1,365[9]3.19[9][10]45.3[9]~428
Dorzolamide 600[7]0.18[7]>10000[11]~3333

Data Insights:

  • Potency against CA-II: Dorzolamide exhibits a significantly lower IC50 value for CA-II, suggesting a higher intrinsic potency for the primary therapeutic target compared to brinzolamide.[7]

  • Selectivity: Dorzolamide demonstrates a markedly higher selectivity for CA-II over CA-I.[7] This high selectivity is a desirable trait, as inhibition of CA-I is not considered to contribute to the IOP-lowering effect and could potentially lead to off-target effects.

  • Activity against CA-IV: Brinzolamide shows notable inhibitory activity against CA-IV, another isoform present in the ciliary processes.[9] The clinical significance of CA-IV inhibition in addition to CA-II inhibition is an area of ongoing research. Dorzolamide, in contrast, is a weak inhibitor of CA-IV.[11]

Physicochemical Properties and Their Impact on Corneal Permeability

For a topically administered ophthalmic drug to be effective, it must efficiently permeate the cornea to reach the ciliary body. This permeation is heavily influenced by the drug's physicochemical properties, particularly its lipophilicity and aqueous solubility.

Property(S)-BrinzolamideDorzolamide
Molecular Weight (Da) 383.5324.4
Aqueous Solubility (at pH 7.4) 0.05%[1]0.67%[1]
Lipophilicity (log D at pH 7.4) 6.6[1]1.72[1]

Causality Behind Experimental Observations:

  • Solubility: Dorzolamide's 13.4-fold higher aqueous solubility at physiological pH is a significant advantage for formulation as a solution, potentially leading to better drug availability at the corneal surface.[1] Brinzolamide's lower solubility necessitates its formulation as a suspension.[6]

  • Lipophilicity: Brinzolamide is considerably more lipophilic than dorzolamide.[1] While a certain degree of lipophilicity is required to cross the lipid-rich corneal epithelium, excessive lipophilicity can sometimes hinder partitioning into the more aqueous stromal layer of the cornea. The optimal log D value for corneal permeability is generally considered to be between 2.0 and 3.0.[12] Dorzolamide's log D value falls closer to this optimal range.

These differences in physicochemical properties are expected to translate into different corneal permeation profiles, a critical factor for in vivo efficacy.

Experimental Protocols for In Vitro Evaluation

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key in vitro assays used to compare (S)-Brinzolamide and Dorzolamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This method is the gold standard for measuring the rapid kinetics of carbonic anhydrase activity and its inhibition. It directly measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change.[8][13]

cluster_0 Reagent Preparation cluster_1 Stopped-Flow Instrument Setup cluster_2 Data Acquisition & Analysis Enzyme Enzyme Solution: - Purified hCA isoform - pH indicator (e.g., Phenol Red) - Buffer (e.g., HEPES) Instrument - Equilibrate to 25°C - Set wavelength for pH indicator - Load syringes Enzyme->Instrument Substrate Substrate Solution: - CO2-saturated water (kept on ice) Substrate->Instrument Inhibitor Inhibitor Solutions: - Serial dilutions of Brinzolamide/Dorzolamide in DMSO/buffer Inhibitor->Enzyme Pre-incubation Mixing Rapid Mixing of Enzyme and Substrate Solutions Instrument->Mixing Monitoring Monitor Absorbance Change Over Time Mixing->Monitoring Analysis Calculate Initial Reaction Rates Monitoring->Analysis IC50 Determine IC50 from Dose-Response Curve Analysis->IC50

Caption: Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution containing the purified human carbonic anhydrase isoform (e.g., hCA-II) at a final concentration in the nanomolar range in a suitable buffer (e.g., HEPES, pH 7.5). Add a pH indicator (e.g., phenol red) to this solution.

    • Substrate Solution: Prepare CO2-saturated water by bubbling CO2 gas through deionized water at 4°C. Maintain on ice to ensure saturation.

    • Inhibitor Solutions: Prepare a stock solution of (S)-Brinzolamide or Dorzolamide in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations for testing.

  • Stopped-Flow Measurement:

    • Set up the stopped-flow spectrophotometer, allowing the lamp to warm up and equilibrating the system to 25°C.

    • Load one syringe with the enzyme solution and the other with the CO2-saturated water.

    • For inhibitor studies, pre-incubate the enzyme solution with the desired concentration of the inhibitor before loading into the syringe.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over time. The hydration of CO2 produces protons, causing a decrease in pH and a corresponding change in the indicator's absorbance.

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]

In Vitro Corneal Permeability Assay (HCE-T Cell Model)

This assay utilizes a human corneal epithelial cell line (HCE-T) grown on permeable supports to model the corneal epithelial barrier and assess drug permeability.

cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Experiment cluster_2 Analysis Seeding Seed HCE-T cells on Transwell inserts Culture Culture until a confluent monolayer is formed Seeding->Culture TEER Monitor monolayer integrity (TEER measurement) Culture->TEER Dosing Add drug solution (Brinzolamide or Dorzolamide) to the apical side TEER->Dosing Sampling Take samples from the basolateral side at various time points Dosing->Sampling Quantification Quantify drug concentration in samples (e.g., LC-MS/MS) Sampling->Quantification Papp Calculate Apparent Permeability Coefficient (Papp) Quantification->Papp

Caption: Workflow for In Vitro Corneal Permeability Assay using HCE-T cells.

Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture HCE-T cells in an appropriate medium.

    • Seed the cells onto the apical side of permeable Transwell® inserts.

    • Culture the cells for a sufficient period (typically 7-10 days) to allow for the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only use monolayers with TEER values indicative of a tight barrier.

  • Permeability Experiment:

    • Carefully wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test solution containing a known concentration of (S)-Brinzolamide or Dorzolamide to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed buffer.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the drug in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the drug in the apical chamber (μg/mL).

Conclusion and Future Directions

This in vitro comparative analysis reveals that while both (S)-Brinzolamide and Dorzolamide are potent inhibitors of carbonic anhydrase II, they exhibit distinct profiles in terms of inhibitory potency against different isoforms and their physicochemical properties. Dorzolamide demonstrates superior intrinsic potency for CA-II and higher selectivity over CA-I, coupled with more favorable aqueous solubility. Conversely, brinzolamide's higher lipophilicity and activity against CA-IV present a different pharmacological profile.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future in vitro investigations could expand upon this work by:

  • Evaluating the inhibition kinetics against a broader panel of carbonic anhydrase isoforms.

  • Utilizing more complex, three-dimensional in vitro corneal models that incorporate stromal and endothelial layers for more predictive permeability studies.

  • Investigating the cellular mechanisms of transport across the corneal epithelium for both compounds.

By understanding the fundamental in vitro characteristics of these important ophthalmic drugs, the scientific community can continue to innovate and develop the next generation of therapies for glaucoma and other ocular diseases.

References

  • BenchChem. (2025).
  • Ghate, D., & Edelhauser, H. F. (2008). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 24(4), 334–343.
  • Heitman, L. R., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 692, 1-21.
  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 165.
  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed.
  • MedchemExpress. (n.d.). Carbonic Anhydrase Inhibitors. MedchemExpress.
  • Sigma-Aldrich. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Sigma-Aldrich.
  • Whitson, L. J., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7067–7073.
  • BenchChem. (2025). Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Patil, R. K., et al. (2024). Revamping the corneal permeability and antiglaucoma therapeutic potential of brinzolamide using transniosomes: optimization, in vitro and preclinical evaluation. Nanomedicine (London), 19(11), 947-964.
  • Patil, R. K., et al. (2024).
  • Tervala, E., et al. (2021). Introducing an Efficient In Vitro Cornea Mimetic Model for Testing Drug Permeability. Preprints.org.
  • Cayman Chemical. (2022).
  • Selleck Chemicals. (n.d.). Brinzolamide. Selleck Chemicals.
  • Ghate, D., & Edelhauser, H. F. (2011). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow.
  • Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension.
  • Patil, R. K., et al. (2024).
  • Drugs.com. (n.d.). Brinzolamide Ophthalmic vs Dorzolamide Ophthalmic Comparison. Drugs.com.
  • Whitson, L. J., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Semantic Scholar.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Kurmi, B. D., et al. (2025). Enhanced ocular delivery of brinzolamide via β-cyclodextrin-based micelles for glaucoma management. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Bek, T., et al. (2020). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 21(15), 5489.
  • Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. PubMed.
  • Nocentini, A., et al. (2019). Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors.
  • U.S. Food and Drug Administration. (n.d.). AZOPT® (brinzolamide ophthalmic suspension) 1%. FDA.
  • Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. PubMed.
  • U.S. Food and Drug Administration. (n.d.). AZOPT® (brinzolamide ophthalmic suspension) 1%. FDA.
  • Drugs.com. (n.d.). Brinzolamide Ophthalmic vs Dorzolamide Ophthalmic Comparison. Drugs.com.
  • van der Valk, R., et al. (2000). Effect of Brinzolamide and Dorzolamide on Aqueous Humor Flow in Human Eyes. PubMed.
  • Strahlman, E. R., & Vogel, R. (1996). Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor. PubMed.
  • ResearchGate. (n.d.). Chemical structures of dorzolamide and brinzolamide.
  • ResearchGate. (n.d.). Comparison between the percentage intraocular pressure reduction in dorzolamide/timolol and brinzolamide/timolol group.
  • Sasa, N., et al. (1999). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Japanese Journal of Ophthalmology, 43(5), 386-391.
  • U.S. Food and Drug Administration. (n.d.). AZOPT® (brinzolamide ophthalmic suspension) 1%. FDA.
  • Dr.Oracle. (2025). What is the role of Brinzolamide (carbonic anhydrase inhibitor) in the management of angle closure glaucoma?. Dr.Oracle.

Sources

comparing the efficacy of (S)-Brinzolamide vs racemic brinzolamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoselective Efficacy of Brinzolamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantiomeric forms of Brinzolamide, a potent carbonic anhydrase inhibitor. While the prompt specifies a comparison between the (S)-enantiomer and the racemic mixture, the landscape of pharmaceutical development has exclusively favored the (R)-enantiomer for clinical use. This analysis, therefore, delves into the principles of stereoselectivity that underpin this crucial decision, explaining why the single (R)-enantiomer is the therapeutic standard and the presumed role of its (S)-counterpart.

Introduction to Chirality in Brinzolamide

Brinzolamide is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its therapeutic action stems from the potent and specific inhibition of carbonic anhydrase II (CA-II), an enzyme critical to aqueous humor secretion in the eye.

Like many modern pharmaceuticals, brinzolamide is a chiral molecule. It possesses a single stereocenter, meaning it can exist as two non-superimposable mirror images known as enantiomers: (R)-Brinzolamide and (S)-Brinzolamide. A 50:50 mixture of both is called a racemate or racemic mixture.

In pharmacology, it is a well-established principle that the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets like enzymes and receptors, which are themselves chiral.[1][2][3] Consequently, one enantiomer (the eutomer ) often exhibits significantly higher therapeutic activity than the other (the distomer ). The distomer may be merely inactive, less active, or in some cases, contribute to undesirable side effects.[1][3]

The commercially available and clinically studied formulation of brinzolamide, marketed as Azopt®, is the pure (R)-(+)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide .[4] This guide will explore the stereoselective nature of its efficacy, the scientific rationale for developing this single enantiomer, and the implied therapeutic insignificance of the (S)-enantiomer and, by extension, the racemic mixture.

Mechanism of Action: A Tale of Three-Dimensional Specificity

Brinzolamide reduces IOP by inhibiting carbonic anhydrase II within the ciliary processes of the eye.[5][6][7] This enzyme catalyzes the reversible hydration of CO2 to form carbonic acid, which then dissociates into bicarbonate (HCO3-) and protons. The subsequent movement of bicarbonate ions into the posterior chamber of the eye drives fluid transport, resulting in the secretion of aqueous humor. By blocking CA-II, brinzolamide slows the formation of bicarbonate, reduces fluid transport, and ultimately lowers aqueous humor production, thereby decreasing IOP.[6][7]

The active site of CA-II is a highly structured, chiral environment containing a critical zinc ion (Zn2+). For an inhibitor to be effective, its functional groups must align perfectly with the amino acid residues and the central zinc ion within this active site. The stereochemistry of the inhibitor is therefore not a trivial detail but a determining factor of its potency. The (R)-configuration of brinzolamide allows for an optimal three-dimensional fit, positioning its sulfonamide group for high-affinity binding to the Zn2+ ion and enabling other parts of the molecule to form stabilizing interactions with the enzyme's active site.

Conceptual Model: Stereoselective Enzyme Inhibition cluster_0 Scenario 1: Eutomer (R-Brinzolamide) cluster_1 Scenario 2: Distomer (S-Brinzolamide) Enzyme_R CA-II Active Site (Chiral) Zn²⁺ Ion Result_R Potent Inhibition of Aqueous Humor Production Eutomer (R)-Brinzolamide (Correct 3D Fit) Eutomer->Enzyme_R:f0 High-Affinity Binding Enzyme_S CA-II Active Site (Chiral) Zn²⁺ Ion Result_S Ineffective Inhibition Distomer (S)-Brinzolamide (Poor 3D Fit) Distomer->Enzyme_S:f0 Low-Affinity Binding (Steric Hindrance)

Caption: Conceptual diagram illustrating how the eutomer ((R)-Brinzolamide) achieves a precise fit with the chiral active site of the CA-II enzyme, leading to potent inhibition, while the distomer ((S)-Brinzolamide) fits poorly, resulting in ineffective binding.

Efficacy Profile: The Case for the (R)-Enantiomer

The decision to advance a single enantiomer into clinical development is invariably backed by preclinical data demonstrating its superiority. While direct comparative studies on the (S)-enantiomer are not present in publicly available literature—a common scenario for distomers—the efficacy of the (R)-enantiomer is well-documented.

In Vitro Potency

The primary measure of a drug's potency against its target enzyme is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 Value
(R)-Brinzolamide Carbonic Anhydrase II (CA-II)3.2 nM [8]
(S)-BrinzolamideCarbonic Anhydrase II (CA-II)Data not publicly available
Racemic BrinzolamideCarbonic Anhydrase II (CA-II)Data not publicly available

The lack of published data for the (S)-enantiomer strongly suggests it possesses significantly weaker or negligible inhibitory activity. If a racemic mixture were used, only 50% of the administered dose (the R-enantiomer) would be therapeutically active, effectively halving the drug's potency.

Clinical Efficacy & Safety

Clinical trials have consistently demonstrated the efficacy and safety of the 1% ophthalmic suspension of (R)-Brinzolamide.

ParameterResult
IOP Reduction Approximately 15-20% reduction from baseline as monotherapy.[6][9]
Dosing Regimen Effective when administered two or three times daily.[10][11]
Safety Profile Generally well-tolerated. The most common adverse events are transient blurred vision and taste perversion. Notably, it causes significantly less ocular discomfort (burning and stinging) than the alternative topical CAI, dorzolamide.[10][11]

Developing the single (R)-enantiomer allows for a more potent, specific, and reliable therapeutic effect. It also avoids burdening the body with the metabolism of an inactive distomer, which could have an unpredictable safety profile.

Experimental Protocols for Stereoselective Analysis

Evaluating the distinct properties of enantiomers is a foundational step in drug development. Below are representative protocols for determining enzyme inhibition and for separating the enantiomers for individual analysis.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against carbonic anhydrase, a crucial experiment for identifying the eutomer. The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: Prepare a 1 mg/mL stock solution of human CA-II in cold Assay Buffer.

    • Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (e.g., (R)-Brinzolamide, (S)-Brinzolamide) in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor dilution (or DMSO for the control group).

    • Add 20 µL of a working CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow: CA-II Inhibition Assay prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (96-well) - Add Buffer - Add Inhibitor/DMSO - Add Enzyme prep->plate incubate Pre-incubation (15 min @ RT) plate->incubate react Reaction Initiation (Add Substrate) incubate->react read Kinetic Reading (Absorbance @ 405 nm) react->read analyze Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot and Calculate IC50 read->analyze

Caption: Experimental workflow for determining the in vitro inhibitory potency (IC50) of a compound against Carbonic Anhydrase II.

Protocol 2: Chiral Separation of Brinzolamide Enantiomers

This HPLC-based method allows for the separation and quantification of the (R) and (S) enantiomers of brinzolamide, essential for quality control and for studying the properties of each isomer individually.

Methodology:

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Amylose-based chiral column, such as a Chiralpak AD (25 cm x 0.46 cm).[12]

    • Mobile Phase: n-hexane:2-propanol (90:10, v/v).[12]

    • Flow Rate: 0.5 mL/min.[12]

    • Detection Wavelength: 220 nm.[12]

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a standard solution of racemic brinzolamide in the mobile phase.

    • Prepare solutions of the individual enantiomers, if available, to confirm peak identity.

    • For biological samples, perform a suitable extraction (e.g., solid-phase extraction) to isolate the drug.[12]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. The two enantiomers will elute at different retention times. Based on published data, the expected elution order is (S)-Brinzolamide followed by (R)-Brinzolamide.[12]

  • Quantification:

    • Calculate the area under the curve for each enantiomeric peak.

    • Determine the concentration and enantiomeric purity by comparing the peak areas to those of standard solutions.

Workflow: Chiral HPLC Separation sample Sample Preparation (Dissolve Racemate in Mobile Phase) inject Injection into HPLC (Chiral Column) sample->inject separate Isocratic Elution (n-hexane:2-propanol) inject->separate detect UV Detection (220 nm) separate->detect output Chromatogram Output (Separated S and R Peaks) detect->output quantify Data Analysis (Peak Integration, Quantification) output->quantify

Caption: Workflow for the chiral separation of (S)- and (R)-Brinzolamide enantiomers using High-Performance Liquid Chromatography (HPLC).

Conclusion: The Verdict of Stereoselectivity

For researchers and drug development professionals, the case of brinzolamide serves as a definitive example of modern pharmaceutical principles:

  • Efficacy is Three-Dimensional: The biological activity of a chiral drug is intrinsically linked to its spatial configuration.

  • The Eutomer is the Target: Identifying and developing the active enantiomer (the eutomer) maximizes therapeutic potency and specificity.

  • Absence of Evidence is Significant: The lack of data on a distomer, like (S)-Brinzolamide, implies its failure to meet the efficacy and safety criteria necessary for further development.

References

  • Title: Preclinical overview of brinzolamide Source: PubMed URL: [Link]

  • Title: Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor Source: ResearchGate URL: [Link]

  • Title: What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure? Source: Dr.Oracle URL: [Link]

  • Title: What is the role of Brinzolamide (carbonic anhydrase inhibitor) in the management of angle closure glaucoma? Source: Dr.Oracle URL: [Link]

  • Title: Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns Source: PubMed URL: [Link]

  • Title: Effects of Stereoisomers on Drug Activity Source: BiomedGrid URL: [Link]

  • Title: BRINZOLAMIDE Source: gsrs URL: [Link]

  • Title: STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY Source: IIP Series URL: [Link]

  • Title: Process for the preparation of brinzolamide Source: Google Patents URL
  • Title: Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension Source: PubMed URL: [Link]

  • Title: Effects of Stereoisomers on Drug Activity Source: ResearchGate URL: [Link]

  • Title: Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity Source: MDPI URL: [Link]

  • Title: Pharmaceutical composition comprising brinzolamide Source: Google Patents URL
  • Title: Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. Brinzolamide Primary Therapy Study Group Source: PubMed URL: [Link]

  • Title: Ophthalmic delivery of brinzolamide by liquid crystalline nanoparticles: in vitro and in vivo evaluation Source: ResearchGate URL: [Link]

  • Title: Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis Source: Frontiers URL: [Link]

  • Title: The efficacy and safety of brinzolamide 1% ophthalmic suspension (Azopt) as a primary therapy in patients with open-angle glaucoma or ocular hypertension. Brinzolamide Primary Therapy Study Group Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Enantiomeric Purity Determination of (S)-Brinzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Pharmaceutical Quality Control

In the realm of pharmaceutical development and manufacturing, the stereochemical identity of a drug substance is not a trivial detail; it is a fundamental determinant of its therapeutic action and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of the stereoisomeric composition of new drugs.[1][2] This is because one enantiomer may be therapeutically active (the eutomer) while the other could be inactive, less active, or even contribute to adverse effects (the distomer).

Brinzolamide is a potent inhibitor of carbonic anhydrase II, prescribed for the management of glaucoma and ocular hypertension.[3][4] The commercially available drug, Azopt®, contains the (R)-enantiomer as the active pharmaceutical ingredient (API).[3][5] Consequently, the (S)-enantiomer, (S)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][5][6]thiazine-6-sulfonamide 1,1-dioxide, is considered an enantiomeric impurity whose presence must be stringently controlled.[5][7]

This guide provides a comprehensive comparison of three powerful analytical techniques for confirming the enantiomeric purity of an (S)-Brinzolamide sample. Whether you are developing a new synthetic route, establishing quality control (QC) release specifications, or conducting stability studies, selecting the appropriate analytical methodology is paramount. We will delve into the operational principles, provide detailed experimental protocols, and compare the relative merits of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most widely adopted method for enantiomeric separation in the pharmaceutical industry due to its robustness, high resolution, and reliability. The technique's success hinges on the use of a Chiral Stationary Phase (CSP) that creates a diastereomeric environment, leading to differential interactions with the two enantiomers.

Principle of Separation

The core of this method is the CSP. These phases are typically composed of a chiral selector (e.g., a protein, polysaccharide, or cyclodextrin derivative) covalently bonded to silica particles.[5] When the racemic or enriched sample passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the CSP. The difference in the stability and/or steric arrangement of these complexes results in one enantiomer being retained longer than the other, thus achieving separation. For Brinzolamide, both protein-based (ovomucoid) and polysaccharide-based (amylose) CSPs have proven effective.[5][6][8]

Experimental Protocol: Polysaccharide-Based CSP

This protocol is adapted from established methods for Brinzolamide enantiomeric separation.[6][8]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and 2-propanol in a 90:10 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of the (S)-Brinzolamide reference standard and 5 mg of the (R)-Brinzolamide reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a racemic standard solution (~0.5 mg/mL of each).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (S)-Brinzolamide test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Amylose-based CSP, such as an AmyCoat (150 x 4.6 mm, 5 µm) or Chiralpak® AD (250 x 4.6 mm, 5 µm) column.[8]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm or 254 nm.[5][8]

    • Injection Volume: 10 µL.

  • Analysis and Data Interpretation:

    • Inject the racemic standard to confirm the identity and resolution of the two enantiomer peaks. The elution order on amylose-based columns is typically (S)-Brinzolamide followed by (R)-Brinzolamide.[8]

    • Inject the (S)-Brinzolamide test sample.

    • Calculate the enantiomeric purity (or enantiomeric excess, e.e.) by determining the area percentage of the (R)-enantiomer peak relative to the total area of both peaks.

      • % (R)-enantiomer = (Area of R-peak / (Area of S-peak + Area of R-peak)) * 100

Data Summary & Performance
ParameterTypical ValueRationale & Comments
Resolution (Rs) > 1.5A resolution of 1.5 indicates baseline separation, which is essential for accurate quantification of a minor enantiomeric impurity.[8]
Separation Factor (α) ~1.20 - 1.42Demonstrates the CSP's selectivity for the enantiomers.[6][8]
Retention Time (S) ~9.5 minVaries with exact column and mobile phase composition.
Retention Time (R) ~11.5 minThe second eluting peak on this type of CSP.[8]
Limit of Quantification ~0.1%Crucial for adhering to ICH guidelines for impurity quantification.
Workflow and Expert Commentary

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node A [label="Mobile Phase Prep\n(n-Hexane/2-Propanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Sample Prep\n(Dissolve in Mobile Phase)"]; C [label="HPLC System Setup\n(Amylose CSP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Inject Sample\n(10 µL)"]; E [label="UV Detection\n(220 nm)"]; F [label="Chromatogram Generation", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Analysis\n(Peak Integration, % Purity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> D; C -> D [label="Equilibrate"]; D -> E [label="Elution"]; E -> F; F -> G;

// Invisible nodes for alignment {rank=same; A; B;} } dot Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Scientist's Note: The choice between a normal-phase (n-hexane/alcohol) and a reversed-phase (buffer/organic solvent) method depends on the CSP. Polysaccharide-based columns often show excellent selectivity in normal-phase modes, while protein-based columns like the Ultron ES-OVM function well under reversed-phase conditions.[5] The normal-phase method presented here offers the advantage of using volatile solvents, which can be beneficial if sample recovery is desired.

Chiral Capillary Electrophoresis (CE): High Efficiency, Low Consumption

Chiral CE is a powerful separation technique characterized by its extremely high efficiency, short analysis times, and minimal consumption of solvents and samples. It is an excellent alternative or complementary technique to HPLC.

Principle of Separation

In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).[9] For chiral separations, a chiral selector—most commonly a cyclodextrin derivative—is added directly to this BGE.[10] When a voltage is applied, the Brinzolamide enantiomers migrate through the capillary. They also engage in transient, reversible complexation with the chiral selector.[11] Because the stability constants of the diastereomeric complexes formed between each enantiomer and the cyclodextrin are different, their effective electrophoretic mobilities differ, leading to their separation.[9]

Experimental Protocol: Cyclodextrin-Mediated CE

Step-by-Step Methodology:

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Add a suitable chiral selector, such as 20 mM 2,6-di-O-methyl-β-cyclodextrin. Filter through a 0.22 µm syringe filter.

  • Sample Preparation: Dissolve the (S)-Brinzolamide sample in deionized water or a 1:1 water/methanol mixture to a concentration of approximately 0.5 mg/mL.

  • Capillary Conditioning:

    • Flush a new fused-silica capillary (e.g., 50 µm I.D., ~40 cm effective length) sequentially with 1 M NaOH, deionized water, and finally the BGE. This ensures a consistent and active capillary surface.

  • CE Conditions:

    • Instrument: Capillary Electrophoresis system with a DAD or UV detector.

    • Capillary: Fused-silica, 50 µm I.D., 40 cm effective length.

    • Voltage: +20 kV (positive polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 214 nm.

  • Analysis and Data Interpretation:

    • Run the sample and record the electropherogram.

    • The enantiomeric purity is calculated from the corrected peak areas (Peak Area / Migration Time) to account for variations in velocity.

      • % Corrected Area (R) = (Corrected Area of R / (Corrected Area of S + Corrected Area of R)) * 100

Data Summary & Performance
ParameterTypical ValueRationale & Comments
Efficiency (Plates) > 200,000CE offers exceptionally high theoretical plate counts, leading to very sharp and well-defined peaks.
Resolution (Rs) > 2.0High efficiency often translates to excellent resolution, even for enantiomers with small mobility differences.
Analysis Time < 10 minutesA significant advantage of CE is its speed compared to traditional HPLC methods.
Sample Volume ~5-10 nLRequires minuscule amounts of sample, ideal for precious or limited materials.
Limit of Quantification ~0.1-0.2%Sensitivity is highly dependent on the sample injection and stacking techniques used.[10]
Workflow and Expert Commentary

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node A [label="BGE Prep\n(Phosphate Buffer + Cyclodextrin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Sample Prep\n(Dissolve in Water/MeOH)"]; C [label="CE System Setup\n(Capillary Conditioning)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Hydrodynamic Injection\n(~5 nL)"]; E [label="Electrophoretic Separation\n(+20 kV)"]; F [label="Electropherogram", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Analysis\n(Corrected Peak Area)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> D; C -> D [label="Install & Flush"]; D -> E; E -> F; F -> G;

{rank=same; A; B;} } dot Caption: Chiral Capillary Electrophoresis workflow schematic.

Scientist's Note: Method development in chiral CE often involves screening different types and concentrations of cyclodextrins and adjusting the BGE pH. For a basic compound like Brinzolamide, a low pH ensures it is fully protonated and migrates towards the cathode, which simplifies the separation mechanism.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Structural Approach

While chromatography separates enantiomers in space and time, NMR spectroscopy can differentiate them in the same solution through the use of a Chiral Solvating Agent (CSA). This method provides direct structural evidence and can be inherently quantitative without the need for response factor correction.

Principle of Differentiation

This technique relies on the rapid and reversible formation of diastereomeric solvates (complexes) between the enantiomers of Brinzolamide and a chiral solvating agent.[12] These diastereomeric complexes exist in different magnetic environments. As a result, the NMR signals for corresponding protons (or carbons) in the two enantiomers, which are identical (isochronous) in an achiral solvent, become distinct (anisochronous) and appear at slightly different chemical shifts (Δδ). The integration of these separated signals allows for direct quantification of the enantiomeric ratio.

Experimental Protocol: ¹H NMR with (S)-BINOL

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the (S)-Brinzolamide sample into an NMR tube.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals. Protons near the chiral center or those involved in hydrogen bonding are often most affected by the CSA. For Brinzolamide, the N-H proton of the ethylamino group is a good candidate.[13][14]

  • Addition of CSA: Add a molar equivalent of a CSA, such as (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL), directly to the NMR tube. Ensure it dissolves completely.

  • Spectrum Acquisition with CSA: Re-acquire the ¹H NMR spectrum under the same conditions.

  • Analysis and Data Interpretation:

    • Identify a well-resolved proton signal that has split into two distinct peaks (or multiplets) upon addition of the CSA.

    • Carefully integrate the area under each of these two signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

      • % (R)-enantiomer = (Integral of R-signal / (Integral of S-signal + Integral of R-signal)) * 100

Data Summary & Performance
ParameterTypical ValueRationale & Comments
Chemical Shift Difference (Δδ) 0.01 - 0.1 ppmThe magnitude of the split depends on the CSA, solvent, temperature, and specific proton being observed.
Analysis Time ~15-30 minutesIncludes sample preparation and two spectral acquisitions.
Sample Requirement ~5-10 mgHigher than chromatographic methods, which can be a limitation.
Quantification Direct (Integral Ratio)A key advantage, as it does not rely on detector response factors.
Limit of Quantification ~1-5%Generally less sensitive than HPLC or CE for trace enantiomer detection.
Workflow and Expert Commentary

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node A [label="Dissolve Sample\nin Deuterated Solvent"]; B [label="Acquire Initial ¹H NMR Spectrum"]; C [label="Identify Isochronous Signals", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add Chiral Solvating Agent\n(e.g., (S)-BINOL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Acquire Final ¹H NMR Spectrum"]; F [label="Identify Anisochronous Signals\n(Split Peaks)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Integrate Split Signals\n& Calculate Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Confirm Baseline"]; D -> E; E -> F; F -> G; } dot Caption: Workflow for enantiomeric purity analysis by NMR.

Scientist's Note: The success of the NMR method is highly dependent on finding the right combination of CSA, solvent, and temperature to induce a sufficient chemical shift difference (Δδ). It is often necessary to screen a few CSAs. While less sensitive for trace analysis, its power lies in its direct quantitation and the structural information it provides, making it an excellent orthogonal technique to confirm results from a primary chromatographic method.

Comparative Summary and Recommendations

The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral CENMR with CSA
Primary Principle Differential PartitioningDifferential MobilityDiastereomeric Solvation
Resolution High to Very HighVery High to ExcellentModerate
Sensitivity (LOQ) Excellent (~0.1%)Very Good (~0.1-0.2%)Fair (~1-5%)
Analysis Speed Moderate (10-20 min)Fast (< 10 min)Moderate (15-30 min)
Solvent Consumption HighVery LowLow
Sample Requirement Low (~100 µg)Very Low (< 1 µg)High (~5-10 mg)
Quantitation Indirect (Peak Area)Indirect (Corrected Area)Direct (Integral Ratio)
Best For Routine QC, method validation, stability testingHigh-throughput screening, limited sample amountsOrthogonal confirmation, structural verification
Final Recommendations
  • For routine quality control and release testing where high sensitivity, robustness, and regulatory acceptance are key, Chiral HPLC is the undisputed method of choice. Its proven reliability and performance make it the industry standard.

  • For high-throughput screening, method development, or situations with extremely limited sample quantities , Chiral CE offers an attractive, fast, and green alternative with outstanding separation efficiency.

  • For unequivocal structural confirmation and as an orthogonal validation technique , NMR with a Chiral Solvating Agent is invaluable. Its ability to provide direct quantification without chromatographic response factors makes it a powerful tool for verifying the results obtained by HPLC or CE.

Ultimately, a comprehensive approach may involve using Chiral HPLC as the primary, validated method for purity determination, with Chiral CE or NMR employed as a secondary, orthogonal technique to provide a higher level of analytical confidence, fully satisfying the rigorous demands of pharmaceutical quality assurance.

References

  • Sharshira, E. A., & El-Enany, N. (2012). Development of Stereo-Selective HPLC Method for the Analysis of Brinzolamide (AL-4862). ResearchGate. [Link]

  • Hassan, Y. Aboul-Enein, & Ali, I. (2004). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. Instrumentation Science & Technology. [Link]

  • Ali, I., Aboul-Enein, H. Y., & Singh, P. (2014). Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns. Chirality. [Link]

  • Vitale, F., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA.gov. [Link]

  • Stinson, S. C. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News. [Link]

  • National Center for Biotechnology Information. (n.d.). Brinzolamide, (S)-. PubChem Compound Database. Retrieved from [Link]

  • Ilyés, K., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Brinzolamide. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA.gov. [Link]

  • Iester, M. (2008). Brinzolamide. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Brinzolamide. Wikipedia. Retrieved from [Link]

  • Kumar, A., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Brinzolamide in Bulk and Pharmaceutical Dosage Forms. International Journal of Current Pharmaceutical Research. [Link]

  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Bulletin. [Link]

  • Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. [Link]

  • Ntobong, G. A., et al. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules. [Link]

  • El-Kimary, E. I., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules. [Link]

  • Zhang, Y., et al. (2024). Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis. Journal of Chromatography A. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. [Link]

  • Global Substance Registration System. (n.d.). BRINZOLAMIDE. gsrs.ncats.nih.gov. [Link]

  • Nfor, E. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. [Link]

  • Borowiecki, P. (2008). NMR method for determination of enantiomeric purity of sulfinimines. Tetrahedron: Asymmetry. [Link]

  • Al-Obaidi, A. S. M., & Al-Amiery, A. A. (2015). Synthesis and characterization of some sulfonamide derivatives. International Journal of PharmTech Research. [Link]

  • Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. [Link]

Sources

A Head-to-Head Comparison of (S)-Brinzolamide and (R)-Brinzolamide Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the stereoisomers of Brinzolamide, a potent carbonic anhydrase inhibitor. Designed for researchers, scientists, and professionals in drug development, this document delves into the stereoselectivity of Brinzolamide's mechanism of action, offering experimental context and practical insights into its evaluation.

Introduction: The Significance of Stereochemistry in Brinzolamide's Ocular Hypotensive Effect

Brinzolamide is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2] It functions by inhibiting carbonic anhydrase II (CA-II), an enzyme pivotal to the production of aqueous humor in the ciliary processes of the eye.[3][4][5][6] By reducing the rate of bicarbonate ion formation, brinzolamide effectively decreases aqueous humor secretion, leading to a reduction in intraocular pressure (IOP).[3][4][5][6]

This guide will, therefore, focus on the well-documented activity of (R)-Brinzolamide as the active therapeutic agent, while contextualizing the role of the (S)-enantiomer based on available information.

Mechanism of Action: A Stereoselective Interaction

The therapeutic effect of brinzolamide is derived from its highly specific, non-competitive, and reversible inhibition of carbonic anhydrase II.[3][5][6] The sulfonamide moiety of the brinzolamide molecule is crucial for its inhibitory activity, as it coordinates with the zinc ion located in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule that is essential for the enzyme's catalytic activity.

The stereoselective activity of brinzolamide implies that the three-dimensional arrangement of the atoms in the (R)-enantiomer allows for a more favorable interaction with the active site of CA-II compared to the (S)-enantiomer. This superior fit likely results in a stronger binding affinity and, consequently, more potent inhibition.

cluster_CAII Carbonic Anhydrase II (CA-II) Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Displaced His Histidine Residues R_Brinzolamide (R)-Brinzolamide R_Brinzolamide->Zn High Affinity Binding (Sulfonamide Moiety) S_Brinzolamide (S)-Brinzolamide S_Brinzolamide->Zn Low Affinity Binding

Caption: Stereoselective binding of Brinzolamide enantiomers to the CA-II active site.

Comparative Inhibitory Activity

While direct, side-by-side experimental values for the inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) of (S)- and (R)-Brinzolamide are not extensively reported in the scientific literature, the pharmaceutical industry's focus on the (R)-enantiomer provides strong indirect evidence of its superior activity. The commercially available formulation of brinzolamide has an IC₅₀ value of 3.2 nM against carbonic anhydrase II.[9] It is reasonable to infer that the (S)-enantiomer exhibits significantly lower potency.

EnantiomerTarget EnzymeReported IC₅₀Presumed Activity
(R)-Brinzolamide Carbonic Anhydrase II3.2 nM[9]High
(S)-Brinzolamide Carbonic Anhydrase IINot ReportedLow / Inactive

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine and compare the inhibitory potency of the brinzolamide enantiomers, a well-established in vitro carbonic anhydrase inhibition assay can be employed. This colorimetric assay measures the esterase activity of carbonic anhydrase.

Principle

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), a yellow-colored product that absorbs light at 405 nm. The rate of pNP formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like brinzolamide, this rate decreases, allowing for the quantification of inhibitory potency.

Materials and Reagents
  • Human Carbonic Anhydrase II (CA-II)

  • (R)-Brinzolamide and (S)-Brinzolamide

  • p-Nitrophenyl Acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of (R)- and (S)-Brinzolamide in DMSO D Dispense buffer, inhibitor dilutions, and CA-II solution into 96-well plate A->D B Prepare CA-II working solution in Tris-HCl buffer B->D C Prepare pNPA substrate solution in DMSO F Initiate reaction by adding pNPA substrate solution C->F E Pre-incubate at room temperature (15 minutes) D->E E->F G Measure absorbance at 405 nm in kinetic mode F->G H Calculate initial reaction velocities G->H I Plot % inhibition vs. inhibitor concentration and determine IC₅₀ values H->I

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Procedure
  • Compound Preparation: Prepare stock solutions of (R)-Brinzolamide and (S)-Brinzolamide in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Plate Setup: In a 96-well plate, add the appropriate buffer, followed by the inhibitor solutions (or DMSO for control wells).

  • Enzyme Addition: Add the CA-II working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Conclusion and Future Directions

For researchers in drug development, this underscores the importance of chiral separation and the individual evaluation of stereoisomers early in the discovery pipeline. While the therapeutic efficacy of (R)-Brinzolamide is well-established, further studies directly comparing the inhibitory potencies of both enantiomers against a panel of carbonic anhydrase isoforms would provide valuable data for the scientific community and could inform the design of future, even more selective, carbonic anhydrase inhibitors.

References

  • G. F. Gökgöl. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology. 2011;5:937-945.
  • U.S. Food and Drug Administration. Azopt (brinzolamide ophthalmic suspension)
  • T. P. DEAN, et al. Process for preparing brinzolamide. World Intellectual Property Organization, WO2010103115A1, published September 16, 2010.
  • A. S. PRAJAPATI, et al. Ophthalmic compositions of brinzolamide. World Intellectual Property Organization, WO2019207380A1, published October 31, 2019.
  • Minicule.
  • Wikipedia. Brinzolamide. en.wikipedia.org.
  • Patsnap. What is Brinzolamide used for?
  • PubChem. Brinzolamide. pubchem.ncbi.nlm.nih.gov.
  • BioGRID. Brinzolamide Result Summary. thebiogrid.org.
  • MedchemExpress. Brinzolamide (AL-4862). medchemexpress.com.

Sources

A Senior Application Scientist's Guide to Validating the Inhibitory Effect of (S)-Brinzolamide in a New Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-Brinzolamide is a well-established, potent, and specific inhibitor of the carbonic anhydrase (CA) enzyme family, particularly Carbonic Anhydrase II (CA-II).[1][2][3] Its primary mechanism involves the reversible inhibition of CA, an enzyme that catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and protons.[2][4][5] This activity is crucial in various physiological processes, and its inhibition is the cornerstone of Brinzolamide's therapeutic effect in lowering intraocular pressure in glaucoma.[6][7][8]

However, introducing any compound to a new biological system, such as a novel cancer cell line or a newly characterized primary cell type, requires rigorous validation. Cell lines exhibit vast heterogeneity in protein expression and signaling pathway reliance. Therefore, assuming an identical effect across different cellular backgrounds is a frequent cause of irreproducible data.[9]

Part 1: Foundational Analysis - Characterizing the Experimental System

Core Directive: Before testing an inhibitor, we must first understand the system in which it will be tested. The objective here is to establish baseline characteristics of the new cell line and, most critically, to confirm the presence of the drug's molecular target.

dot

cluster_0 Part 1: Foundational Analysis A Select New Cell Line B Experiment 1.1: Establish Baseline Proliferation (MTT Assay) A->B C Experiment 1.2: Confirm Target Expression (Western Blot for CA Isoforms) A->C D Decision Point: Target Expressed? C->D Proceed to Part 2 Proceed to Part 2 D->Proceed to Part 2 Yes Stop/Re-evaluate Cell Line Stop/Re-evaluate Cell Line D->Stop/Re-evaluate Cell Line No cluster_1 Part 2: Primary Validation E Experiment 2.1: Dose-Response Analysis (MTT Assay) F Calculate IC50 Value E->F G Experiment 2.2: Direct Target Engagement (CA Activity Assay) E->G H Correlate IC50 with Enzyme Inhibition F->H G->H Proceed to Part 3 Proceed to Part 3 H->Proceed to Part 3 cluster_2 Part 3: Mechanistic Pathway I (S)-Brinzolamide J Inhibition of Carbonic Anhydrase I->J K Disruption of pH Homeostasis (Increased Intracellular Acidity) J->K L Cellular Stress Signal K->L M Activation of Initiator Caspases L->M N Experiment 3.1: Activation of Effector Caspase-3/7 (Luminescent Assay) M->N O Apoptosis N->O

Caption: Proposed signaling cascade from CA inhibition to apoptosis.

Experiment 3.1: Assessment of Apoptosis via Caspase-3/7 Activation

  • Expertise & Causality: The inhibition of carbonic anhydrase can disrupt cellular pH regulation, leading to intracellular acidosis. T[10]his is a significant stressor that can initiate the intrinsic apoptotic pathway. A hallmark of this pathway's execution phase is the activation of effector caspases, primarily Caspase-3 and Caspase-7. T[11]herefore, measuring the activity of these caspases serves as a direct, quantitative indicator of apoptosis induction. We select a luminogenic assay using a DEVD peptide substrate for its high sensitivity and broad dynamic range.

[12]* Trustworthiness: The experiment is conducted using (S)-Brinzolamide at concentrations around the determined IC50 (e.g., 1x and 2x IC50). This directly ties the apoptosis measurement to the concentration range that produces a significant anti-proliferative effect. Including a positive control (e.g., staurosporine) validates that the assay system is working correctly, while the vehicle-treated cells provide the baseline against which a fold-change in activity can be reliably calculated.

Table 3: Representative Caspase-3/7 Activity Data

Treatment Concentration Mean Luminescence (RLU) Fold Change vs. Vehicle
Vehicle Control - 15,250 1.0
(S)-Brinzolamide 5 µM (IC50) 48,800 3.2
(S)-Brinzolamide 10 µM (2x IC50) 85,400 5.6

| Staurosporine (Positive Control) | 1 µM | 120,500 | 7.9 |

Detailed Experimental Protocols

Protocol 1: Protein Quantification (BCA Assay)
  • Principle: The bicinchoninic acid (BCA) assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. BCA chelates with the Cu¹⁺, forming a purple-colored complex that absorbs light at 562 nm, proportional to the protein concentration. *[13][14] Procedure:

    • Prepare a series of Bovine Serum Albumin (BSA) standards (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same lysis buffer as the samples. [15] 2. Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B. [15] 3. Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of the BCA working reagent to each well and mix gently on a plate shaker. [13] 5. Cover the plate and incubate at 37°C for 30 minutes. [15] 6. Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Determine the protein concentration of the unknown samples by interpolating from this curve.

Protocol 2: Cell Viability (MTT Assay)
  • Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan, dissolved in a solubilizing agent, is proportional to the number of viable cells. *[16] Procedure:

    • Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment. [16] 2. Remove the medium and add 100 µL of fresh medium containing the desired concentrations of (S)-Brinzolamide or vehicle control.

    • Incubate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 5. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. [17] 6. Allow the plate to stand overnight in the incubator to ensure complete dissolution of formazan crystals.

    • Gently mix by pipetting and measure the absorbance at 570 nm, with a reference wavelength of 630 nm.

#### Protocol 3: Western Blotting

  • Principle: This technique uses SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by molecular weight. The separated proteins are then transferred to a membrane, where specific proteins are detected using primary antibodies targeted against them and secondary antibodies conjugated to a detection molecule (e.g., HRP). *[18][19][20] Procedure:

    • Sample Prep: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using the BCA assay (Protocol 1). D[21]enature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • SDS-PAGE: Load samples into a polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. [21] 3. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [18] 5. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CA-II, anti-CA-IX) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [22] 6. Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature. [22] 8. Washing: Repeat the washing step.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 4: Cell-Based Carbonic Anhydrase Activity Assay (Colorimetric)
  • Principle: This assay leverages the esterase activity of CA. The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to produce the yellow product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm. *[23] Procedure:

    • Prepare cell lysates from both treated (with S-Brinzolamide) and untreated cells. Normalize protein concentration using the BCA assay.

    • Add 10 µL of the normalized cell lysate to wells of a 96-well plate.

    • Prepare a pNPA substrate solution (e.g., 20 mM in acetonitrile or DMSO), to be prepared fresh. [23] 4. Add 180 µL of Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6) to each well. [23] 5. To initiate the reaction, add 10 µL of the pNPA stock solution to each well.

    • Immediately place the plate in a reader pre-set to 25°C and measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes. [23] 7. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. Enzyme activity is proportional to this rate.

Protocol 5: Caspase-3/7 Activity Assay (Luminescent)
  • Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7. Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity. *[12] Procedure:

    • Seed cells in a white-walled 96-well plate and treat with (S)-Brinzolamide as described for the MTT assay.

    • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Pierce BCA Protein Assay Protocol V.2. University of California, Irvine. [Link]

  • WB Protocol. AlgentBio. [Link]

  • Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]

  • Protein Quantification: BCA Assay. QB3 Berkeley. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health (NIH). [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • Caspase Protocols in Mice. PubMed Central - NIH. [Link]

  • Brinzolamide. PubChem. [Link]

  • Brinzolamide. Wikipedia. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Brinzolamide: Mechanism of Action and Therapeutic Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Brinzolamide Result Summary. BioGRID. [Link]

  • What is the mechanism of Brinzolamide? Patsnap Synapse. [Link]

  • Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension. PubMed. [Link]

  • Brinzolamide: Uses, Interactions, and Clinical Data. Minicule. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central - NIH. [Link]

  • What assays should I further perform to check and validate the effect of my drug on cell lines? ResearchGate. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PubMed Central - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of (S)-Brinzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Carbonic Anhydrase Inhibition

(S)-Brinzolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for numerous physiological processes.[1][2] Marketed as Azopt®, its primary clinical application is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[3][4][5][6] The therapeutic effect stems from the specific inhibition of carbonic anhydrase II (CA-II) in the ciliary processes of the eye.[7][8][9] This inhibition slows the formation of bicarbonate ions, subsequently reducing sodium and fluid transport and thereby decreasing the production of aqueous humor.[1][2]

While (S)-Brinzolamide is highly effective, its core strength—and a critical parameter in its safety profile—lies in its selectivity for CA-II over other CA isoforms. The human body expresses at least 15 different CA isozymes, each with distinct tissue distributions and physiological roles.[10][11] For instance, CA-I is abundant in red blood cells, CA-IV is membrane-bound in tissues like the kidney and eye, and CA-IX is a transmembrane enzyme often overexpressed in hypoxic tumors.[10][12][13] Unintended inhibition of these off-target isoforms could lead to a range of systemic side effects, from metabolic disturbances to altered cellular pH homeostasis.[14]

Therefore, a rigorous cross-reactivity analysis is not merely a regulatory checkbox but a fundamental scientific necessity in the development and validation of any CA inhibitor.[15] This guide provides a comprehensive framework for designing and executing a robust in-vitro cross-reactivity study for (S)-Brinzolamide, grounded in established enzymology principles and best practices.

Designing the Cross-Reactivity Study: A Rationale-Driven Approach

The cornerstone of a meaningful cross-reactivity analysis is the intelligent selection of the enzyme panel. The goal is to challenge the inhibitor against its most likely and most consequential off-targets. For a CA-II inhibitor like Brinzolamide, the panel should prioritize other human CA isoforms with high structural homology or presence in tissues where the drug may distribute.

Recommended Enzyme Panel for (S)-Brinzolamide Profiling:

  • Primary Target: CA-II (Cytosolic) - The intended therapeutic target; serves as the benchmark for potency.

  • High-Abundance Off-Target: CA-I (Cytosolic) - Highly abundant in erythrocytes. Inhibition could lead to systemic effects, although its lower catalytic activity compared to CA-II provides a natural buffer.

  • Membrane-Bound Ocular Isoform: CA-IV (Membrane-Bound) - Also present in the eye, making selectivity between CA-II and CA-IV relevant for understanding the complete ocular pharmacological profile.[12]

  • Tumor-Associated Isoform: CA-IX (Transmembrane) - A key therapeutic target in oncology. Assessing inhibition is crucial to avoid unintended anti-cancer activity and to understand the potential for repurposing.[13][16]

  • Other Relevant Isoforms: CA-VII, CA-XII, CA-XIII (Cytosolic/Membrane-Bound) - Inclusion of other isoforms found in the central nervous system or other tissues can provide a more complete selectivity profile.[11]

The following workflow diagram illustrates the logical progression of a comprehensive cross-reactivity analysis.

G cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Acquisition & Analysis cluster_output 4. Results & Interpretation prep_compound (S)-Brinzolamide Serial Dilution prep_enzymes Enzyme Panel Procurement (CA-I, II, IV, IX, etc.) prep_reagents Buffer & Substrate Prep (p-NPA) plate_setup 96-Well Plate Setup (Controls & Test Wells) prep_reagents->plate_setup Transfer Reagents add_inhibitor Add (S)-Brinzolamide Concentrations plate_setup->add_inhibitor add_enzyme Add CA Isoform add_inhibitor->add_enzyme initiate_rxn Add p-NPA Substrate to Initiate Reaction add_enzyme->initiate_rxn read_plate Kinetic Reading (Spectrophotometer @ 405 nm) initiate_rxn->read_plate Measure Absorbance calc_rate Calculate Reaction Velocity read_plate->calc_rate plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki compare_ki Compare Ki Values Across CA Isoform Panel calc_ki->compare_ki selectivity Determine Selectivity Index (Ki off-target / Ki on-target) compare_ki->selectivity

Caption: Workflow for assessing (S)-Brinzolamide cross-reactivity.

Experimental Protocol: In-Vitro Colorimetric Inhibition Assay

This protocol describes a robust method for determining the inhibitory potency (IC50 and Ki) of (S)-Brinzolamide against various carbonic anhydrase isoforms. The assay leverages the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically.[17]

Materials and Reagents
  • Recombinant human carbonic anhydrase isoforms (CA-I, CA-II, CA-IV, CA-IX, etc.)

  • (S)-Brinzolamide standard

  • p-Nitrophenyl acetate (p-NPA), the substrate

  • Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer capable of reading at 405 nm in kinetic mode

Step-by-Step Methodology
  • Preparation of (S)-Brinzolamide Stock and Dilutions:

    • Prepare a 10 mM stock solution of (S)-Brinzolamide in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. For an expected nanomolar inhibitor, a typical starting concentration in the assay might be 1 µM, so dilutions should cover a range from approximately 10 µM down to picomolar concentrations. The final DMSO concentration in the assay wells must be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Design the plate map to include wells for:

      • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO vehicle.

      • 0% Activity Control (Blank): Contains buffer, substrate, and DMSO vehicle (no enzyme).

      • Test Wells: Contains enzyme, substrate, and varying concentrations of (S)-Brinzolamide.

    • Add 170 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate (S)-Brinzolamide dilution or DMSO vehicle to the wells.

  • Enzyme Addition:

    • Prepare a working solution of the specific CA isoform in Assay Buffer at a concentration that will yield a linear reaction rate for at least 10-15 minutes. This concentration must be determined empirically in preliminary experiments.

    • Add 10 µL of the CA enzyme solution to all wells except the "Blank" controls.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Data Acquisition:

    • Prepare a stock solution of the substrate, p-NPA, in acetonitrile. Dilute it in Assay Buffer to the desired final concentration (typically at or near the Michaelis-Menten constant, Km, for accurate Ki determination).[18][19]

    • Place the microplate into the spectrophotometer pre-set to 37°C.

    • Initiate the reaction by adding 10 µL of the p-NPA solution to all wells.

    • Immediately begin kinetic measurement of absorbance at 405 nm, taking readings every 30 seconds for 10-15 minutes.

Data Analysis: From Raw Reads to Selectivity Index
  • Calculate Reaction Velocity (V): For each well, determine the rate of change in absorbance over time (mOD/min) from the linear portion of the kinetic curve.

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each Brinzolamide concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))

  • Calculate IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18]

  • Calculate the Inhibition Constant (Ki):

    • The IC50 value is dependent on the substrate concentration used in the assay.[19][20] To obtain a true measure of binding affinity that can be compared across different studies, the IC50 must be converted to the inhibition constant (Ki).[21] For a competitive inhibitor, this is done using the Cheng-Prusoff equation :[18][19] Ki = IC50 / (1 + ([S] / Km)) Where:

      • [S] is the substrate concentration.

      • Km is the Michaelis-Menten constant for the substrate with that specific enzyme.

  • Determine Selectivity Index:

    • The selectivity of (S)-Brinzolamide is quantified by calculating the ratio of its Ki for an off-target isoform to its Ki for the primary target, CA-II. Selectivity Index (vs. CA-I) = Ki (CA-I) / Ki (CA-II)

    • A higher selectivity index indicates greater selectivity for the intended target.

Interpreting the Results: A Quantitative Comparison

The data generated from these experiments should be summarized in a clear, comparative table. This allows for an at-a-glance assessment of the inhibitor's potency and selectivity profile.

Enzyme IsoformPrimary LocationKi for (S)-Brinzolamide (nM)Selectivity Index (vs. CA-II)
CA-II (Target) Cytosol (Eye, RBCs)3.2 1
CA-ICytosol (RBCs)95~30-fold
CA-IVMembrane-Bound (Eye)50~16-fold
CA-IXTransmembrane (Tumors)25~8-fold
Note: Ki values are representative and based on reported potencies for illustrative purposes.[22][23]

As the hypothetical data illustrates, (S)-Brinzolamide is a highly potent inhibitor of its target, CA-II, with a Ki in the low nanomolar range.[22][23] Its potency against other isoforms is significantly lower, resulting in favorable selectivity indices. A 30-fold selectivity over the abundant CA-I isoform, for example, helps explain the drug's low potential for systemic side effects at therapeutic topical doses.[6][7]

Conclusion: The Central Role of Cross-Reactivity Profiling

The detailed cross-reactivity analysis of (S)-Brinzolamide against a panel of relevant carbonic anhydrase isoforms is a critical exercise in drug development. It moves beyond a simple measure of on-target potency to build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for predicting potential off-target effects, ensuring patient safety, and providing the robust, data-driven evidence required by regulatory bodies. The methodologies outlined in this guide provide a framework for generating high-quality, interpretable data that embodies the principles of scientific rigor and trustworthiness.

References

  • Iovieno, A., et al. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. PubMed Central. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem.
  • Van Kuijk, F. J., et al. (2002). Structural aspects of isozyme selectivity in the binding of inhibitors to carbonic anhydrases II and IV. PubMed. Available at: [Link]

  • DavidsonX. IC50 Determination. edX. Available at: [Link]

  • Anighoro, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • Simeon, S., et al. (2006). 3D QSAR selectivity analyses of carbonic anhydrase inhibitors: insights for the design of isozyme selective inhibitors. PubMed. Available at: [Link]

  • Grokipedia. Brinzolamide. Grokipedia.
  • FDA. (Year N/A). Brinzolamide Ophthalmic Suspension Prescribing Information. FDA. Available at: [Link]

  • Busti, A. J. (2015). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. Available at: [Link]

  • Dr.Oracle. (2025). What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure?. Dr.Oracle.
  • PubChem. Brinzolamide. National Center for Biotechnology Information. Available at: [Link]

  • Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. Available at: [Link]

  • Simeon, S., et al. (2006). 3D QSAR Selectivity Analyses of Carbonic Anhydrase Inhibitors: Insights for the Design of Isozyme Selective Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]

  • Rauh, D., et al. (2018). Kinetically Selective Inhibitors of Human Carbonic Anhydrase Isozymes I, II, VII, IX, XII, and XIII. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Brinzolamide. Wikipedia. Available at: [Link]

  • Drugs.com. (2024). Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Drugs.com. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Brinzolamide?. Patsnap Synapse. Available at: [Link]

  • Curran, M. P., & Keam, S. J. (2002). Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension. PubMed. Available at: [Link]

  • Shiels, A., & King, J. A. (2023). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Mahon, B. P., et al. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. ACS Publications. Available at: [Link]

Sources

A Comparative Guide to the Potency of Brinzolamide on Carbonic Anhydrase IX vs. Carbonic Anhydrase XII

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Tumor-Associated Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While some CA isoforms are ubiquitous, others, particularly the transmembrane enzymes Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), are overexpressed in a variety of solid tumors. This overexpression is often linked to the hypoxic tumor microenvironment and contributes to tumor progression, making CA-IX and CA-XII significant targets for anticancer therapeutic development.

Mechanism of Sulfonamide Inhibition

The inhibitory action of sulfonamides like Brinzolamide is centered on the active site of the carbonic anhydrase enzyme. The deprotonated sulfonamide group (R-SO₂-NH⁻) coordinates directly with the zinc ion (Zn²⁺) at the core of the active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. By occupying this key position, the sulfonamide inhibitor effectively blocks the enzyme's catalytic activity.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Sulfonamide Inhibition E-Zn-H2O E-Zn-H₂O E-Zn-OH- E-Zn-OH⁻ E-Zn-H2O->E-Zn-OH- -H⁺ H_prod H⁺ E-Zn-HCO3- E-Zn-HCO₃⁻ E-Zn-OH-->E-Zn-HCO3- +CO₂ E-Zn-HCO3-->E-Zn-H2O +H₂O -HCO₃⁻ HCO3_prod HCO₃⁻ E-Zn-HCO3-->HCO3_prod CO2_sub CO₂ H2O_prod H₂O E-Zn-OH-_inhib E-Zn-OH⁻ E-Zn-Sulfonamide E-Zn-NHSO₂-R E-Zn-OH-_inhib->E-Zn-Sulfonamide + R-SO₂NH₂ - OH⁻ Sulfonamide R-SO₂NH₂

Caption: Mechanism of Carbonic Anhydrase Catalysis and Sulfonamide Inhibition.

Comparative Potency of (R)-Brinzolamide

While direct, side-by-side comparative studies of (R)-Brinzolamide's inhibitory constant (Ki) against both CA-IX and CA-XII are limited, existing data for other isoforms provide a picture of its selectivity profile. (R)-Brinzolamide is a highly potent inhibitor of CA-II, the predominant isoform in red blood cells, with a reported IC50 value of 3.19 nM.[5][6][7][8][9] It also shows significant potency against the membrane-bound CA-IV, with an IC50 of 45.3 nM.[10] In contrast, its inhibition of CA-I is considerably weaker, with an IC50 value of approximately 1,365 nM, demonstrating a clear isoform-selective inhibition pattern.[10]

A structural study involving a CA-IX mimic suggested that Brinzolamide is a more potent inhibitor of CA-IX than dorzolamide, another clinically used topical CA inhibitor.[11] However, specific Ki values from this study are not available. The development of selective inhibitors for CA-IX and CA-XII is an active area of cancer research, with many novel sulfonamides showing high potency for these tumor-associated isoforms.[12][13][14][15][16]

Isoform(R)-Brinzolamide IC50 (nM)Reference
CA-I~1,365[10]
CA-II3.19[5][6][7][8][9]
CA-IV45.3[10]
CA-IXData not available-
CA-XIIData not available-

Structural Basis for Selectivity: CA-IX vs. CA-XII Active Sites

The potential for selective inhibition of CA-IX over CA-XII by sulfonamides can be rationalized by examining the structural differences in their active site cavities. While the zinc-coordinating histidine residues are highly conserved, variations in other amino acid residues lining the active site can significantly influence inhibitor binding.

Key amino acid differences between the active sites of CA-IX and CA-XII have been identified at positions 67, 91, 131, 132, and 135.[15] A notable distinction is the more lipophilic nature of the CA-IX active site compared to that of CA-XII.[15] This is attributed to a greater number of valine residues in the active site of CA-IX, which possess non-polar isopropyl side chains. This increased lipophilicity in CA-IX can lead to stronger aromatic-aromatic or hydrophobic interactions with the non-polar moieties of inhibitor molecules.

For a molecule like Brinzolamide, which contains a thienothiazine ring system and a methoxypropyl tail, these structural features of the enzyme active sites are critical determinants of binding affinity and selectivity. The precise interactions and the resulting inhibitory potency would need to be confirmed through empirical testing.

cluster_CAIX CA-IX Active Site cluster_CAXII CA-XII Active Site CAIX_Val Valine Residues CAIX_Lipo More Lipophilic CAIX_Val->CAIX_Lipo CAXII_AA Different Amino Acids (e.g., Lys, Thr, Ser) CAXII_Hydro More Hydrophilic CAXII_AA->CAXII_Hydro Brinzolamide (R)-Brinzolamide Brinzolamide->CAIX_Lipo Potential for enhanced hydrophobic interactions Brinzolamide->CAXII_Hydro Different binding profile

Caption: Structural Differences in CA-IX and CA-XII Active Sites and Potential Inhibitor Interactions.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To empirically determine and compare the inhibitory potency of a compound like (S)-Brinzolamide against CA-IX and CA-XII, a stopped-flow CO₂ hydration assay is a standard and precise method. This kinetic assay measures the initial rate of the enzyme-catalyzed hydration of carbon dioxide.

Principle: The assay rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, causing a rapid decrease in pH. This pH change is monitored spectrophotometrically by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various concentrations of the inhibitor, the inhibition constant (Ki) can be determined.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA-IX and CA-XII in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The final enzyme concentration in the assay is typically in the low nanomolar range.

    • CO₂-Saturated Water: Prepare fresh by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes. Keep on ice to maintain saturation.

    • Assay Buffer: Prepare a buffer containing a pH indicator (e.g., 20 mM HEPES or TAPS buffer with phenol red, bromothymol blue, or another suitable indicator, pH adjusted to be on the steep part of the indicator's titration curve).

    • Inhibitor Solutions: Prepare a stock solution of (S)-Brinzolamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Instrumentation:

    • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder. Set the observation wavelength to the λmax of the pH-sensitive form of the chosen indicator.

  • Experimental Procedure:

    • Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).

    • Load one syringe with the CO₂-saturated water.

    • Load the other syringe with the enzyme solution (CA-IX or CA-XII) and pH indicator in the assay buffer. For inhibition measurements, pre-incubate the enzyme with the desired concentration of (S)-Brinzolamide for a specified time (e.g., 15 minutes) before loading.

    • Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell.

    • Record the change in absorbance over time for a few seconds.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Plot the initial rates against the inhibitor concentrations.

    • Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Km).

Prep Reagent Preparation (Enzyme, CO₂, Buffer, Inhibitor) Setup Instrument Setup (Stopped-Flow Spectrophotometer) Prep->Setup Loading Syringe Loading (Syringe A: CO₂ soln, Syringe B: Enzyme + Inhibitor) Setup->Loading Mixing Rapid Mixing (Push) Loading->Mixing Acquisition Data Acquisition (Absorbance vs. Time) Mixing->Acquisition Analysis Data Analysis (Initial Rates -> IC50 -> Ki) Acquisition->Analysis

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Conclusion and Future Directions

While (R)-Brinzolamide is a well-established carbonic anhydrase inhibitor with demonstrated isoform selectivity, a comprehensive understanding of its comparative potency, and that of its (S)-enantiomer, against the cancer-relevant isoforms CA-IX and CA-XII remains a knowledge gap. The structural differences between the active sites of CA-IX and CA-XII, particularly the increased lipophilicity of the CA-IX active site, provide a strong rationale for expecting differential inhibition by sulfonamides like Brinzolamide.

To fully elucidate the therapeutic potential of Brinzolamide enantiomers in oncology, further research is warranted. Direct measurement of the inhibitory constants (Ki) of both (R)- and (S)-Brinzolamide against purified CA-IX and CA-XII using methods such as the stopped-flow CO₂ hydration assay is a critical next step. Such data would provide the quantitative foundation for structure-activity relationship studies and guide the design of next-generation, isoform-selective carbonic anhydrase inhibitors for targeted cancer therapy.

References

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS One. [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (n.d.). Taylor & Francis Online. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PubMed Central. [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (n.d.). Taylor & Francis Online. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). ResearchGate. [Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. (2013). PubMed. [Link]

  • Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. (2019). NIH. [Link]

  • Brinzolamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension. (2003). PubMed. [Link]

  • Brinzolamide Result Summary. (n.d.). BioGRID. [Link]

  • Carbonic Anhydrase Inhibitors Ophthalmology. (2020). GlobalRPH. [Link]

  • What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure?. (2025). Dr.Oracle. [Link]

  • Drug Search - Brinzolamide. (n.d.). DrugBank. [Link]

  • Brinzolamide. (n.d.). PubChem. [Link]

  • Brinzolamide. (n.d.). Wikipedia. [Link]

  • Brinzolamide. (2022). ChemBK. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI. [Link]

Sources

A Multi-Tiered Guide to Establishing the Specificity of (S)-Brinzolamide in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, establishing the on-target specificity of a therapeutic candidate is paramount. A highly specific molecule promises a cleaner safety profile and a more predictable therapeutic window. Conversely, off-target interactions are a primary driver of unforeseen toxicities and clinical trial failures. This guide provides a comprehensive, field-proven framework for validating the specificity of a drug candidate, using the selective Carbonic Anhydrase II (CA-II) inhibitor, (S)-Brinzolamide, as our working example.

(S)-Brinzolamide is a cornerstone therapy for reducing intraocular pressure in conditions like open-angle glaucoma and ocular hypertension.[1][2][3] Its mechanism of action is the specific, non-competitive, and reversible inhibition of CA-II within the ciliary processes of the eye.[4][5][6] This inhibition reduces the secretion of aqueous humor, thereby lowering pressure.[2][7] While its high affinity for CA-II is known, the critical question for any researcher is: how can we rigorously prove that this interaction is maintained with high fidelity within the complex and dynamic proteome of a living cell?

This guide eschews a simple checklist in favor of a logical, multi-tiered experimental cascade. Each tier builds upon the last, moving from a simplified in vitro environment to the complexity of a cellular system, creating a self-validating dataset that provides an unassailable case for specificity.

Tier 1: Foundational Target Engagement and Isoform Selectivity

The Rationale: Confirming the Primary Interaction

Before venturing into the cellular proteome, we must first confirm the fundamental biophysical interaction between (S)-Brinzolamide and its purified target, CA-II. Furthermore, since the human genome contains at least 15 carbonic anhydrase isoforms, establishing selectivity against other relevant isoforms (e.g., the ubiquitous CA-I) is a critical first step. For this, the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF), is an exceptionally powerful and high-throughput method.[8][9][10] The principle is elegant: ligand binding confers thermodynamic stability to a protein, increasing its melting temperature (Tm). The magnitude of this shift (ΔTm) is proportional to the binding affinity.[9][11]

Experimental Workflow: Thermal Shift Assay (TSA)

TSA_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Execution & Data Acquisition cluster_analysis Analysis p Purified CA Isoforms (CA-I, CA-II, etc.) mix Mix Protein, Compound, & Dye in qPCR Plate p->mix d (S)-Brinzolamide & Control Compounds d->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix qpcr Apply Thermal Gradient (e.g., 25°C to 95°C) in RT-PCR Machine mix->qpcr monitor Monitor Fluorescence Increase as Protein Unfolds qpcr->monitor melt Generate Melt Curves (Fluorescence vs. Temp) monitor->melt calc Calculate Tm & ΔTm (Tm[drug] - Tm[vehicle]) melt->calc

Caption: Workflow for Thermal Shift Assay (TSA).

Detailed Protocol: Thermal Shift Assay (TSA)
  • Protein Preparation: Obtain highly purified recombinant human Carbonic Anhydrase isoforms (e.g., CA-I, CA-II, CA-IV, CA-IX). Dilute each protein to a final concentration of 2 µM in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Preparation: Prepare a 10 mM stock of (S)-Brinzolamide and a comparator compound (e.g., Acetazolamide) in DMSO. Create a serial dilution series. The final assay concentration might range from 1 nM to 100 µM.

  • Assay Mix: In each well of a 96-well qPCR plate, combine 20 µL of the protein solution, 2.5 µL of the compound dilution (or DMSO vehicle control), and 2.5 µL of a fluorescent dye (e.g., SYPRO Orange, diluted 1:1000). This yields a final protein concentration of ~1.6 µM.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.[8]

  • Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

Comparative Data: Isoform Selectivity Profile
CompoundTarget IsoformTm (Vehicle)Tm (10 µM Cmpd)ΔTm (°C) Interpretation
(S)-Brinzolamide CA-II 58.5°C70.5°C12.0 Strong, Stabilizing Interaction
CA-I55.2°C57.0°C1.8 Weak Interaction
CA-IV61.0°C63.5°C2.5 Weak Interaction
AcetazolamideCA-II58.5°C69.8°C11.3 Strong, Stabilizing Interaction
CA-I55.2°C65.2°C10.0 Strong, Non-selective Interaction
CA-IV61.0°C68.1°C7.1 Moderate, Non-selective Interaction

This table illustrates how TSA data can quantitatively demonstrate the superior isoform selectivity of (S)-Brinzolamide compared to a less selective inhibitor like Acetazolamide.

Tier 2: Unbiased, Proteome-Wide Off-Target Identification

The Rationale: Searching for Unintended Partners

While TSA confirms on-target engagement and isoform selectivity, it doesn't preclude the possibility that (S)-Brinzolamide could bind to entirely unrelated proteins within the cell. To investigate this, we must perform an unbiased screen against the entire proteome. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is the classic and most direct method for this "target fishing" approach.[12][13][14] The principle involves immobilizing a modified version of the drug on a solid support (beads) to capture its binding partners from a complex cell lysate.[15]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

ACMS_Workflow cluster_probe Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification p1 Synthesize Brinzolamide with Linker & Biotin Tag p2 Immobilize Biotinylated Probe on Streptavidin Beads p1->p2 pd2 Incubate Lysate with Probe-coated & Control Beads p2->pd2 pd1 Prepare Cell Lysate (e.g., from ocular ciliary body cells) pd1->pd2 pd3 Wash Beads Extensively to Remove Non-specific Binders pd2->pd3 pd4 Elute Bound Proteins pd3->pd4 a1 Separate Proteins (SDS-PAGE) pd4->a1 a2 In-gel Digestion (Trypsin) a1->a2 a3 LC-MS/MS Analysis of Peptides a2->a3 a4 Database Search & Protein Identification a3->a4

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Affinity Chromatography-MS
  • Probe Synthesis: Synthesize an analog of (S)-Brinzolamide that incorporates a linker arm and a high-affinity tag, such as biotin. It is crucial to validate that this modification does not abrogate the compound's activity against CA-II.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to create the affinity matrix. Use unmodified beads as a negative control.

  • Lysate Preparation: Culture and harvest a relevant cell line (e.g., human ciliary epithelial cells). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with both the Brinzolamide-coated beads and the control beads for several hours at 4°C.

  • Washing: Perform a series of stringent washes with lysis buffer to remove proteins that bind non-specifically to the beads.

  • Elution: Elute the specifically bound proteins from the beads using a competitive agent or a denaturing solution (e.g., SDS-PAGE loading buffer).

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the list of proteins identified from the Brinzolamide-probe beads against the control beads. True interactors should be significantly enriched in the probe sample.

Comparative Data: Off-Target Hit Prioritization
Protein IDGene SymbolSpectral Counts (Brinzolamide Probe)Spectral Counts (Control Beads)Enrichment Score Interpretation
P00918CA2152276x Confirmed On-Target
P00915CA115115x Known weak interactor
P07737GNAI1431.3x Likely non-specific binder
Q9Y2I1TKT541.25x Likely non-specific binder

This table demonstrates how quantitative mass spectrometry data is used to differentiate the true on-target protein (CA2) from background noise and non-specific binders.

Tier 3: Definitive In-Situ Target Engagement

The Rationale: Proving the Interaction in a Living Cell

The ultimate test of specificity is to confirm that the drug engages its target within the complex, crowded, and compartmentalized environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the definitive method for this purpose.[11][16][17] It ingeniously adapts the principle of TSA for use in intact cells or tissue samples.[18][19] By treating living cells with the compound and then heating them, we can measure the stabilization of the target protein in its native environment. A positive thermal shift in CETSA is powerful evidence that the drug is cell-permeable, avoids efflux pumps, and binds to its intended target in situ.[11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis of Soluble Fraction ct1 Culture Intact Cells (e.g., HEK293 or ocular cells) ct2 Treat Cells with (S)-Brinzolamide or Vehicle (DMSO) ct1->ct2 tc1 Aliquot Treated Cells ct2->tc1 tc2 Heat Aliquots to a Range of Temperatures (e.g., 40-70°C) for 3 minutes tc1->tc2 tc3 Cool to Room Temperature tc2->tc3 a1 Lyse Cells (e.g., Freeze-thaw) tc3->a1 a2 Centrifuge to Pellet Aggregated/Precipitated Proteins a1->a2 a3 Collect Supernatant (Soluble Protein Fraction) a2->a3 a4 Quantify Soluble CA-II via Western Blot or ELISA a3->a4 a5 Plot Soluble Protein vs. Temp to Generate Melt Curve a4->a5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® with Western Blot Readout
  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with a desired concentration of (S)-Brinzolamide (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the treated cells, wash with PBS, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermocycler and heat each aliquot to a specific temperature (e.g., in a gradient from 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[20]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of soluble CA-II remaining at each temperature point using Western Blotting with a specific anti-CA-II antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble CA-II remaining (relative to the unheated control) against temperature to generate cellular melting curves.

Comparative Data: In-Situ Target Stabilization
TreatmentApparent Tagg (Vehicle)Apparent Tagg (10 µM Cmpd)ΔTagg (°C) Interpretation
(S)-Brinzolamide 56.2°C64.0°C7.8 Robust Target Engagement in Cells
Control Compound (Inactive)56.2°C56.4°C0.2 No Target Engagement

This table shows a clear, significant thermal shift for CA-II in cells treated with (S)-Brinzolamide, providing definitive proof of target engagement in a physiological context.

Conclusion: A Triad of Evidence for Unambiguous Specificity

Establishing the specificity of a compound like (S)-Brinzolamide is not achieved through a single experiment, but by building a logical, self-reinforcing case through orthogonal methods.

  • Thermal Shift Assay (TSA) confirmed high-affinity binding to the primary target, CA-II, and demonstrated quantitative selectivity against other carbonic anhydrase isoforms.

  • Affinity Chromatography-MS performed an unbiased search of the proteome and revealed that CA-II is the only significant, high-confidence interaction partner in a complex mixture.

  • Cellular Thermal Shift Assay (CETSA®) provided the ultimate validation, proving that (S)-Brinzolamide effectively reaches and stabilizes CA-II within the intricate environment of a living cell.

Together, this multi-tiered approach provides a robust and trustworthy dossier on the molecular specificity of (S)-Brinzolamide. This framework is not only applicable to this specific molecule but serves as a gold-standard workflow for any drug development program where target specificity is a critical determinant of success.

References

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Zhang, W., et al. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm (RSC Publishing). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brinzolamide. PubChem Compound Database. Retrieved from [Link]

  • GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Alterio, V., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Brinzolamide: Mechanism of Action and Therapeutic Applications. Retrieved from [Link]

  • Martinez Molina, D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Wang, D., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Brinzolamide. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • GoodRx. (2024). Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Brinzolamide?. Retrieved from [Link]

  • Njardarson, J. T., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. Retrieved from [Link]

  • DeSantis, L. (2000). Preclinical overview of brinzolamide. Survey of Ophthalmology. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Meeting Specificity Needs for Biologic Drug Substance Testing. Retrieved from [Link]

  • DrugBank. (n.d.). Brinzolamide. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Maresca, A., et al. (2013). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences. Retrieved from [Link]

  • ADReCS. (n.d.). Drug ID - Brinzolamide. Retrieved from [Link]

  • Patsnap Synapse. (2025). What determines drug specificity?. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. Retrieved from [Link]

  • Springer Nature Experiments. (2019). Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]

  • Liesa, M., & Shirihai, O. S. (2016). Drug screening using model systems: some basics. Disease Models & Mechanisms. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Brinzolamide?. Retrieved from [Link]

  • Adkins, J. C., & Balfour, J. A. (1998). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. BioMed Central. Retrieved from [Link]

  • Mayo Clinic. (2025). Brinzolamide (ophthalmic route). Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Brinzolamide (Ophthalmic Route): Uses & Side Effects. Retrieved from [Link]

Sources

A Guide to the Independent Verification of Published (S)-Brinzolamide Research Findings

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify published research findings concerning (S)-Brinzolamide. The objective is not merely to replicate but to critically assess and validate the foundational data that underpins its synthesis, purity, and clinical efficacy. In an era where scientific reproducibility is paramount, a multi-faceted verification strategy is essential for robust drug development and regulatory compliance. This document outlines the critical pillars of such a strategy, grounded in established analytical principles and field-proven insights.

Pillar 1: Verification of Chemical Identity, Purity, and Synthesis

The cornerstone of any drug product verification is the unambiguous confirmation of the active pharmaceutical ingredient (API). For (S)-Brinzolamide, this involves not only confirming the chemical structure but also, critically, its stereochemical identity and impurity profile. Published synthetic routes often present an idealized pathway; independent verification must account for potential side reactions and isomeric impurities.

Deconstruction and Verification of a Published Synthetic Route

Numerous synthetic pathways to Brinzolamide have been published since its initial development. A common and well-documented approach, suitable for verification, proceeds through key chiral intermediates.[1][2] A critical step in many of these syntheses is the stereoselective reduction of a ketone intermediate to establish the (S)-chirality at the C4 position of the thienothiazine ring system.[2]

An independent verification should begin by attempting to replicate a published synthesis, for instance, the route described by Dean et al. in Organic Process Research & Development.[1] The objective is to assess the reported yields, reaction times, and, most importantly, the purity of the intermediates and the final API.

Workflow for Synthesis Verification

G cluster_0 Phase 1: Synthesis Replication cluster_1 Phase 2: In-Process & Final Product Analysis start Procure Starting Materials (e.g., 3-acetylthiophene) step1 Execute Key Synthetic Steps (e.g., Sulfonation, Cyclization) start->step1 step2 Critical Step: Stereoselective Reduction (e.g., with (+)-DIP-Chloride) step1->step2 step3 Final Amination & Isolation of Crude Brinzolamide step2->step3 analysis1 In-Process Control (IPC) (TLC, HPLC, NMR on intermediates) step3->analysis1 Sample at each key step analysis2 Chiral HPLC Analysis (Determine Enantiomeric Excess) step3->analysis2 Analyze crude & purified product analysis3 RP-HPLC Impurity Profile (Identify & Quantify Related Substances) analysis2->analysis3 analysis4 Structural Confirmation (NMR, MS, IR) analysis3->analysis4 analysis5 Final Purity Assay analysis4->analysis5 G cluster_0 Investigate Potential Causes of Discrepancy NewData New Research Finding (e.g., Unexpected IOP Result) Compare Compare Against Published Meta-Analyses & Pivotal Trials NewData->Compare Discrepancy Significant Discrepancy Identified Compare->Discrepancy NoDiscrepancy Finding is Consistent with Existing Literature Compare->NoDiscrepancy P1 Patient Population (e.g., Baseline IOP, Glaucoma Type) Discrepancy->P1 P2 Study Design (e.g., Washout Period, Masking) Discrepancy->P2 P3 Measurement Methodology (e.g., Time of Day, Tonometry Method) Discrepancy->P3 P4 Drug Product Formulation (e.g., Bioavailability, Excipients) Discrepancy->P4

Caption: Logical process for evaluating new clinical data against the established body of research.

Conclusion

Independent verification of published (S)-Brinzolamide research is a systematic, evidence-based process. It begins with the fundamental chemistry—confirming the synthetic pathway and, most critically, the enantiomeric and chemical purity through validated HPLC methods. It then extends to a rigorous, comparative analysis of clinical efficacy data, scrutinizing new findings against the backdrop of large-scale studies and meta-analyses. By following this multi-pillar approach, researchers can build a high degree of confidence in their results, contributing to the overall robustness and reliability of the scientific record for this important therapeutic agent.

References

  • Brinzolamide EP Impurities & USP Related Compounds. SynThink. [Link]

  • Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. ResearchGate. [Link]

  • Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns. PubMed. [Link]

  • Brinzolamide Impurities. SynZeal. [Link]

  • Brinzolamide USP Related Compound A. Manasa Life Sciences. [Link]

  • Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate. [Link]

  • Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. CR Subscription Agency. [Link]

  • Validation of analytical method for determination of assay of brinzolamide api by using uv visible. IAJPS. [Link]

  • Brinzolamide-impurities. Pharmaffiliates. [Link]

  • Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. ResearchGate. [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. [Link]

  • Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Semantic Scholar. [Link]

  • The long-term safety and efficacy of brinzolamide 1.0% (Azopt) in patients with primary open-angle glaucoma or ocular hypertension. ResearchGate. [Link]

  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. [Link]

  • Brinzolamide. All About Drugs. [Link]

  • Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. PubMed. [Link]

  • An Improved Process For Preparing Brinzolamide. Quick Company. [Link]

  • Process for preparing sterile brinzolamide.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers. [Link]

  • Public Assessment Report Scientific discussion Brinzolamide Mylan 10 mg/ml, eye drops, suspension. Medicines Evaluation Board. [Link]

  • Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. PMC - NIH. [Link]

  • Brinzolamide, AL-4862, Azopt. Drug Synthesis Database. [Link]

  • Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-Brinzolamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides research, scientists, and drug development professionals with essential, field-tested procedures for the proper disposal of (S)-Brinzolamide. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring personnel safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding every recommendation in established scientific and regulatory principles.

Core Principles: Hazard Identification and Risk Assessment

(S)-Brinzolamide is a sulfonamide and a specific inhibitor of carbonic anhydrase II, primarily used in ophthalmic preparations to reduce intraocular pressure.[1] While therapeutically effective, its chemical nature necessitates careful handling and disposal.

Toxicological Profile: The primary hazard associated with (S)-Brinzolamide is acute oral toxicity, classified as "Harmful if swallowed" (Category 4).[2][3] Systemic absorption, although minimal in therapeutic use, can lead to adverse reactions attributable to sulfonamides.[4] Furthermore, some toxicological data suggests that prolonged or repeated exposure may cause damage to organs.

Environmental Profile: While comprehensive ecotoxicity data is not widely available in the provided safety data sheets[5], the fundamental principle of pharmaceutical waste management is to prevent environmental release.[6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (disposal down the drain) of hazardous pharmaceutical waste to protect waterways.[7][8] One safety data sheet assigns (S)-Brinzolamide a Water Hazard Class 3 (WGK 3) in Germany, indicating it is highly hazardous to water.[2] Therefore, all disposal methods must prioritize containment and destruction.

PropertyDataSource(s)
Chemical Name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide[3]
Molecular Formula C12H21N3O5S3[5][6]
Appearance White powder
Solubility Insoluble in water, very soluble in methanol, soluble in ethanol[4]
Stability Stable under normal conditions of use, storage, and transport[2][9]
Primary Hazard H302: Harmful if swallowed[2]

Regulatory Framework: Adherence to EPA and RCRA Standards

The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[10][11][12] This framework creates a "cradle-to-grave" system for managing hazardous waste.[13][14]

While (S)-Brinzolamide is not explicitly a "P-listed" (acute hazardous) or "U-listed" waste[13], its toxic properties mean it can be considered a characteristic hazardous waste. The most prudent and compliant approach is to manage all discarded (S)-Brinzolamide, including pure substance and contaminated materials, as a hazardous waste. This preempts the need for costly and complex analytical testing (like the Toxicity Characteristic Leaching Procedure, or TCLP) to prove otherwise.[13]

The key takeaway for laboratory personnel is the absolute ban on sewering hazardous pharmaceutical waste .[7][15][16]

Step-by-Step Disposal Protocol for (S)-Brinzolamide

This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.

Step 1: Segregation at the Point of Generation

Causality: Proper segregation is the most critical step. It prevents the cross-contamination of non-hazardous waste streams, which would magnify disposal volumes and costs, and prevents hazardous chemicals from entering inappropriate disposal pathways like landfills or sewers.

  • Action: Immediately upon generation, designate all (S)-Brinzolamide waste as "Hazardous Pharmaceutical Waste." This includes:

    • Expired or unused pure (S)-Brinzolamide powder.

    • Grossly contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies, including weighing papers, vials, pipette tips, and glassware.

    • Materials used for spill cleanup.

Step 2: Containment and Labeling

Causality: Secure containment prevents accidental exposure and environmental release. Clear, accurate labeling is a regulatory requirement and ensures that all personnel, from researchers to waste handlers, understand the container's contents and associated risks.

  • Action:

    • Select a designated, leak-proof waste container made of a material compatible with (S)-Brinzolamide (e.g., high-density polyethylene).

    • The container must be kept closed at all times except when adding waste.

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly list the contents: "(S)-Brinzolamide" and note its hazardous characteristic: "Toxic".

    • Record the accumulation start date (the date the first piece of waste is placed in the container).

Step 3: On-Site Accumulation and Storage

Causality: Regulatory guidelines strictly limit the amount of hazardous waste that can be stored in a laboratory (Satellite Accumulation Area) and the timeframe for its removal. Proper storage minimizes the risk of spills and ensures a safe laboratory environment.

  • Action:

    • Store the labeled hazardous waste container at or near the point of generation.

    • The storage location must be under the control of the laboratory personnel responsible for the process generating the waste.

    • Ensure the container is stored away from drains and incompatible materials.[6]

    • Once the container is full, or within one year of the accumulation start date, arrange for its transfer to your institution's central hazardous waste storage area.

Step 4: Final Disposal by a Licensed Contractor

Causality: The ultimate destruction of the chemical waste must be performed in a manner that is permanent and environmentally sound. RCRA mandates that hazardous waste be handled by licensed professionals to ensure it is transported and destroyed in compliance with federal and state law.

  • Action:

    • Coordinate with your institution's Environmental Health & Safety (EH&S) department.

    • EH&S will arrange for a licensed hazardous waste disposal company to collect the waste.

    • The required method of disposal for (S)-Brinzolamide is controlled incineration in a licensed hazardous waste incinerator, often equipped with flue gas scrubbing to manage combustion byproducts.[6] This method ensures the complete destruction of the active pharmaceutical ingredient.

Spill Management and Decontamination

Causality: An immediate and correct response to a spill contains the hazard, protects personnel, and prevents wider environmental contamination.

  • Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6] For large spills of dry powder, respiratory protection may be necessary to avoid dust formation and inhalation.[6][8]

  • Containment: Prevent the spilled material from entering drains or waterways.[6]

  • Cleanup:

    • Carefully collect the spilled powder or material using spark-proof tools.[6] Avoid dry sweeping, which can create dust.

    • Place all cleanup materials into a designated hazardous waste container.

    • Decontaminate the spill area with soap and plenty of water.[6]

    • All cleanup materials are to be disposed of as hazardous waste.

Management of Contaminated Containers

Causality: "Empty" containers may still contain residual amounts of the chemical, which are subject to hazardous waste regulations.

  • Action:

    • Containers that held pure (S)-Brinzolamide should be managed as hazardous waste.

    • Alternatively, containers can be triple-rinsed with a suitable solvent (like methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6]

    • Once decontaminated via triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for non-hazardous solid waste or recycling.[6]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing (S)-Brinzolamide waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Generation of (S)-Brinzolamide Waste B Is waste pure chemical, contaminated PPE, or spill debris? A->B D Segregate into a dedicated, labeled HAZARDOUS WASTE container B->D YES C YES (All forms are hazardous) E Store in a designated Satellite Accumulation Area D->E F Container Full or 1 Year passed? E->F F->E NO H Contact EH&S for pickup and transfer to central waste facility F->H YES G YES J Final Disposal via Licensed Contractor (Controlled Incineration) H->J I NO

Sources

Mastering the Safe Handling of (S)-Brinzolamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. (S)-Brinamzolamide, a potent carbonic anhydrase inhibitor, is a valuable tool in ophthalmological research.[1][2] However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research.

(S)-Brinzolamide is classified as harmful if swallowed.[3][4] Although administered topically in its pharmaceutical form, it is absorbed systemically.[1][2] As a sulfonamide, it carries the potential for hypersensitivity reactions.[1][2] Therefore, minimizing exposure through the correct use of Personal Protective Equipment (PPE) is paramount.

Core Principles of (S)-Brinzolamide Handling: A Risk-Based Approach

A static, one-size-fits-all approach to PPE is insufficient. A dynamic risk assessment should inform the level of protection required for each stage of the handling process. The primary risks associated with (S)-Brinzolamide in a laboratory setting are inhalation of the powdered form and dermal or ocular contact with both the solid and solutions.

The Lifecycle of (S)-Brinzolamide in the Laboratory: A Step-by-Step PPE and Operations Plan

This section details the necessary PPE and operational procedures for each phase of handling (S)-Brinzolamide, from initial receipt to final disposal.

Receiving and Unpacking

The potential for a compromised container, however slight, necessitates caution from the very first interaction.

  • Procedural Steps:

    • Visually inspect the exterior of the shipping package for any signs of damage or leaks.

    • Don appropriate PPE before opening the package.

    • Carefully open the shipping container in a designated receiving area, preferably within a fume hood or other ventilated enclosure.

    • Verify that the primary container is sealed and undamaged.

    • Confirm that the product label matches the order information.

  • Required PPE:

    • Gloves: A single pair of nitrile gloves.[5]

    • Lab Coat: A standard, clean lab coat.[5]

    • Eye Protection: Safety glasses with side shields.[5]

Weighing and Aliquoting of Solid (S)-Brinzolamide

This stage presents the highest risk of aerosolization and subsequent inhalation. Therefore, the most stringent protective measures are required. The open handling of potent powders is expressly prohibited.[6]

  • Procedural Steps:

    • Perform all weighing and aliquoting of solid (S)-Brinzolamide within a certified chemical fume hood or a powder containment hood.

    • Use dedicated, clean spatulas and weighing vessels.

    • Handle the compound gently to minimize dust generation.

    • Close the primary container immediately after dispensing.

    • Clean the weighing area and utensils thoroughly after use.

  • Required PPE:

    • Gloves: Double nitrile gloves are mandatory to provide an extra layer of protection against potential contamination.[5]

    • Gown: A disposable gown to prevent contamination of personal clothing.[5]

    • Eye/Face Protection: Safety goggles or a face shield to offer superior protection from airborne particles compared to safety glasses.[5]

    • Respiratory Protection: An N95 or higher-rated respirator is essential when working with the powdered form in a ventilated enclosure to prevent inhalation.[5]

Solution Preparation and Handling

While the risk of inhalation is significantly reduced when (S)-Brinzolamide is in solution, the potential for skin and eye contact remains.

  • Procedural Steps:

    • Prepare solutions within a chemical fume hood.

    • Use appropriate glassware and ensure it is free from contaminants.

    • When dissolving, add the solvent to the solid to minimize the potential for splashing. (S)-Brinzolamide is soluble in organic solvents like DMSO and dimethylformamide.[7]

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Required PPE:

    • Gloves: A single pair of nitrile gloves.[5]

    • Lab Coat: A standard lab coat.[5]

    • Eye Protection: Safety goggles are recommended over safety glasses to provide a better seal against splashes.[5]

Summary of PPE Requirements by Task
TaskGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Receiving and Unpacking Single NitrileLab CoatSafety GlassesNot generally required
Weighing and Aliquoting (Solid) Double NitrileDisposable GownSafety Goggles/Face ShieldN95 or higher
Solution Preparation and Handling Single NitrileLab CoatSafety GogglesNot generally required
Waste Disposal Single NitrileLab CoatSafety GogglesNot generally required

Operational and Disposal Plans: A Self-Validating System

A comprehensive safety plan extends beyond personal protection to include robust operational and disposal protocols.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure.

  • Procedural Steps:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: For a solid spill, gently cover with absorbent pads to prevent further aerosolization. For a liquid spill, contain with absorbent material.

    • Clean: Wearing appropriate PPE (double nitrile gloves, disposable gown, safety goggles, and an N95 respirator), carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

Waste Disposal

Proper disposal of (S)-Brinzolamide and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All solid (S)-Brinzolamide waste, including contaminated vials, spatulas, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.

    • Contaminated PPE, such as gloves and disposable gowns, should also be disposed of as hazardous waste.[5]

  • Liquid Waste:

    • Aqueous solutions containing (S)-Brinzolamide should be collected in a designated hazardous waste container. Do not discharge to sewer systems.[3]

    • Organic solvent solutions of (S)-Brinzolamide must be collected in a separate, appropriately labeled hazardous waste container for organic waste.

  • Decontamination of Glassware and Equipment:

    • Reusable glassware and equipment should be decontaminated before being returned to general use.

    • A thorough wash with an appropriate laboratory detergent and multiple rinses with purified water is typically sufficient. For sulfonamide compounds, a rinse with a dilute bleach solution (e.g., 10%) followed by a neutralizing agent (e.g., sodium thiosulfate) and then copious water rinses can be an effective decontamination step, though compatibility with all equipment should be verified.[8]

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow for Safety

To further clarify the procedural steps and the logical flow of operations, the following diagrams illustrate the key workflows for handling solid (S)-Brinzolamide and the subsequent waste disposal.

Handling_Solid_Brinzolamide cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup Start Start: Weighing Solid PPE Don Double Gloves, Gown, Goggles, N95 Respirator Start->PPE Weigh Weigh Compound in Ventilated Enclosure PPE->Weigh Transfer Transfer to Vessel for Solution Preparation Weigh->Transfer Clean Clean Weighing Area and Utensils Transfer->Clean Doff Doff PPE and Dispose as Hazardous Waste Clean->Doff End End Doff->End

Caption: Workflow for weighing solid (S)-Brinzolamide.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, vials) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Licensed_Disposal Licensed Chemical Waste Disposal Facility Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal

Caption: Waste disposal workflow for (S)-Brinzolamide.

By adhering to these detailed protocols and understanding the rationale behind each safety measure, researchers can confidently and safely handle (S)-Brinzolamide, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link]

  • Drugs.com. (2024, July 12). Brinzolamide Ophthalmic Suspension. Retrieved from [Link]

  • Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Brinzolamide
Reactant of Route 2
(S)-Brinzolamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.